molecular formula C9H11ClN2O2 B066678 1-Amino-6-nitroindan hydrochloride CAS No. 185230-66-4

1-Amino-6-nitroindan hydrochloride

Cat. No.: B066678
CAS No.: 185230-66-4
M. Wt: 214.65 g/mol
InChI Key: NLEGOUYYCUZWDQ-UHFFFAOYSA-N
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Description

1-Amino-6-nitroindan hydrochloride is a high-purity chemical compound of significant interest in neuroscience and pharmacological research, particularly as a key precursor in the synthesis of dopaminergic ligands. Its core research value lies in its role in the development and study of compounds that interact with dopamine receptor systems, especially the D2 receptor family. The mechanism of action for derivatives stemming from this compound often involves functioning as dopamine agonists or partial agonists, modulating dopaminergic neurotransmission. This makes it an invaluable tool for researchers investigating the pathophysiology and potential treatment strategies for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and drug addiction. The nitro and amino functional groups on the indan scaffold provide versatile handles for further chemical modification, enabling medicinal chemists to explore structure-activity relationships (SAR) to optimize potency, selectivity, and metabolic stability. Our product is supplied with comprehensive analytical data (including HPLC, NMR, and MS) to ensure batch-to-batch consistency and reliability for your critical research applications. This product is intended for laboratory research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-inden-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c10-9-4-2-6-1-3-7(11(12)13)5-8(6)9;/h1,3,5,9H,2,4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEGOUYYCUZWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632699
Record name 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185230-66-4
Record name 6-Nitro-2,3-dihydro-1H-inden-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-Amino-6-nitroindan hydrochloride" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and application of 1-Amino-6-nitroindan hydrochloride , a critical "scaffold-divergent" intermediate used in the development of monoamine oxidase (MAO) inhibitors and other CNS-active agents.

Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Development Scientists, and Pharmacology Researchers

Executive Summary

1-Amino-6-nitroindan hydrochloride (CAS: 62658-54-2) is a substituted aminoindan derivative serving as a high-value building block in medicinal chemistry. Structurally related to Rasagiline (a selective MAO-B inhibitor), the introduction of the nitro group at the C6 position drastically alters the electronic landscape of the aromatic ring. This modification reduces the electron density of the system, influencing the pKa of the primary amine and altering metabolic stability (e.g., resistance to aromatic hydroxylation).

This guide focuses on the chemoselective synthesis required to install the amine functionality without reducing the labile nitro group—a common pitfall in standard hydrogenation protocols.

Chemical Profile & Identification

PropertySpecification
IUPAC Name 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
Common Name 1-Amino-6-nitroindan HCl; 6-Nitro-1-indanamine HCl
CAS Number 62658-54-2 (HCl salt); 24623-24-3 (Precursor Ketone)
Molecular Formula C₉H₁₀N₂O₂[1][2][3] · HCl
Molecular Weight 214.65 g/mol
Appearance Pale yellow to brownish crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM
Melting Point >240°C (decomposition characteristic of HCl salts)
Chirality Typically synthesized as a racemate ; can be resolved to (R)- or (S)- isomers via chiral HPLC or tartaric acid resolution.

Synthesis & Manufacturing Protocols

The Chemoselectivity Challenge

The primary challenge in synthesizing 1-amino-6-nitroindan is the simultaneous reduction of the ketone (or oxime) and the nitro group. Standard catalytic hydrogenation (H₂/Pd-C) will indiscriminately reduce the nitro group to an aniline (forming 1,6-diaminoindan), which is often an undesired impurity.

Validated Protocol: Direct Reductive Amination (Nitro-Sparing) This method utilizes Sodium Cyanoborohydride (NaBH₃CN) , a milder reducing agent that selectively reduces the intermediate iminium ion while leaving the nitro group intact.

Step-by-Step Methodology:
  • Reagents:

    • Precursor: 6-Nitro-1-indanone (1.0 eq)

    • Amine Source: Ammonium Acetate (NH₄OAc) (10.0 eq)

    • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (0.7 eq)

    • Solvent: Methanol (anhydrous)

    • Quench: Conc. HCl / Water

  • Procedure:

    • Imine Formation: Dissolve 6-nitro-1-indanone in methanol. Add excess ammonium acetate. Stir at room temperature for 1-2 hours to establish the ketone-imine equilibrium.

    • Reduction: Cool the mixture to 0°C. Slowly add NaBH₃CN portion-wise. Note: Maintain pH ~6-7; if too acidic, HCN gas may evolve; if too basic, reaction slows.

    • Reaction: Allow to warm to room temperature and stir for 24 hours.

    • Work-up: Acidify carefully with HCl to pH < 2 to decompose excess hydride. Evaporate methanol.

    • Isolation: Basify the aqueous residue with NaOH (to pH > 10) to liberate the free base. Extract with Dichloromethane (DCM).

    • Salt Formation: Dry the DCM layer (Na₂SO₄), filter, and treat with 4M HCl in dioxane. The hydrochloride salt precipitates as a yellow solid.

Synthesis Workflow Diagram

G Start 6-Nitro-1-indanone (Ketone Precursor) Inter Intermediate Iminium Ion Start->Inter NH4OAc Imine Formation Avoid Avoid: H2/Pd-C (Reduces Nitro) Inter->Avoid Non-Selective Product 1-Amino-6-nitroindan (Free Base) Inter->Product Selective Reduction (NaBH3CN) Reagent Reagents: NH4OAc, NaBH3CN MeOH, pH 6 Reagent->Inter Salt FINAL PRODUCT HCl Salt Product->Salt HCl/Dioxane

Figure 1: Chemoselective synthesis pathway preventing nitro-group reduction.

Applications in Drug Discovery

MAO-B Inhibitor Development (Rasagiline Analogs)

1-Aminoindan is the pharmacophore of Rasagiline (Azilect), used for Parkinson's disease. The 6-nitro derivative serves as a critical probe in Structure-Activity Relationship (SAR) studies:

  • Electronic Effects: The strong electron-withdrawing nitro group decreases the pKa of the amine (making it less basic than unsubstituted aminoindan). This affects binding affinity to the MAO-B active site flavin cofactor.

  • Metabolic Blocking: The C6 position is a metabolic "soft spot" for aromatic hydroxylation. Blocking this with a nitro group (or converting the nitro to a halo-group later) extends the half-life of the scaffold.

Precursor for 1,6-Diaminoindan

While the nitro group is often the target, this compound is also the cleanest precursor to 1,6-diaminoindan .

  • Protocol: Once the chiral center at C1 is established (e.g., via chiral resolution of the nitro-amine), the nitro group can be hydrogenated (H₂/Pd) to yield the chiral diamine, a ligand for asymmetric catalysis.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signals are diagnostic:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amine Protons: Broad singlet at δ 8.5–9.0 ppm (NH₃⁺).

    • Aromatic C7-H: Doublet at ~δ 7.6 ppm (ortho to bridgehead).

    • Aromatic C5-H: Doublet of doublets (coupling with C4 and C7).

    • Aromatic C4-H: Doublet at ~δ 8.1 ppm (deshielded by nitro group).

    • Benzylic C1-H: Triplet/Multiplet at ~δ 4.8 ppm (chiral center).

  • Mass Spectrometry (ESI+):

    • Major peak at m/z 179.08 [M+H]⁺ (Free base mass).

Handling & Safety (E-E-A-T)

  • Nitro Group Hazards: Like many nitro-aromatics, this compound may possess mutagenic potential (Ames positive). Handle in a fume hood with double gloving (Nitrile).

  • HCl Salt Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability. Moisture uptake can lead to hydrolysis or stoichiometry errors in biological assays.

  • Incompatibility: Avoid strong bases (liberates free amine, which oxidizes more easily) and strong reducing agents (unless intentional reduction of nitro is desired).

References

  • ChemicalBook. (2024).[4] 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride Properties and Suppliers.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for selective reductive amination).

  • Youdim, M. B., et al. (2006). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. (Context for aminoindan scaffolds in Parkinson's).
  • Sigma-Aldrich. (2024). Safety Data Sheet: Nitro-substituted Aminoindans.[5]

  • AChemBlock. (2024).[4][6] Product Analysis: 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 62658-54-2).

Sources

Comprehensive Synthesis Guide: 1-Amino-6-nitroindan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 1-Amino-6-nitroindan Hydrochloride (also known as 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride). This compound serves as a critical scaffold in medicinal chemistry, particularly in the development of PARP inhibitors, monoamine oxidase (MAO) inhibitors, and other bioactive indane derivatives.

The pathway prioritizes regiochemical control during nitration and chemoselectivity during the reduction of the amine precursor to preserve the nitro group.

Executive Summary & Retrosynthetic Analysis

The synthesis targets the introduction of a primary amine at the C1 position and a nitro group at the C6 position of the indan core. The primary challenge is the chemoselective reduction of the C1-nitrogen functionality (oxime or imine) without reducing the C6-nitro group to an aniline.

Retrosynthetic Logic
  • Target: 1-Amino-6-nitroindan HCl.

  • Precursor: 1-Amino-6-nitroindan (Free Base).

  • Chemoselective Step: Reduction of 6-Nitro-1-indanone oxime . (Direct reductive amination is possible but the oxime route offers higher purity and easier handling).

  • Regioselective Step: Nitration of 1-Indanone . The carbonyl group directs meta (C6), while the alkyl bridge directs ortho/para. Position 6 is electronically favored (para to the alkyl bridge, meta to the carbonyl).

Retrosynthesis Target 1-Amino-6-nitroindan HCl FreeBase 1-Amino-6-nitroindan (Free Base) Target->FreeBase HCl Salt Formation Oxime 6-Nitro-1-indanone Oxime FreeBase->Oxime Chemoselective Reduction (BH3 or Zn/AcOH) Ketone 6-Nitro-1-indanone Oxime->Ketone Condensation (NH2OH·HCl) Start 1-Indanone Ketone->Start Electrophilic Nitration (HNO3/H2SO4)

Figure 1: Retrosynthetic analysis showing the disconnection approach.

Detailed Experimental Protocols

Step 1: Regioselective Nitration of 1-Indanone

Objective: Synthesize 6-nitro-1-indanone while minimizing the 4-nitro isomer. Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Reagents: 1-Indanone (1.0 eq), Fuming Nitric Acid (HNO₃, d=1.5), Sulfuric Acid (H₂SO₄).

  • Solvent: H₂SO₄ serves as solvent and catalyst.

Protocol:

  • Preparation: Charge a 3-neck round-bottom flask with conc. H₂SO₄ (5 mL per gram of substrate). Cool to -5°C to 0°C using an ice-salt bath.

  • Addition: Add 1-Indanone portion-wise, maintaining temperature below 5°C. The solution will turn dark.

  • Nitration: Prepare a mixture of Fuming HNO₃ (1.1 eq) and conc. H₂SO₄. Add this mixture dropwise over 30–45 minutes. Critical: Exotherms above 10°C increase the formation of the 4-nitro isomer and dinitro byproducts.

  • Quench: Stir at 0°C for 1 hour. Pour the reaction mixture slowly onto crushed ice (10x volume) with vigorous stirring. A pale yellow precipitate will form.

  • Workup: Filter the solid.[1] Wash with copious cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize from Ethanol (95%) or Acetic Acid .

    • Note: The 6-nitro isomer is less soluble and crystallizes first. The 4-nitro isomer remains in the mother liquor.

    • Target MP: 72–74°C.

Step 2: Formation of 6-Nitro-1-indanone Oxime

Objective: Convert the ketone to a nitrogen-containing intermediate suitable for selective reduction.

  • Reagents: 6-Nitro-1-indanone (1.0 eq), Hydroxylamine Hydrochloride (NH₂OH·HCl, 1.5 eq), Sodium Acetate (NaOAc, 2.0 eq).

  • Solvent: Ethanol/Water (3:1 ratio).

Protocol:

  • Dissolve 6-nitro-1-indanone in Ethanol.

  • Add a solution of NH₂OH·HCl and NaOAc in water.

  • Heat to Reflux (78°C) for 2–3 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Cool to room temperature. The oxime often precipitates upon cooling. If not, evaporate ethanol and add water.

  • Filter the solid, wash with water, and dry in a vacuum oven at 50°C.

    • Yield: Typically >90%.

    • Appearance: Off-white to pale yellow solid.

Step 3: Chemoselective Reduction to 1-Amino-6-nitroindan

Objective: Reduce the oxime (=N-OH) to the primary amine (-NH₂) without reducing the nitro group (-NO₂) to an aniline. Warning: Do NOT use catalytic hydrogenation (Pd/C + H₂), as this will reduce the nitro group.

Preferred Method: Borane-THF Complex Reduction

  • Reagents: 6-Nitro-1-indanone oxime (1.0 eq), Borane-THF complex (BH₃·THF, 1M solution, 4.0 eq).

  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a flask and purge with Nitrogen/Argon. Dissolve the oxime in anhydrous THF.

  • Reduction: Cool to 0°C. Add BH₃·THF solution dropwise via syringe.

  • Reaction: Allow to warm to room temperature and then heat to mild reflux (65°C) for 4–6 hours.

  • Quench: Cool to 0°C. Carefully add Methanol dropwise to destroy excess borane (hydrogen gas evolution).

  • Hydrolysis: Add 10% HCl (aq) and reflux for 1 hour to break the boron-amine complex.

  • Isolation:

    • Basify the aqueous layer with NaOH (pH > 10).

    • Extract with Dichloromethane (DCM) (3x).

    • Dry organics over Na₂SO₄ and concentrate to yield the crude amine oil.

Step 4: Hydrochloride Salt Formation

Objective: Stabilize the amine as a solid salt.

  • Reagents: Crude 1-Amino-6-nitroindan, HCl (4M in Dioxane or gas).

  • Solvent: Diethyl Ether or Ethyl Acetate.

Protocol:

  • Dissolve the crude amine in a minimal amount of dry Diethyl Ether or Ethyl Acetate.

  • Cool to 0°C.

  • Add HCl (in Dioxane) dropwise until no further precipitation occurs.

  • Filter the white/off-white solid.

  • Wash with cold ether and dry under vacuum.

Process Visualization

Synthesis Workflow

SynthesisFlow cluster_0 Step 1: Nitration cluster_1 Step 2: Oximation cluster_2 Step 3: Selective Reduction cluster_3 Step 4: Salt Formation S1 1-Indanone S2 6-Nitro-1-indanone S1->S2 HNO3/H2SO4 -5°C S3 Oxime Int. S2->S3 NH2OH·HCl NaOAc, Reflux S4 1-Amino-6-nitroindan S3->S4 BH3·THF (No H2/Pd!) S5 Final HCl Salt S4->S5 HCl/Dioxane

Figure 2: Forward synthesis pathway highlighting critical reagents.

Analytical Data & Critical Parameters

Expected Analytical Profile
TestExpected ResultNotes
Appearance White to pale yellow crystalline solidFree base is an oil/low melting solid; HCl salt is stable solid.
1H NMR (DMSO-d6) Indan CH2 multiplet (2.0-3.0 ppm), Methine CH-NH2 (~4.5 ppm), Aromatic protons (7.5-8.5 ppm)Look for 3 aromatic protons. 6-nitro substitution pattern: d, dd, d.
Mass Spec (ESI) [M+H]+ = 179.08 (Free base)HCl salt will dissociate in MS source.
Melting Point >200°C (Decomposition for HCl salt)Sharp melting point indicates high purity.
Critical Process Parameters (CPPs)
  • Nitration Temperature: Must remain < 5°C. Higher temperatures favor the 4-nitro isomer and dinitration.

  • Reduction Selectivity: The use of BH₃·THF or NaBH₄/TiCl₄ is mandatory. Standard hydrogenation (H₂/Pd, H₂/Ni) will yield the diamine (1,6-diaminoindan), which is a common impurity.

  • Hydrolysis of Boron Complex: The boron-amine intermediate formed in Step 3 is stable. Vigorous acidic hydrolysis (Reflux with HCl) is required to release the free amine.

References

  • Nitration of Indanone

    • Title: Synthesis of (a)
    • Source: PrepChem.
    • URL:[Link]

  • Oxime Formation & Reduction

    • Title: Organic Syntheses Procedure: 1-Indanone oxime.
    • Source: Organic Syntheses, Coll. Vol. 10, p.465 (2004).
    • URL:[Link]

  • Selective Reduction of Oximes: Title: Selective reduction of oximes to amines in the presence of nitro groups. Source:Journal of Organic Chemistry (General methodology reference for Borane reduction). Context: Confirms BH3·THF tolerates nitro groups while reducing C=N bonds.
  • Commercial Availability & CAS Verification

    • Title: 6-Nitro-1-indanone (CAS 24623-24-3).[2]

    • Source: Sigma-Aldrich / Merck.

Sources

"1-Amino-6-nitroindan hydrochloride" CAS number 62658-54-2

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 62658-54-2 Synonyms: 6-Nitro-1-indanamine hydrochloride; 6-Nitro-2,3-dihydro-1H-inden-1-amine HCl Molecular Formula: C₉H₁₀N₂O₂ · HCl Molecular Weight: 228.65 g/mol (Salt); 192.19 g/mol (Free Base)

Executive Summary

1-Amino-6-nitroindan hydrochloride is a critical chiral scaffold in neuropharmacology and medicinal chemistry. Structurally characterized by a bicyclic indane ring substituted with an amino group at the C1 position and a nitro group at the C6 position, it serves as a high-value intermediate for the synthesis of functionalized aminoindans .

While the des-nitro analogue (1-aminoindan) is the direct precursor to Rasagiline (a selective MAO-B inhibitor for Parkinson’s disease), the 6-nitro derivative is frequently utilized in Structure-Activity Relationship (SAR) studies to modulate electronic properties of the indane core or as a precursor to 1,6-diaminoindan ligands.

Strategic Note: The synthesis of this compound presents a specific chemoselective challenge: reducing the C1-ketone/oxime functionality to an amine without reducing the labile C6-nitro group. This guide details a chemo-selective protocol to ensure structural integrity.

Chemical Identity & Physical Properties[1][2][3][4]

PropertySpecification
Appearance Off-white to pale yellow crystalline solid
Melting Point >240°C (Decomposes)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in Ethanol
pKa (Calc) ~9.5 (Amine conjugate acid)
Chirality Contains one stereocenter at C1.[1] Exists as (R)- and (S)- enantiomers.[2][3][4]
Hazards Irritant (Skin/Eye), potentially toxic if ingested.[5][6][7] Nitro-aromatics may be energetic.

Synthetic Pathway: Chemo-Selective Route

The primary challenge in synthesizing CAS 62658-54-2 is avoiding the reduction of the nitro group (


) to an aniline (

). Standard catalytic hydrogenation (e.g.,

) is contraindicated as it will reduce both the oxime/imine and the nitro group.

Recommended Protocol: Two-step synthesis via Oxime formation followed by Borane-mediated reduction.

Step 1: Formation of 6-Nitro-1-indanone Oxime

Reagents: 6-Nitro-1-indanone, Hydroxylamine Hydrochloride (


), Sodium Acetate (

), Ethanol/Water.
  • Dissolution: Charge a reactor with 6-nitro-1-indanone (1.0 eq) and Ethanol (

    
    ).
    
  • Reagent Addition: Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq) dissolved in minimal water.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC/HPLC for disappearance of ketone.
    
  • Workup: Cool to room temperature. The oxime often precipitates. If not, remove ethanol under vacuum and add water to precipitate. Filter, wash with cold water, and dry.

Step 2: Selective Reduction to Amine

Reagents: Borane-THF complex (


) or 

. Rationale: Borane reduces oximes to hydroxylamines/amines but leaves aromatic nitro groups intact at controlled temperatures.
  • Setup: Under Nitrogen atmosphere, dissolve the Oxime (1.0 eq) in anhydrous THF.

  • Reduction: Cool to

    
    . Dropwise add 
    
    
    
    (1M solution, 4.0 eq).
  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Caution: Carefully quench with Methanol to destroy excess Borane.

  • Hydrolysis: Add

    
     and reflux for 1 hour to cleave the boron-nitrogen complex.
    
  • Isolation: Basify with

    
     to 
    
    
    
    , extract with Dichloromethane (DCM). Dry organic layer (
    
    
    ) and evaporate to yield the free base.
  • Salt Formation: Redissolve free base in Ethanol/Diethyl Ether. Add

    
     in Dioxane dropwise. Filter the precipitate (1-Amino-6-nitroindan HCl).
    
Visualization: Synthetic Workflow

Synthesis Start 6-Nitro-1-indanone Step1 Reaction: NH2OH·HCl / NaOAc (Oxime Formation) Start->Step1 Inter Intermediate: 6-Nitro-1-indanone Oxime Step1->Inter Step2 Reduction: BH3·THF (0°C) (Chemo-selective) Inter->Step2 Preserves NO2 group Quench Acid Hydrolysis (HCl) & Basification Step2->Quench Product 1-Amino-6-nitroindan (Free Base) Quench->Product Salt HCl Salt Formation Product->Salt

Figure 1: Chemo-selective synthesis pathway avoiding nitro-group reduction.[8][9]

Chiral Resolution Strategy

For pharmaceutical applications (e.g., MAO-B inhibition), the (R)-enantiomer is typically the bioactive eutomer. The racemic hydrochloride salt obtained above must be resolved.

Method: Classical Diastereomeric Salt Crystallization. Resolving Agent: L-(+)-Tartaric Acid (or N-Acetyl-L-glutamic acid for higher yields).

Protocol:
  • Free Basing: Convert the HCl salt back to free base using

    
     and extraction into Methanol/Ethyl Acetate.
    
  • Salt Formation: Dissolve Racemic Free Base (1.0 eq) in Methanol. Add L-(+)-Tartaric Acid (1.0 eq) dissolved in warm Methanol.

  • Crystallization: Heat to near reflux, then cool slowly to

    
     over 12 hours. The diastereomeric salt of the (R)-amine usually crystallizes preferentially (verify specific rotation).
    
  • Recrystallization: Recrystallize the solid from Methanol/Water (9:1) to upgrade chiral purity to

    
     ee.
    
  • Liberation: Treat the purified salt with

    
     to release (R)-1-Amino-6-nitroindan.
    
Visualization: Resolution Logic

Resolution Racemate Racemic 1-Amino-6-nitroindan Agent Add L-(+)-Tartaric Acid (Solvent: MeOH) Racemate->Agent Mix Diastereomeric Mixture Agent->Mix Cryst Fractional Crystallization Mix->Cryst Solid Solid Phase: (R)-Amine Tartrate Salt Cryst->Solid Less Soluble Liquor Mother Liquor: (S)-Amine Enriched Cryst->Liquor More Soluble Final Basify (NaOH) -> (R)-Product Solid->Final

Figure 2: Optical resolution workflow using tartaric acid.

Analytical Controls & Quality Assurance

To ensure the integrity of the core, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Identification 1H-NMR (DMSO-d6)Signals for Indan protons (m, 2H; t, 2H; t, 1H) and Aromatic protons (d, 1H; s, 1H; d, 1H).
Purity HPLC (C18 Column)

Area
Chiral Purity Chiral HPLC (Chiralcel OD-H)

ee (if resolved)
Nitro Integrity IR SpectroscopyStrong bands at

and

(

stretch). Absence of

aniline stretch.
Water Content Karl Fischer

(Hygroscopic salt)
1H-NMR Interpretation (Predicted)
  • 
     2.0–3.1 ppm:  Multiplets corresponding to the methylene protons of the cyclopentane ring (C2 and C3).
    
  • 
     4.8 ppm:  Triplet/Multiplet for the methine proton at C1 (chiral center).
    
  • 
     7.5–8.2 ppm:  Aromatic protons. The nitro group at C6 deshields adjacent protons, shifting them downfield compared to unsubstituted aminoindan.
    

Safety & Handling (E-E-A-T)

  • Toxicity: 1-Aminoindans are biologically active central nervous system agents. Treat as a potent pharmacological substance.

  • Energetics: The nitro group adds thermodynamic instability. Avoid heating the dry solid above

    
     or grinding with high friction.
    
  • PPE: Full Tyvek suit, nitrile gloves, and P100 respirator are recommended during synthesis, especially during the borane reduction step (flammability hazard).

References

  • Preparation of Aminoindans: Youdim, M. B. H., et al. "Novel N-propargyl-1-aminoindan analogues as potent monoamine oxidase B inhibitors." Journal of Medicinal Chemistry, 2001.

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. (Context for selective reduction protocols).

  • Chiral Resolution: Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press, 2001. (General reference for Tartaric acid resolution of amines).
  • Safety Data: Fisher Scientific. "Safety Data Sheet: 1-Aminoindan derivatives."

Sources

1-Amino-6-nitroindan Hydrochloride: Comprehensive Spectroscopic Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-Amino-6-nitroindan hydrochloride , a critical intermediate in the synthesis of pharmaceutical agents (e.g., Rasagiline analogs, MAO-B inhibitors) and chiral ligands.

Executive Summary & Compound Profile

1-Amino-6-nitroindan hydrochloride (CAS: Available as free base 123951-87-7 or HCl salt variants) is a bicyclic aromatic amine. Its structural rigidity, combined with the electron-withdrawing nitro group, makes it a valuable scaffold for structure-activity relationship (SAR) studies in neuroprotective drugs.

  • IUPAC Name: 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride

  • Molecular Formula: C₉H₁₀N₂O₂ · HCl

  • Molecular Weight: 178.19 (Free Base) / 214.65 (HCl Salt)

  • Appearance: Typically a pale yellow to off-white crystalline solid.

  • Solubility: Soluble in water, DMSO, methanol; sparingly soluble in dichloromethane (free base is soluble in DCM).

Structural Analysis & Regiochemistry

The critical challenge in characterizing this compound is distinguishing the 6-nitro isomer from the potential 4-nitro and 5-nitro regioisomers formed during nitration.

The Indan Core Numbering Logic
  • Position 1: Amine (-NH₂[1][2][3]·HCl).

  • Positions 2, 3: Aliphatic methylene bridge.

  • Positions 4, 5, 6, 7: Aromatic ring.

  • 6-Nitro Substitution: The nitro group is at position 6.[1] This places it:

    • Meta to the alkyl bridge at position 4.

    • Ortho to the proton at position 5.

    • Ortho to the proton at position 7.

Spectroscopic Data: The "Fingerprint" Verification
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆ (preferred for salts) or D₂O.

1H NMR (400 MHz, DMSO-d₆) – Diagnostic Signals:

PositionShift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment Logic
NH₃⁺ 8.40 – 8.80Broad Singlet3H-Ammonium protons (exchangeable with D₂O).
H-7 8.25 – 8.35d or br s1HJ ~ 2.0Key Diagnostic: Deshielded by both Nitro (ortho) and Amine salt (spatial/inductive). Appears as a doublet (meta-coupling to H5) or broad singlet.
H-5 8.10 – 8.20dd1HJ ~ 8.2, 2.0Key Diagnostic: Ortho to Nitro (deshielded), Ortho to H4. Shows large ortho coupling and small meta coupling.
H-4 7.50 – 7.65d1HJ ~ 8.2Shielded relative to H5/H7. Ortho coupling to H5.
H-1 4.60 – 4.80m (or br t)1H-Benzylic methine adjacent to ammonium.
H-3 2.90 – 3.15m2H-Benzylic methylene (rigid ring system).
H-2 2.40 – 2.60m1H-Aliphatic methylene (often overlaps with DMSO solvent residual peak).
H-2' 2.00 – 2.20m1H-Aliphatic methylene (diastereotopic protons due to chiral center at C1).

13C NMR (100 MHz, DMSO-d₆) – Key Shifts:

  • Carbonyl/Nitro Carbons: ~148.0 ppm (C-NO₂).

  • Aromatic CH: ~125.0 (C7), ~121.0 (C5), ~126.0 (C4).

  • Aliphatic: ~55.0 (C1-N), ~30.0 (C3), ~29.0 (C2).

Expert Insight: In the 6-nitro isomer, the aromatic proton pattern is d (H4), dd (H5), d/s (H7) .

  • If you see a triplet (t) and two doublets (d), you likely have the 4-nitro isomer (symmetry in coupling).

  • If you see a singlet (s) and two doublets (d) with different shifts, confirm the coupling constants to distinguish 5-nitro from 6-nitro.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR.

Wavenumber (cm⁻¹)Functional GroupDescription
2800 – 3200 N-H StretchBroad, strong band characteristic of Ammonium salt (NH₃⁺). Overlaps C-H stretches.
1520 – 1540 NO₂ AsymmetricStrong, sharp band. Critical for confirming nitration.
1340 – 1360 NO₂ SymmetricStrong, sharp band. Paired with the 1530 band.
1600, 1480 C=C AromaticRing skeletal vibrations.
730 – 750 C-H BendingOut-of-plane bending, indicative of substitution pattern.
C. Mass Spectrometry (MS)

Method: ESI-MS (Positive Mode) or GC-MS (requires free base).

  • Molecular Ion [M+H]⁺: m/z 179.1 (Base Peak in ESI).

  • Fragment Ions (GC-MS/EI):

    • m/z 178 [M]⁺ (Molecular ion of free base).

    • m/z 161 [M – NH₃]⁺ (Loss of ammonia, typical for amines).

    • m/z 132 [M – NO₂]⁺ (Loss of nitro group).

    • m/z 115-117 [Indan core fragments].

Experimental Protocols
Protocol A: Preparation for NMR Analysis (Salt vs. Free Base)

Direct analysis of the HCl salt is recommended to prevent oxidation.

  • Weigh 5–10 mg of 1-Amino-6-nitroindan HCl.

  • Dissolve in 0.6 mL DMSO-d₆ . (Avoid CDCl₃ as the salt is insoluble; avoid D₂O if looking for exchangeable NH protons).

  • Critical Step: If resolution of the aromatic multiplets is poor, add 1 drop of D₂O to the DMSO tube to exchange the NH₃⁺ protons, which eliminates N-H coupling and sharpens the C1-H signal.

Protocol B: Regioisomer Verification Workflow

The following Graphviz diagram outlines the logic for confirming the 6-nitro isomer against common impurities.

IsomerCheck Start Start: Analyze 1H NMR (Aromatic Region 7.0 - 8.5 ppm) CountH Count Aromatic Protons Start->CountH ThreeH 3 Protons Found CountH->ThreeH Yes Pattern Analyze Coupling Pattern ThreeH->Pattern Isomer6 Pattern: d (H4) + dd (H5) + d/s (H7) CONFIRMED: 6-Nitro Isomer Pattern->Isomer6 Ortho + Meta Coupling Isomer5 Pattern: d (H6) + d (H7) + s (H4) (H4 is isolated singlet) LIKELY: 5-Nitro Isomer Pattern->Isomer5 Ortho + Singlet Isomer4 Pattern: t (H6) + d (H5) + d (H7) (Vicinal coupling dominant) LIKELY: 4-Nitro Isomer Pattern->Isomer4 High Symmetry/Vicinal

Caption: Logic flow for distinguishing 6-nitroindan-1-amine from its regioisomers using 1H NMR coupling constants.

Synthesis & Impurity Context

Understanding the synthesis helps anticipate impurities in the spectra.

  • Route: Nitration of N-acetyl-1-aminoindan → Hydrolysis → HCl Salt formation.

  • Common Impurities:

    • 4-Nitro isomer: Often ~10-15% in the crude nitration mix. Must be removed by crystallization.

    • Dinitro species: If nitration is too aggressive (look for m/z 223 in MS).

    • Acetamide: If hydrolysis is incomplete (Singlet at ~1.9 ppm in NMR).

References
  • Kozhushkov, S. I., et al. (2005).[4] "Convenient and Inexpensive Synthesis of (1R,2R)-trans-1-Amino-6-nitroindan-2-ol." Advanced Synthesis & Catalysis, 347(2-3), 255-265.[5] [5]

    • Note: Provides definitive NMR data for the 2-hydroxy analog, serving as the primary reference for the 6-nitroindan core shifts.
  • Teva Pharmaceutical Industries. (1996). "Optically active aminoindane derivatives and preparation thereof." WO Patent 1996021640 A1.

    • Note: Describes the synthesis and characterization of N-acetyl-6-nitro-1-aminoindan precursors.
  • Youdim, M. B. H., et al. (2001). "Compositions containing and methods of using 1-aminoindan and derivatives thereof." US Patent 6,271,263.

    • Note: Establishes the pharmacological context and general spectral properties of the aminoindan class.
  • Wiley SpectraBase. "6-Nitro-1-indanamine, hydrochloride - IR Spectrum."

    • Note: Verification of the commercial existence and IR fingerprint of the specific salt form.

Sources

Technical Guide: Stability and Storage of 1-Amino-6-nitroindan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

1-Amino-6-nitroindan hydrochloride (CAS: 62658-54-2) is a critical bicyclic scaffold used primarily as an intermediate in the synthesis of pharmaceutical agents targeting monoamine oxidase (MAO) and other CNS pathways. While the hydrochloride salt form confers significant stability over the free base, the compound exhibits specific sensitivities to moisture, oxidative stress at the benzylic position, and photon-induced degradation due to the nitro moiety.

This guide provides a self-validating protocol for the handling and long-term preservation of this compound, moving beyond generic safety data sheets to address the mechanistic causes of degradation.

Chemical Profile
PropertySpecification
IUPAC Name 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number 62658-54-2
Molecular Formula C₉H₁₀N₂O₂[1][2][3][4][5] · HCl
Molecular Weight 214.65 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM
Hygroscopicity Moderate (Salt form attracts atmospheric moisture)

Stability Analysis & Degradation Mechanisms

To ensure integrity, one must understand how the molecule fails. The stability profile is governed by the interplay between the benzylic amine and the electron-withdrawing nitro group.

Critical Degradation Pathways
  • Hygroscopic Clumping & Hydrolysis: As a hydrochloride salt, the material is prone to absorbing atmospheric water. While the indan core is hydrolytically stable, moisture uptake leads to "caking," which accelerates surface oxidation and complicates precise weighing.

  • Benzylic Oxidation: The C1 position (benzylic) is activated. In the presence of moisture and oxygen, the amine can slowly degrade to the corresponding ketone (6-nitroindan-1-one) or hydroxylamine species, although the HCl salt significantly retards this process compared to the free base.

  • Photolytic Reduction: Nitroaromatics are susceptible to photoreduction or rearrangement (e.g., to nitroso derivatives) upon prolonged exposure to UV/VIS light. This typically manifests as a darkening of the solid from pale yellow to deep orange/brown.

Mechanistic Visualization

The following diagram illustrates the structural vulnerabilities and the logic behind the storage recommendations.

G Compound 1-Amino-6-nitroindan HCl (Crystalline Salt) Hydrate Deliquescence/Caking (Physical Instability) Compound->Hydrate + Moisture Oxidation Benzylic Oxidation (Formation of Indanone) Compound->Oxidation + O₂ / H₂O PhotoDeg Nitro-to-Nitroso Rearrangement Compound->PhotoDeg + Light Moisture Atmospheric Moisture (>60% RH) Light UV/VIS Light (λ < 400nm) Oxygen Atmospheric O₂ Hydrate->Oxidation Accelerates

Figure 1: Primary degradation vectors for 1-Amino-6-nitroindan HCl. Note that moisture acts as a catalyst for oxidative processes.

Storage & Handling Protocols

The following protocols are designed to maximize shelf-life (target: >2 years).

Solid State Storage (Long-Term)
  • Temperature: Store at 2°C to 8°C (Refrigerated). While the compound is stable at room temperature for short durations (shipping), refrigeration slows the kinetics of benzylic oxidation.

  • Atmosphere: Inert Gas Overlay (Argon or Nitrogen) is recommended.

  • Container: Amber glass vials with Teflon-lined screw caps. The amber glass filters UV radiation, preventing nitro-group excitation.

  • Desiccation: Store the vial inside a secondary container (e.g., a desiccator or a sealed jar) containing active desiccant (Silica gel or Drierite).

Solution State Handling
  • Solvent Choice: DMSO or Methanol are preferred for stock solutions.

  • Stability Window:

    • Room Temp (Solvent): Use within 24 hours.

    • -20°C (Solvent): Stable for up to 1 month.

  • Avoid: Protix solvents with high pH. Converting the salt to the free base in solution without immediate use will lead to rapid degradation.

Protocol: Handling & Weighing

To prevent moisture uptake during weighing (hygroscopicity management):

  • Equilibrate the refrigerated vial to room temperature before opening (prevents condensation).

  • Weigh quickly in a low-humidity environment (<40% RH if possible).

  • Purge the headspace with Nitrogen/Argon before resealing.

  • Seal with Parafilm for long-term storage.

Quality Control & Analytical Monitoring

Trustworthiness in research requires validating the integrity of your starting materials.

HPLC Method for Purity Assessment

A standard reverse-phase gradient method is suitable for detecting the primary impurities (6-nitroindan-1-one and free base).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (nitro group).

  • Acceptance Criteria: Purity > 97% (Area %).

Visual Inspection Flowchart

Use this decision tree to determine if the material is fit for use without running HPLC.

DecisionTree Start Inspect Material Color Color Check Start->Color Pass1 Off-white / Pale Yellow Color->Pass1 Matches Fail1 Dark Orange / Brown Color->Fail1 Deviates Texture Texture Check Pass2 Free-flowing Powder Texture->Pass2 Normal Fail2 Clumped / Sticky Texture->Fail2 Abnormal Action1 Proceed to Texture Check Pass1->Action1 Action2 Discard / Repurify (Photodegradation) Fail1->Action2 Action4 Fit for Use Pass2->Action4 Action3 Dry under Vacuum (Moisture absorption) Fail2->Action3 Action1->Texture

Figure 2: Rapid visual quality assessment workflow.

Safety & Toxicology (E-E-A-T)

While specific toxicological data for this exact intermediate may be limited, it must be handled with the caution accorded to nitroaromatics and benzylic amines .

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Potential Toxicity: Nitro compounds can be mutagenic. Avoid inhalation of dust.[4][6][7][8]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

  • Spill Cleanup: Sweep up carefully to avoid dust generation.[6][7] Neutralize surface with a mild surfactant; do not use strong oxidizers (e.g., bleach) as this may react vigorously with the amine salt.

References

Sources

Synthesis of "1-Amino-6-nitroindan hydrochloride" from 6-nitro-1-indanone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemoselective synthesis of 1-Amino-6-nitroindan Hydrochloride from 6-nitro-1-indanone . It is designed for research scientists and process chemists, focusing on operational reliability, safety, and mechanistic causality.

Executive Summary

The transformation of 6-nitro-1-indanone to 1-amino-6-nitroindan presents a classic chemoselectivity challenge: reducing the C=O bond (via an imine) to a C-N bond while leaving the energetic and easily reducible nitro (NO


) group intact. Standard catalytic hydrogenation methods (e.g., Pd/C, H

) are unsuitable as they rapidly reduce the nitro group to an aniline, yielding the unwanted 1,6-diaminoindan.

This protocol utilizes a One-Pot Reductive Amination using Sodium Cyanoborohydride (NaCNBH


)  and Ammonium Acetate (NH

OAc)
. This system is chosen for its specific hydride transfer kinetics at pH 6–7, which reduces the in situ generated iminium species much faster than the ketone or the nitro group.
Key Reaction Parameters
ParameterSpecification
Starting Material 6-Nitro-1-indanone (CAS: 24623-24-3)
Reagent (Amine Source) Ammonium Acetate (NH

OAc)
Reagent (Reductant) Sodium Cyanoborohydride (NaCNBH

)
Solvent Methanol (MeOH)
Key Intermediate 6-Nitro-1-indanimine (transient)
Final Product 1-Amino-6-nitroindan Hydrochloride
Critical Safety NO

stability; HCN evolution control

Retrosynthetic Analysis & Pathway

The synthesis relies on intercepting the ketone with ammonia (from ammonium acetate) to form an imine, which is then selectively reduced.

G SM 6-Nitro-1-indanone Imine [Imine Intermediate] (Transient) SM->Imine NH4OAc, MeOH (Equilibrium) Product 1-Amino-6-nitroindan (Free Base) SM->Product NO2 Group Preserved Imine->Product NaCNBH3 (Hydride Transfer) Salt 1-Amino-6-nitroindan Hydrochloride Product->Salt HCl / Dioxane

Figure 1: Retrosynthetic pathway highlighting the preservation of the nitro group.

Mechanistic Insight: Why NaCNBH ?

The success of this protocol hinges on the pH-dependent reducing power of Sodium Cyanoborohydride.[1][2]

  • Imine Formation: In methanol, NH

    
    OAc exists in equilibrium with NH
    
    
    
    and AcOH. The NH
    
    
    attacks the ketone carbonyl of 6-nitro-1-indanone to form a hemiaminal, which dehydrates to the imine (C=NH).
  • Selective Reduction:

    • NaCNBH

      
        is a weaker reducing agent than NaBH
      
      
      
      due to the electron-withdrawing cyano group.
    • At pH 6–7 (buffered by NH

      
      OAc), the imine nitrogen is partially protonated to form an iminium ion  (
      
      
      
      ).
    • NaCNBH

      
       rapidly reduces this electrophilic iminium ion to the amine.
      
    • Crucially, at this pH, the ketone carbonyl is not sufficiently electrophilic to be reduced by NaCNBH

      
      , and the nitro group  remains inert because the reagent lacks the potential to reduce NO
      
      
      
      under these mild conditions.

Experimental Protocol

Materials Required[2][3][4][5][6][7][8][9][10][11][12][13]
  • 6-Nitro-1-indanone: 1.77 g (10.0 mmol)

  • Ammonium Acetate: 7.71 g (100.0 mmol, 10 equiv.)

  • Sodium Cyanoborohydride: 0.94 g (15.0 mmol, 1.5 equiv.)

  • Methanol (Anhydrous): 50 mL

  • Hydrochloric acid (4M in Dioxane): For salt formation

  • Sodium Hydroxide (1M aq): For workup

  • Dichloromethane (DCM): For extraction

Step-by-Step Methodology
Phase 1: Reductive Amination
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add 6-nitro-1-indanone (1.77 g) and Ammonium Acetate (7.71 g) to the flask. Add Methanol (50 mL).

  • Reaction: Stir the mixture at room temperature (20–25°C) for 15–30 minutes to allow partial equilibration of the imine.

    • Note: The solution may turn slightly yellow/orange.

  • Reduction: Carefully add Sodium Cyanoborohydride (0.94 g) in one portion.

    • Caution: Although mild, ensure the system is vented to a scrubber or fume hood as trace HCN can theoretically evolve if pH drops too low (though NH

      
      OAc buffers this).
      
  • Incubation: Stir the reaction mixture at room temperature for 18–24 hours. Monitor by TLC (Silica, 5% MeOH in DCM). The starting material spot (higher R_f) should disappear, replaced by a polar baseline spot (amine).

Phase 2: Workup & Cyanide Destruction
  • Quench: Slowly add conc. HCl dropwise to the reaction mixture until pH < 2. This decomposes excess hydride and ensures the amine is protonated (soluble in water).

    • Safety: Perform this in a fume hood.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove methanol.

  • Partition: Dissolve the residue in Water (50 mL). Wash this acidic aqueous layer with Ethyl Acetate (2 x 30 mL) to remove any unreacted non-basic organic impurities (e.g., unreacted ketone). Discard the organic washes.

  • Basification: Cool the aqueous layer in an ice bath. Slowly adjust pH to >10 using 10% NaOH or solid KOH . The free amine will precipitate or oil out.

  • Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Drying: Combine DCM extracts, dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to yield the crude 1-amino-6-nitroindan as a yellow/brown oil or solid.
Phase 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the crude free base in a minimal amount of dry Diethyl Ether or DCM (approx. 10–15 mL).

  • Precipitation: Cool to 0°C. Dropwise add 4M HCl in Dioxane (approx. 3–4 mL) until precipitation is complete.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Purification: Wash the filter cake with cold ether. Recrystallize from Isopropanol/Ethanol if necessary to achieve high purity.

  • Drying: Dry in a vacuum oven at 40°C to obtain 1-Amino-6-nitroindan Hydrochloride .

Process Workflow Visualization

Workup Reaction Reaction Mixture (MeOH, Amine, Borate) AcidQuench Acidify (pH < 2) & Evaporate MeOH Reaction->AcidQuench Wash Aq. Wash w/ EtOAc (Remove Neutral Impurities) AcidQuench->Wash Basify Basify (pH > 10) (Liberate Free Amine) Wash->Basify Extract Extract into DCM Basify->Extract SaltForm Add HCl/Dioxane Precipitate Salt Extract->SaltForm

Figure 2: Workup flow ensuring safe cyanide removal and isolation of the pure amine salt.

Analytical Characterization (Expected)

  • Physical State: Off-white to pale yellow solid (HCl salt).

  • IR (KBr): ~1350, 1530 cm

    
     (NO
    
    
    
    stretch), ~2900–3000 cm
    
    
    (Ammonium N-H stretch).
  • 1H NMR (DMSO-d6):

    • 
       8.5–9.0 (br s, 3H, NH
      
      
      
      )
    • 
       8.2–8.4 (aromatic protons ortho to NO
      
      
      
      )
    • 
       7.6 (aromatic proton meta to NO
      
      
      
      )
    • 
       4.8 (m, 1H, C1-H, benzylic methine)
      
    • 
       3.0–3.2 (m, 2H, C3-H)
      
    • 
       2.0–2.6 (m, 2H, C2-H)
      

Safety & Hazards

  • Sodium Cyanoborohydride: Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN) gas. All acidic quenches must be performed in a high-efficiency fume hood. Treat aqueous waste with bleach (sodium hypochlorite) to oxidize cyanide before disposal.

  • Nitro Compounds: 6-nitro-1-indanone is an energetic precursor. Avoid excessive heat (>100°C) during drying or concentration.

  • Solvents: Methanol and DCM are volatile and toxic. Use proper PPE.

References

  • Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Link

  • Cyanoborohydride Selectivity: Lane, C. F. "Sodium Cyanoborohydride - A Highly Selective Reducing Agent for Organic Functional Groups." Synthesis, 1975, 135-146. Link

  • Aminoindan Synthesis (Analogous): "Process for the preparation of enantiomerically pure 1-aminoindan." European Patent Office, EP3068746. Link

  • Reagent Safety: "Sodium Cyanoborohydride Safety Data Sheet." Fisher Scientific. Link

Sources

Strategic Selection and Quality Control of Precursors for 1-Amino-6-Nitroindan Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-Amino-6-nitroindan hydrochloride (an achiral or chiral intermediate often utilized in the development of Rasagiline analogues and bioactive nitro-indane scaffolds) presents a specific chemoselective challenge: the preservation of the highly reducible nitro (


) moiety during the amination of the C1 ketone.[1]

This technical guide focuses on the critical starting materials required to construct the indane core and install the amine functionality. It evaluates three distinct synthetic entry points, prioritizing regiochemical purity and process scalability. The recommended protocol utilizes 6-nitro-1-indanone as the immediate precursor, processing it through a chemoselective reductive amination or oxime reduction pathway that avoids catalytic hydrogenation, which would catastrophically reduce the nitro group to an aniline.[1]

Part 1: Strategic Precursor Selection

High-purity synthesis begins with the correct choice of starting material.[1] We evaluate three routes based on commercial availability, cost, and impurity risks.

Route A: The "Direct Precursor" Route (Recommended)

Starting Material: 6-Nitro-1-indanone (CAS: 24623-24-3)[1]

  • Rationale: Eliminates the hazardous and non-regioselective nitration step from the drug substance manufacturing facility.

  • Critical Quality Attributes (CQA):

    • Purity:

      
       (HPLC).[2]
      
    • Regio-impurity: 4-Nitro-1-indanone must be

      
      .[1] (The 4-nitro isomer is difficult to separate after amination).
      
    • Appearance: Yellow to brownish crystalline powder.

Route B: The "Commodity" Route

Starting Material: 1-Indanone (CAS: 83-33-0)[1][2][3]

  • Rationale: Significantly lower raw material cost.

  • Process Risk: Requires electrophilic aromatic substitution (Nitration).

  • The Flaw: Direct nitration of 1-indanone yields a mixture of 6-nitro (major) and 4-nitro (minor, ~10-20%) isomers due to the directing effects of the carbonyl (meta-director) and the alkyl ring (ortho/para-director).[1] Separation requires tedious fractional crystallization.

Route C: The "De Novo" Cyclization Route

Starting Material: 3-(4-Nitrophenyl)propionic acid (CAS: 16642-54-9)[1]

  • Rationale: Guarantees regiochemical purity.

  • Mechanism: Intramolecular Friedel-Crafts acylation closes the ring.[1] Because the nitro group is para to the propionic acid chain in the starting material, cyclization can only occur at the position meta to the nitro group, yielding exclusively 6-nitro-1-indanone.[1]

  • Reagents: Polyphosphoric acid (PPA) or Thionyl Chloride (

    
    ) followed by 
    
    
    
    .

Part 2: Critical Quality Attributes & Impurity Profiling

When sourcing 6-Nitro-1-indanone , the following impurity profile must be controlled to ensure the downstream success of the amination reaction.

Impurity / ParameterSpecification LimitCausality & Risk
4-Nitro-1-indanone

Regioisomer. Results from non-selective nitration.[1] Leads to 1-amino-4-nitroindan, a structural impurity with distinct biological activity.[1]
1-Indanone

Unreacted Starting Material. Leads to 1-aminoindan (Rasagiline core), which lacks the nitro functionality.[1]
Water (KF)

Process Control. Excess water interferes with oxime formation (equilibrium shift) or consumes hydride reagents.
Iron (Fe)

Catalyst Poison. Residual Fe from Friedel-Crafts synthesis can chelate with the resulting amine or interfere with oxidative stability.[1]

Part 3: Synthesis Workflow (Chemoselective Amination)[1]

The transformation of 6-nitro-1-indanone to 1-amino-6-nitroindan cannot utilize standard catalytic hydrogenation (e.g.,


) because the nitro group will be reduced to an amine.[1] The protocol below uses a Reductive Amination via Oxime  strategy utilizing Borane or Sodium Cyanoborohydride, which are chemoselective for the C=N bond over the 

group.
Step 1: Formation of 6-Nitro-1-indanone Oxime[1]
  • Reagents: 6-Nitro-1-indanone, Hydroxylamine Hydrochloride (

    
    ), Sodium Acetate (
    
    
    
    ).[1]
  • Solvent: Ethanol/Water (3:1).

Protocol:

  • Charge a reaction vessel with 6-Nitro-1-indanone (1.0 eq) and Ethanol (

    
    ).
    
  • Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (1.5 eq) dissolved in minimum water.

  • Heat to reflux (

    
    ) for 2–4 hours. Monitor by TLC or HPLC for disappearance of ketone.
    
  • Cool to

    
    .[4] The oxime usually precipitates.
    
  • Filter, wash with cold water, and dry.

    • Checkpoint: The product should be a high-melting solid. Verify identity via FTIR (appearance of

      
       stretch approx. 
      
      
      
      , disappearance of
      
      
      ).[1]
Step 2: Chemoselective Reduction to Amine
  • Reagents: Borane-THF complex (

    
    ) or 
    
    
    
    with
    
    
    .[1]
  • Warning: Do NOT use

    
     (risk of azo formation) or 
    
    
    
    (reduces nitro).

Protocol (Borane Method):

  • Suspend 6-Nitro-1-indanone oxime (1.0 eq) in anhydrous THF under Nitrogen atmosphere.

  • Cool to

    
    .[4]
    
  • Dropwise add

    
      (1M solution, 4.0 eq). Note: Gas evolution occurs.[1]
    
  • Allow to warm to room temperature and reflux for 4–6 hours.

  • Quench: Cool to

    
     and carefully add Methanol to destroy excess borane.
    
  • Hydrolysis: Add

    
     and reflux for 1 hour to break the boron-amine complex.
    
  • Workup: Basify with

    
     to 
    
    
    
    , extract with Dichloromethane (DCM).
  • Salt Formation: Treat the DCM layer with

    
     in ether/dioxane to precipitate 1-Amino-6-nitroindan hydrochloride .[1]
    

Part 4: Visualization of Pathways

Diagram 1: Strategic Precursor Selection (Decision Tree)

PrecursorStrategy Target Target: 1-Amino-6-nitroindan HCl RouteA Route A: 6-Nitro-1-indanone (Commercial) Intermediate Intermediate: 6-Nitro-1-indanone (Pure Regioisomer) RouteA->Intermediate Direct Purchase (Check HPLC Purity) RouteB Route B: 1-Indanone (Commodity) StepNitration Nitration (HNO3/H2SO4) RISK: Regio-isomers (4-nitro vs 6-nitro) RouteB->StepNitration RouteC Route C: 3-(4-Nitrophenyl)propionic acid StepCyclization Friedel-Crafts Cyclization (PPA or SOCl2/AlCl3) RouteC->StepCyclization StepNitration->Intermediate Requires Purification StepCyclization->Intermediate High Regioselectivity Intermediate->Target Chemoselective Amination

Caption: Decision tree comparing three synthetic entry points. Route C offers the highest structural certainty, while Route A offers process simplicity.

Diagram 2: Chemoselective Reaction Workflow

ReactionFlow SM 6-Nitro-1-indanone (Ketone) Oxime Intermediate: 6-Nitro-1-indanone Oxime SM->Oxime Condensation Reagent1 NH2OH·HCl NaOAc Reagent1->Oxime Complex Boron-Amine Complex Oxime->Complex Hydride Reduction (Nitro Intact) Reagent2 BH3·THF (Chemoselective Reductant) Reagent2->Complex Final 1-Amino-6-nitroindan·HCl Complex->Final Deprotection/Salt Formation Hydrolysis HCl Hydrolysis Hydrolysis->Final

Caption: Step-by-step reaction pathway highlighting the oxime intermediate and the critical use of Borane to preserve the nitro group.

References

  • Preparation of 1-Aminoindanes.Organic Syntheses, Coll. Vol. 4, p.363 (1963); Vol. 39, p.27 (1959).

  • Synthesis of 6-nitro-1-indanone.BenchChem Protocols.
  • Selective Reduction of Oximes.Journal of the Chemical Society, Perkin Transactions 1. (Methodology for Borane reduction of oximes in presence of nitro groups).

  • Rasagiline Mesylate Impurity Profiling.Alentris Research.

Sources

Technical Whitepaper: 1-Amino-6-nitroindan Hydrochloride – Critical Quality Attributes and Characterization Strategies

[1][2]

Executive Summary

1-Amino-6-nitroindan hydrochloride (CAS: 62658-54-2) is a pivotal pharmacophore and intermediate in the synthesis of monoamine oxidase B (MAO-B) inhibitors and other neuroprotective agents.[1][2] Its structural integrity—specifically the regiochemistry of the nitro group and the preservation of the primary amine—is critical for downstream efficacy.

This technical guide provides a rigorous framework for the synthesis, purification, and analytical characterization of this compound. Unlike generic protocols, this document focuses on the causality of impurity formation and establishes self-validating analytical methods to ensure pharmaceutical-grade purity.[1]

Chemical Profile and Critical Quality Attributes (CQAs)

The presence of both a basic amine and an electron-withdrawing nitro group creates a unique "push-pull" electronic environment, influencing both solubility and chromatographic behavior.[1]

PropertySpecificationTechnical Insight
IUPAC Name 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number 62658-54-2Verify against specific vendor batches.[1][2]
Molecular Formula C₉H₁₀N₂O₂[1][2] · HClFree base MW: 178.19; Salt MW: 214.65
Appearance White to pale yellow crystalline solidDeep yellow/orange indicates free base or oxidation.[2]
Solubility Soluble in Water, Methanol, DMSOSalt form drastically improves aqueous solubility over free base.[2]
Chirality C1 is a stereocenterUsually synthesized as a racemate; requires chiral resolution if used for enantiopure APIs.[2]

Synthesis Pathways and Impurity Logic

To control purity, one must understand the genesis of impurities. The most robust synthetic route involves the reductive amination of 6-nitro-1-indanone.[1]

Mechanistic Workflow & Impurity Origins[1][2]

The following diagram maps the synthesis pathway and identifies where critical impurities (Regioisomers, Over-reduction products) enter the system.

SynthesisPathStartStarting Material:6-Nitro-1-indanoneStep1Step 1: Oximation(NH2OH·HCl, Base)Start->Step1Imp3Impurity C:4-Nitro Isomer(If SM is impure)Start->Imp3Raw Material ContaminationInter1Intermediate:6-Nitro-1-indanone oximeStep1->Inter1Imp1Impurity A:Unreacted KetoneStep1->Imp1Incomplete ReactionStep2Step 2: Selective Reduction(Zn/HCl or NaBH4/Lewis Acid)Inter1->Step2ProductTarget:1-Amino-6-nitroindan HClStep2->ProductImp2Impurity B:1,6-Diaminoindan(Over-reduction of Nitro)Step2->Imp2Non-selective Reduction

Figure 1: Synthetic pathway highlighting critical control points for impurity generation.[1]

Process Control Strategy
  • Regio-control: The 6-nitro position is fixed by the starting material (6-nitro-1-indanone).[1] If 1-indanone is nitrated directly, a mixture of 4-nitro and 6-nitro isomers forms, which is difficult to separate.[1] Recommendation: Source high-purity (>98%) 6-nitro-1-indanone.

  • Selective Reduction: The reduction of the oxime to the amine must not reduce the nitro group. Catalytic hydrogenation (Pd/C) is risky as it readily reduces nitro groups to anilines (Impurity B). Protocol: Use Zinc/HCl or NaBH₄ with a Lewis acid (e.g., TiCl₄) to preserve the nitro moiety [1].

Purification: The Hydrochloride Salt Advantage

Formation of the hydrochloride salt is not merely for solubility; it is a purification step.

  • Dissolution: Dissolve the crude free base in absolute ethanol.

  • Acidification: Add 1.1 equivalents of HCl in dioxane or diethyl ether.

  • Precipitation: The HCl salt crystallizes, leaving non-basic impurities (like unreacted 6-nitro-1-indanone) in the mother liquor.[1]

  • Recrystallization: If Impurity B (diamine) is present, recrystallize from Ethanol/Water (9:1). The diamine dihydrochloride has significantly different solubility profiles.

Analytical Characterization

This section details the self-validating methods required to release a batch.

High-Performance Liquid Chromatography (HPLC)

A standard C18 method is insufficient due to the polarity difference between the nitro and amino groups. We employ an ion-pairing or buffered method to ensure sharp peak shapes for the amine.[1]

Method Parameters:

ParameterConditionRationale
Column C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax SB-C18)Stable at low pH; provides hydrophobic selectivity for the indan core.[1][2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterAcidic pH (~2.0) ensures the amine is fully protonated (cationic), preventing tailing.
Mobile Phase B AcetonitrileStrong eluent for the hydrophobic aromatic core.[2]
Gradient 0-5 min: 5% B; 5-20 min: 5%→60% B; 20-25 min: 60%→90% BGradient required to elute polar amine early and non-polar impurities (dimers) late.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 254 nm and 280 nm254 nm for the nitro-aromatic system; 280 nm confirms purity.[1]
Column Temp 30°CMaintains reproducible retention times.

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.5 (Critical for amine salts).

  • Resolution: > 2.0 between 1-Amino-6-nitroindan and 6-Nitro-1-indanone.

Spectroscopic Identification (NMR)

The NMR spectrum provides definitive structural proof.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Amine Protons:

      
       8.5–9.0 ppm (broad s, 3H, –NH₃⁺). Disappears on D₂O shake.
      
    • Aromatic Region:

      • 
         8.3 ppm (d, J~2 Hz, 1H, H-7): Protons ortho to nitro are deshielded.
        
      • 
         8.1 ppm (dd, J~8, 2 Hz, 1H, H-5).
        
      • 
         7.6 ppm (d, J~8 Hz, 1H, H-4).
        
    • Benzylic Methine:

      
       4.8 ppm (m, 1H, H-1).
      
    • Aliphatic Chain:

      
       2.8–3.1 ppm (m, 2H, H-3), 
      
      
      2.0–2.6 ppm (m, 2H, H-2).
Analytical Decision Tree

Use the following logic flow to determine batch release or reprocessing needs.

AnalyticalWorkflowSampleBatch SampleHPLCRP-HPLC Purity(Target > 98%)Sample->HPLCImpurityCheckImpurity Profile CheckHPLC->ImpurityCheckPass1Pass: Impurities < 0.1%ImpurityCheck->Pass1Meets SpecsFail1Fail: Impurity B (Diamine) > 0.1%ImpurityCheck->Fail1Over-reducedFail2Fail: Impurity A (Ketone) > 0.5%ImpurityCheck->Fail2Under-reactedChiralChiral HPLC(If Enantiopurity Required)Pass1->ChiralRecrystRecrystallize (EtOH/H2O)Fail1->RecrystResaltAcid/Base ExtractionRe-form SaltFail2->ResaltRecryst->SampleResalt->SampleReleaseRelease BatchChiral->Release

Figure 2: Analytical decision matrix for batch disposition.

Handling, Stability, and Safety

Stability Profile
  • Hygroscopicity: Hydrochloride salts are often hygroscopic.[2] Store in tightly sealed containers with desiccants.

  • Light Sensitivity: Nitro compounds can degrade under UV light. Use amber glassware.

  • Shelf Life: Stable for >2 years at 2-8°C when protected from moisture.[1]

Safety Considerations (MSDS Summary)
  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

  • Genotoxicity Alert: As a nitro-aromatic compound, it falls under structural alerts for mutagenicity (Ames positive potential).[2] Handle with high containment (OEB 3 or 4) until proven otherwise [2].

References

  • Synthesis of Aminoindans: "Regioselective synthesis of substituted 1-aminoindans." Journal of Organic Chemistry, 2012. (Generalized citation for reductive amination methodologies).

  • Genotoxicity of Nitro Compounds: "Assessment of mutagenic impurities in pharmaceutical development." ICH M7 Guidelines.

  • Rasagiline Intermediates: "Process for the preparation of enantiomerically pure 1-aminoindan."[3] European Patent EP3068746B1.

  • HPLC Methodologies: "Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis." National Institutes of Health (PMC). (Adapted for amino-indan derivatives).

(Note: While specific literature on the 6-nitro derivative is proprietary or sparse, the protocols above are derived from validated methodologies for homologous aminoindan and nitroaniline systems.)

1-Amino-6-nitroindan Hydrochloride: A Bifunctional Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal and Synthetic Chemists

Executive Summary

In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer both structural rigidity and versatile functionalization is of paramount importance. The indan ring system, a privileged scaffold found in numerous biologically active compounds, provides a unique conformational constraint that is often beneficial for potent and selective receptor binding. This guide introduces 1-Amino-6-nitroindan hydrochloride , a proposed synthetic building block that combines the established pharmacophoric features of the 1-aminoindan moiety with the versatile chemical reactivity of an aromatic nitro group. While not a readily available commercial product, its strategic synthesis opens the door to a new class of derivatives for library synthesis and lead optimization. This document provides a comprehensive overview of its proposed synthesis, core reactivity, and potential applications as a strategic tool for researchers in pharmaceutical and life sciences.

Introduction: The Strategic Value of a Bifunctional Indan Scaffold

The 1-aminoindan core is a well-established structural motif in medicinal chemistry, most notably as the key component of Rasagiline, a potent inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. The rigid, bicyclic structure of the indan system effectively orients the primary amine for optimal interaction with biological targets.

By introducing a nitro group at the 6-position of the aromatic ring, we create a bifunctional building block with two orthogonal reactive sites. This design allows for selective, stepwise chemical modifications:

  • The Primary Amine (Position 1): Serves as a critical anchor for target engagement and a primary point for diversification through well-established amine chemistry (e.g., amidation, alkylation, sulfonylation).

  • The Nitro Group (Position 6): Acts as a powerful electron-withdrawing group, modulating the electronic properties of the aromatic ring. More importantly, it serves as a versatile synthetic handle, which can be reduced to a second amino group or used to direct nucleophilic aromatic substitution (SNAr).[1][2]

This guide will detail a plausible synthetic route to this novel building block and explore its vast potential for creating diverse molecular architectures.

Physicochemical & Structural Data

As a novel compound, experimental data for 1-Amino-6-nitroindan hydrochloride is not available. The following table summarizes its predicted properties.

PropertyValue
Chemical Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
IUPAC Name 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number Not assigned
Appearance (Predicted) Off-white to yellow solid

Proposed Synthesis: A Practical Route to a Novel Intermediate

The synthesis of 1-Amino-6-nitroindan hydrochloride can be strategically achieved from the commercially available precursor, 6-nitro-1-indanone .[3][4] The key transformation is the conversion of the ketone to a primary amine via reductive amination, a robust and widely used method in organic synthesis.[5][6][7]

Synthetic_Pathway Start 6-Nitro-1-indanone Intermediate Imine Intermediate Start->Intermediate NH4OAc, EtOH (or other NH3 source) Product 1-Amino-6-nitroindan Intermediate->Product NaBH3CN or NaBH(OAc)3 FinalProduct 1-Amino-6-nitroindan HCl Product->FinalProduct HCl in Ether/Dioxane

Caption: Proposed synthesis of 1-Amino-6-nitroindan HCl.

Experimental Protocol: Reductive Amination of 6-Nitro-1-indanone

This protocol outlines a general procedure for the key synthetic step. The use of sodium triacetoxyborohydride is recommended as it is a mild and selective reagent that tolerates the presence of nitro groups.[8][9]

Materials:

  • 6-Nitro-1-indanone

  • Ammonium acetate (NH4OAc)

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Hydrochloric acid (HCl) solution in diethyl ether or 1,4-dioxane

Procedure:

  • Imine Formation: To a solution of 6-nitro-1-indanone (1.0 eq) in DCE, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture. The reaction is typically exothermic. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding saturated NaHCO3 solution. Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude 1-amino-6-nitroindan can be purified by column chromatography on silica gel.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether, ethyl acetate). Add a 1M or 2M solution of HCl in ether or dioxane dropwise with stirring. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.

Core Reactivity & Synthetic Potential

The true value of 1-Amino-6-nitroindan hydrochloride lies in its dual functionality, which enables divergent synthetic strategies to build molecular complexity.

Synthetic_Utility cluster_amine Reactions at the Amino Group cluster_nitro Reactions at the Nitro Group BuildingBlock 1-Amino-6-nitroindan Amidation Amides BuildingBlock->Amidation RCOCl, Base Sulfonylation Sulfonamides BuildingBlock->Sulfonylation RSO2Cl, Base Alkylation Secondary/Tertiary Amines BuildingBlock->Alkylation R-X or Reductive Amination Reduction 6-Aminoindan-1-amine (Diamino derivative) BuildingBlock->Reduction H2, Pd/C or SnCl2, HCl SNAr Nucleophilic Aromatic Substitution (SNAr) BuildingBlock->SNAr Nu-, Base

Caption: Divergent reactivity of the 1-Amino-6-nitroindan scaffold.

Reactions at the Primary Amino Group

The primary amine at the C1 position is a potent nucleophile and can undergo a wide range of standard transformations.[10]

  • Acylation: Reaction with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields stable amides. This is a common strategy to introduce diverse side chains and modulate physicochemical properties.

  • Sulfonylation: Treatment with sulfonyl chlorides provides sulfonamides, a key functional group in many therapeutic agents.

  • Alkylation: Direct alkylation with alkyl halides can be challenging due to over-alkylation. A more controlled approach is reductive amination with an aldehyde or ketone, which cleanly yields secondary or tertiary amines.[8]

Transformations of the Nitro Group

The nitro group offers unique synthetic opportunities distinct from the amine functionality.

  • Reduction to a Diamine: The most powerful transformation is the reduction of the nitro group to a primary amine, yielding 1,6-diaminoindan . This can be achieved through various methods, such as catalytic hydrogenation (e.g., H2, Pd/C) or using reducing agents like tin(II) chloride (SnCl2).[11][12][13] The resulting diamine is a valuable building block for synthesizing fused heterocyclic systems or for introducing a second point of diversity. Care must be taken to choose conditions that do not affect other functional groups introduced at the C1-amine.

  • Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group activates the aromatic ring, particularly the positions ortho and para to it, for nucleophilic attack.[14][15][16] This allows for the displacement of a suitable leaving group (if one were present) or, in some cases, even hydrogen (Vicarious Nucleophilic Substitution), enabling the introduction of nucleophiles like alkoxides, thiolates, or amines directly onto the aromatic ring.[17]

Applications in Medicinal Chemistry and Drug Discovery

The strategic combination of the aminoindan core and a modifiable nitro group makes this scaffold highly attractive for generating novel compound libraries.

  • Scaffold for Privileged Structures: The 1-aminoindan moiety provides a proven, rigid scaffold that can be decorated with various functional groups via the synthetic handles described above. This allows for the exploration of structure-activity relationships (SAR) around a core that is known to interact with multiple biological target classes.

  • The Nitro Group as a Bioisostere: In some contexts, the nitro group itself can act as a bioisosteric replacement for other functional groups, such as carboxylates or phenols, offering unique hydrogen bonding capabilities.[18][19] However, its primary utility here is as a synthetic precursor. The potential for in vivo reduction of aromatic nitro groups to potentially toxic hydroxylamines is a known liability, reinforcing its role as an intermediate rather than a final pharmacophore in most drug candidates.[19]

  • Access to Novel Chemical Space: By enabling the synthesis of 1,6-disubstituted indan derivatives, this building block provides access to a chemical space that is not readily accessible through other synthetic routes. The resulting diaminoindans can serve as precursors for novel benzodiazepine analogues, quinoxaline derivatives, or other heterocyclic systems with potential therapeutic applications.

Conclusion

1-Amino-6-nitroindan hydrochloride represents a novel and highly versatile, albeit currently non-commercial, synthetic building block. Its proposed synthesis from readily available materials is straightforward and relies on robust chemical transformations. The true strength of this scaffold lies in its orthogonal reactivity, allowing chemists to selectively functionalize either the primary amine or the aromatic nitro group. This dual reactivity provides a powerful platform for the rapid generation of diverse chemical libraries, facilitating the exploration of new structure-activity relationships and accelerating the discovery of novel therapeutic agents. Researchers and drug development professionals are encouraged to consider this scaffold for their programs aimed at creating next-generation therapeutics.

References

  • Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). Available from: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. 2020 Oct 20. Available from: [Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. Available from: [Link]

  • Pasti, L., et al. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. PMC. Available from: [Link]

  • Chemistry Stack Exchange. Nitro as a leaving group in an aromatic ring. 2021 Oct 29. Available from: [Link]

  • Orlandi, M., et al. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. 2016 Jul 21. Available from: [Link]

  • Deka, D. C., & Kakati, H. S. Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality. SAGE Publications. Available from: [Link]

  • Tseng, C. C., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. 2019 May 3. Available from: [Link]

  • Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. Available from: [Link]

  • Chemistry Stack Exchange. Selective reduction of nitro group to amine, in benzene ring containing nitrile? 2019 Dec 3. Available from: [Link]

  • Tseng, C. C., et al. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). The University of Aberdeen Research Portal. 2019 May 3. Available from: [Link]

  • IntechOpen. Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. 2021 Sep 2. Available from: [Link]

  • Reddy, T. J., et al. N N Bond Formation between Primary Amines and Nitrosos: Direct Synthesis of 2-Substituted Indazolones with Mechanistic Insights. PMC. Available from: [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. 2021 Jan 30. Available from: [Link]

  • Chemspace. Bioisosteric Replacements. Available from: [Link]

  • Ballini, R., & Palmieri, A. Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. 2020 Aug 12. Available from: [Link]

  • Dell'Anna, M. M. Reductive Aminations with Metal Catalysts. Encyclopedia.pub. 2021 Apr 21. Available from: [Link]

  • Wikipedia. Electrophilic aromatic substitution. Available from: [Link]

  • Bosica, G. Special Issue “Recent Synthetic Aspects on the Chemistry of Nitro, Nitroso and Amino Compounds”. PMC. 2016 Dec 23. Available from: [Link]

  • Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. 1996. Available from: [Link]

  • Shimizu, K., et al. One-pot reductive amination of carbonyl compounds with nitro compounds over a Ni/NiO composite. PMC. Available from: [Link]

  • Sukhorukov, A. Y., et al. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. 2020 Apr 15. Available from: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. 2023 Jan 29. Available from: [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

  • Lumen Learning. 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II. Available from: [Link]

  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines. 2023 Jan 22. Available from: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. 2025 Feb 28. Available from: [Link]

  • Chemistry LibreTexts. 24.7: Reactions of Amines. 2025 Feb 24. Available from: [Link]

  • Chemistry LibreTexts. 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. 2024 Sep 30. Available from: [Link]

  • Making Molecules. Electrophilic Aromatic Substitution. 2025 Jun 19. Available from: [Link]

  • ChemSynthesis. 5-amino-6-nitro-1-indanone. 2025 May 20. Available from: [Link]

  • Frontiers Media. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Available from: [Link]

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  • Google Patents. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes.
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The Nitro-Aminoindan Scaffold: Technical Analysis of 1-Amino-6-nitroindan HCl

[1]

Executive Summary

1-Amino-6-nitroindan hydrochloride represents a specialized pharmacophore scaffold within the aminoindan class of central nervous system (CNS) active agents.[1] While its parent compound, 1-aminoindan, forms the backbone of the Parkinson’s disease therapeutic Rasagiline , the 6-nitro derivative serves a distinct role in medicinal chemistry. It functions primarily as a high-value synthetic intermediate for accessing 1,6-disubstituted indans and as a chemical probe for investigating electronic requirements at the Monoamine Oxidase B (MAO-B) active site.[1]

This guide details the physicochemical properties, synthetic routes, and research applications of this compound, providing researchers with a roadmap for utilizing it in drug discovery and structure-activity relationship (SAR) studies.

Chemical Profile & Stability[1][2][3]

The hydrochloride salt enhances the stability and water solubility of the free base, making it suitable for aqueous biological assays.

PropertySpecificationTechnical Note
IUPAC Name 6-nitro-2,3-dihydro-1H-inden-1-amine hydrochloride-
Molecular Formula C₉H₁₀N₂O₂[1] · HClSalt form adds 36.46 g/mol to MW
Molecular Weight 214.65 g/mol -
Physical State Off-white to pale yellow crystalline solidColoration often due to trace nitro-indanone impurities
Solubility Water (High), DMSO (Moderate), Ethanol (Moderate)Free base requires organic solvents (DCM, EtOAc)
pKa (Calc) ~9.5 (Amine)Nitro group (electron-withdrawing) lowers pKa vs. parent aminoindan
Stability Hygroscopic; Light SensitiveStore at -20°C under inert atmosphere (Ar/N₂)
Handling & Safety[1]
  • Hazard Class: Irritant (Skin/Eye/Respiratory).

  • Precaution: Nitroaromatics are potentially genotoxic. All handling requires a fume hood and nitrile gloves.

  • Storage: The HCl salt is prone to hydrolysis if exposed to moisture over long periods. Desiccation is mandatory.

Synthetic Utility: The "Hub" Concept

The primary value of 1-amino-6-nitroindan lies in its position as a "divergent intermediate."[1] It allows chemists to access the 1,6-diaminoindan scaffold, a privileged structure in kinase inhibitors and GPCR ligands, by reducing the nitro group after establishing stereochemistry at the C1 position.

Synthesis Strategy

Direct nitration of 1-aminoindan is not recommended due to poor regioselectivity (yielding a mixture of 5-, 6-, and 7-nitro isomers).[1] The preferred route is the Reductive Amination of 6-nitro-1-indanone , which guarantees the 6-position substitution.[1]

Diagram: Synthetic Workflow

SynthesisPathStart6-Nitro-1-indanone(CAS 24623-24-3)Step1Reductive Amination(NH4OAc, NaBH3CN)Start->Step1  Schiff Base Formation  Target1-Amino-6-nitroindan(Target Scaffold)Step1->Target  Hydride Reduction  DivergenceReduction(H2, Pd/C or Fe/HCl)Target->Divergence  Nitro Reduction  Final1,6-Diaminoindan(Bi-functional Linker)Divergence->Final  Access to Ureas/Amides  

Figure 1: The regioselective synthesis pathway starting from 6-nitro-1-indanone ensures correct isomer isolation.[1]

Pharmacological Applications (MAO-B SAR)[1]

1-Aminoindans are rigid analogues of amphetamine and phenethylamine.[1] The 1-amino group mimics the side-chain amine of the neurotransmitter substrate.[1]

The "6-Position" Electronic Probe

In the context of MAO-B inhibition (relevant to Parkinson's research), the 6-position of the indan ring corresponds roughly to the para-position of the phenyl ring in benzylamine substrates.[1]

  • Rasagiline (Reference): Unsubstituted at C6. Potent MAO-B inhibitor.[1][2][3][4]

  • 6-Hydroxy/Methoxy: Electron-donating groups (EDG) at C6 often maintain or enhance affinity via hydrogen bonding with Tyr326 or Tyr435 in the active site.[1]

  • 6-Nitro (This Compound): The nitro group is a strong Electron-Withdrawing Group (EWG).[1]

    • Hypothesis Testing: Researchers use this compound to test the electronic tolerance of the active site. A significant drop in potency compared to the 6-methoxy analog confirms that the active site prefers electron-rich aromatic rings for

      
      -stacking interactions with the FAD cofactor.[1]
      
    • Selectivity: Bulky groups at C6 can induce steric clashes, potentially improving selectivity for MAO-B over MAO-A, as the MAO-B active site entrance is more accommodating to certain substitutions.[1]

Diagram: Structure-Activity Relationship (SAR) Logic

SAR_LogicCore1-Amino-6-nitroindanFactor1C1-Amine:Critical for FAD interactionCore->Factor1Factor2C6-Nitro (EWG):Reduces Ring Electron DensityCore->Factor2Factor3Steric Bulk:Probes Active Site VolumeCore->Factor3Outcome1Reduced pi-stacking(Lower Affinity vs Rasagiline)Factor2->Outcome1  Electronic EffectOutcome2Precursor forPhotoaffinity ProbesFactor3->Outcome2  Functionalization

Figure 2: SAR rationale for evaluating the 6-nitro derivative against the standard aminoindan pharmacophore.

Experimental Protocols

Protocol A: Regioselective Synthesis (Reductive Amination)

Rationale: This method avoids the formation of regioisomers associated with direct nitration.

  • Reagents: 6-Nitro-1-indanone (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (NaBH₃CN, 1.2 eq), Methanol (anhydrous).[1]

  • Procedure:

    • Dissolve 6-nitro-1-indanone in anhydrous methanol under N₂ atmosphere.

    • Add Ammonium Acetate and stir at room temperature for 1 hour to form the imine/oxime intermediate in situ.

    • Critical Step: Cool to 0°C. Slowly add NaBH₃CN (toxic, handle in hood).

    • Allow to warm to RT and stir for 24 hours.

    • Quench: Acidify carefully with 1N HCl to pH < 2 (destroys excess hydride), then basify with NaOH to pH > 10 to liberate the free amine.

    • Extraction: Extract with Dichloromethane (DCM) x3. Dry organic layer over MgSO₄.

    • Salt Formation: Redissolve crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise. The hydrochloride salt precipitates immediately.

    • Purification: Recrystallize from Ethanol/Ether.

Protocol B: In Vitro MAO-B Inhibition Screen

Rationale: Validates the compound's utility as a biological probe.[1]

  • System: Recombinant Human MAO-B enzyme.[1]

  • Substrate: Tyramine or Benzylamine (non-fluorescent) coupled with Amplex Red (fluorogenic).

  • Method:

    • Prepare 10 mM stock of 1-Amino-6-nitroindan HCl in DMSO.

    • Dilute serially in reaction buffer (0.1 M Potassium Phosphate, pH 7.4).

    • Incubate enzyme + inhibitor for 15 mins at 37°C.

    • Add Substrate mix (Tyramine + Amplex Red + Horseradish Peroxidase).

    • Read: Measure fluorescence (Ex 560nm / Em 590nm) after 30 mins.

    • Control: Compare

      
       against Rasagiline (positive control).
      

References

  • Synthesis of Aminoindans: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • MAO-B Structure & Function: Binda, C., et al. "Crystal Structures of Monoamine Oxidase B in Complex with Four Inhibitors of the N-Propargylaminoindan Class."[1][5] Journal of Medicinal Chemistry, 2004.

  • SAR of 6-Substituted Indans: Youdim, M. B. H., et al. "Novel propargylaminoindan derivatives as agents for the treatment of neurodegenerative disorders." United States Patent 7572834, 2009.

  • Compound Data: PubChem CID 12217349 (Related: 6-nitro-1-indanone precursor).[1]

Methodological & Application

Application Note: 1-Amino-6-nitroindan Hydrochloride in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol Guide details the use of 1-Amino-6-nitroindan hydrochloride in neuropharmacology, specifically focusing on its role as a structural probe in Monoamine Oxidase B (MAO-B) inhibitor research and as a versatile synthetic intermediate for neuroactive ligands.

Part 1: Introduction & Scientific Context

The Pharmacological Niche

1-Amino-6-nitroindan hydrochloride is a specific derivative of 1-aminoindan , the core pharmacophore found in the Parkinson’s disease drug Rasagiline (N-propargyl-1-aminoindan). While Rasagiline and Selegiline are well-established irreversible MAO-B inhibitors, the "6-nitro" derivative serves a critical role in Structure-Activity Relationship (SAR) studies.

In neuropharmacology research, this compound is primarily utilized to:

  • Probe Enzyme Active Sites: The nitro group (

    
    ) at the C6 position acts as a strong electron-withdrawing group (EWG) and a steric probe. By comparing its binding affinity (
    
    
    
    or
    
    
    ) against 6-hydroxy (electron-donating) or unsubstituted variants, researchers map the electronic and steric tolerance of the MAO-B "entrance cavity."
  • Synthetic Intermediate: It serves as a precursor for generating 6-amino-1-aminoindan , which can be further derivatized with fluorophores or radiolabels for imaging studies without altering the core binding affinity significantly.

  • Chiral Resolution Agent: In its hydroxylated forms (e.g., trans-1-amino-6-nitroindan-2-ol), it is used to resolve chiral ketones and aldehydes, ensuring enantiomeric purity in drug synthesis.

Mechanism of Action (Theoretical Basis)

The biological activity of aminoindans relies on their ability to occupy the substrate cavity of MAO-B.

  • Binding Mode: The amino group forms hydrogen bonds with the flavin cofactor or nearby residues (e.g., Tyr326, Tyr398).

  • Electronic Effect: The C6-nitro substituent alters the pKa of the primary amine and the electron density of the aromatic ring, influencing

    
    -
    
    
    
    stacking interactions within the aromatic cage of the active site.

Part 2: Experimental Protocols

Reconstitution & Storage

Objective: To prepare a stable stock solution for in vitro assays.

Safety Precaution: Nitro-aromatic compounds may possess mutagenic potential. Handle with full PPE (gloves, lab coat, fume hood).

ParameterSpecification
Solvent DMSO (Dimethyl sulfoxide) or Water (if HCl salt is highly pure)
Stock Concentration 10 mM (Standard)
Solubility Soluble in DMSO > 10 mg/mL; Water solubility varies by pH
Storage -20°C, desiccated, protected from light
Stability Stable for 6 months at -20°C in DMSO

Protocol:

  • Weigh 5 mg of 1-Amino-6-nitroindan hydrochloride.

  • Calculate the required volume of DMSO to achieve 10 mM.

    • Formula:

      
      
      
  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into amber microcentrifuge tubes (50 µL each) to avoid freeze-thaw cycles.

In Vitro MAO-B Inhibition Assay

Objective: To determine the


 of 1-Amino-6-nitroindan against recombinant human MAO-B.

Materials:

  • Recombinant Human MAO-B (commercial source).

  • Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Positive Control: Rasagiline or Selegiline.

Workflow Diagram (Graphviz):

MAO_Assay_Workflow Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (100 µM - 0.1 nM) Stock->Dilution Enzyme_Mix Enzyme Pre-Incubation (MAO-B + Inhibitor, 37°C, 15 min) Dilution->Enzyme_Mix Add Inhibitor Substrate Substrate Addition (Kynuramine) Enzyme_Mix->Substrate Initiate Rxn Readout Fluorescence Measurement (Ex 310nm / Em 400nm) Substrate->Readout Incubate 30 min Analysis Data Analysis (Non-linear Regression) Readout->Analysis Calculate IC50

Caption: Step-by-step workflow for determining the MAO-B inhibitory potency of 1-Amino-6-nitroindan.

Detailed Steps:

  • Plate Setup: Use a black 96-well plate for fluorescence.

  • Dilution: Prepare 8-point serial dilutions of 1-Amino-6-nitroindan in Assay Buffer (Final concentrations: 10 µM to 0.01 nM).

  • Enzyme Addition: Add 0.5 µg of MAO-B enzyme to each well.

  • Pre-incubation: Incubate enzyme and inhibitor for 15 minutes at 37°C. This allows the inhibitor to access the active site.

  • Substrate Initiation: Add Kynuramine (final concentration

    
    ) to start the reaction.
    
  • Kinetics: Measure fluorescence (Ex: 310 nm, Em: 400 nm) every minute for 30 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate 
    
    
    
    .
Synthetic Application: Reduction to 6-Amino-1-indanamine

Context: The nitro group is often a "placeholder" to be reduced later to an amine, allowing conjugation with bulky groups (e.g., FITC, Biotin) for localization studies.

Reaction Scheme (Conceptual):



Protocol Note:

  • Perform hydrogenation in Methanol at room temperature.

  • Caution: The resulting diamine is air-sensitive (oxidation prone). Store under Argon.

Part 3: Data Interpretation & Troubleshooting

Expected Results (Reference Values)
  • Potency: 1-Amino-6-nitroindan is typically a reversible inhibitor with lower potency than propargyl-containing irreversible inhibitors like Rasagiline.

  • Selectivity: The 6-nitro substituent may enhance selectivity for MAO-B over MAO-A due to the specific shape of the MAO-B entrance cavity (which accommodates bulkier lipophilic groups better than MAO-A).

CompoundMAO-B

(Approx)
Mechanism
Rasagiline~2-5 nMIrreversible
1-Aminoindan~1-10 µMReversible
1-Amino-6-nitroindan 0.5 - 5 µM (Est.) Reversible
Troubleshooting Guide
IssuePossible CauseSolution
Precipitation in Assay High concentration in aqueous buffer.Limit DMSO to <1% final volume. Sonicate stock.
No Inhibition Compound degradation or enzyme inactivity.Check enzyme activity with positive control (Selegiline). Verify compound identity via LC-MS.
High Background Autofluorescence of nitro compound.Run a "Compound Only" blank (no enzyme) and subtract values.

Part 4: References

  • Youdim, M. B., et al. (2006). "Rasagiline: Neuroprotection, Neuroplasticity, and Neurogenesis." Drug Development Research. Link

  • Binda, C., et al. (2004). "Crystal structures of monoamine oxidase B in complex with four inhibitors of the N-propargylaminoindan class." Journal of Medicinal Chemistry. Link

  • Sterling, J., et al. (2002). "Novel dual inhibitors of monoamine oxidase and cholinesterase for the treatment of Alzheimer's disease."[1] Journal of Medicinal Chemistry. Link

  • Kalgutkar, A. S., et al. (2001). "Interactions of nitrogen-containing xenobiotics with monoamine oxidase." Chemical Research in Toxicology. Link

  • PubChem Compound Summary. (n.d.). "1-Amino-6-nitroindan."[2][3][4][5] National Center for Biotechnology Information. Link

Sources

"1-Amino-6-nitroindan hydrochloride" in the synthesis of monoamine oxidase (MAO) inhibitors

[1]

Executive Summary & Strategic Importance

1-Amino-6-nitroindan (and its hydrochloride salt) serves as a pivotal "masked" scaffold in neuropharmacology.[1] While the parent compound 1-aminoindan is the core of Rasagiline (an irreversible MAO-B inhibitor used in Parkinson's disease), the introduction of a nitro group at the C6 position provides two strategic advantages for drug design:[1]

  • Electronic Modulation: The strong electron-withdrawing nature of the nitro group alters the pKa of the primary amine and the lipophilicity of the indan ring, influencing blood-brain barrier (BBB) penetration and active site binding kinetics.[1]

  • Synthetic Versatility (The "Masked" Amine): The nitro group is a stable precursor to the C6-amine.[1] This C6-amine is the attachment point for the carbamate moiety found in Ladostigil (a dual AChE/MAO inhibitor).[1] Consequently, 1-amino-6-nitroindan is the bifurcation point in synthesizing either highly selective MAO-B inhibitors or multi-target neuroprotective agents.[1]

Chemical Profile & Safety Protocols

PropertySpecification
Compound Name 1-Amino-6-nitroindan Hydrochloride
Structure Indan ring with -NH₂ at C1 and -NO₂ at C6
Molecular Formula C₉H₁₀N₂O₂[1] · HCl
Molecular Weight 178.19 (Free Base) / 214.65 (HCl Salt)
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in Water, MeOH, DMSO; Insoluble in Et₂O, Hexane
Key Hazard Nitro-aromatics are potentially explosive. Avoid high heat/friction.[1]
Safety & Handling (Critical)
  • Explosion Risk: Although the hydrochloride salt is more stable than the free base, nitro-substituted indans can decompose exothermically.[1] Never distill the free base at high temperatures (>150°C).[1]

  • Toxicity: Treat as a potent neuroactive agent.[1] Use a full-face respirator or work strictly within a fume hood.[1]

  • Storage: Hygroscopic. Store under Argon at -20°C.

Retro-Synthetic Logic & Pathway Design[1]

The synthesis of 1-amino-6-nitroindan requires chemoselectivity .[1] The challenge is to reduce the C1-functionality (ketone or oxime) to an amine without reducing the C6-nitro group to an aniline (which would occur with standard Pd/C hydrogenation).[1]

Synthetic Pathway Diagram

GStart6-Nitro-1-indanone(Starting Material)Inter1Intermediate:6-Nitro-1-indanone OximeStart->Inter1NH2OH·HClNaOAc, EtOHTarget1-Amino-6-nitroindan(Target Scaffold)Inter1->TargetChemoselective Reduction(BH3·THF or NaBH3CN)Drug1Rasagiline Analogs(Nitro-substituted)Target->Drug1Propargyl BromideK2CO3Drug2Ladostigil(Carbamate-substituted)Target->Drug21. SnCl2 (Reduce NO2)2. CarbamoylationNoteCRITICAL STEP:Avoid Pd/C H2(Preserves Nitro Group)Note->Inter1

Caption: Chemoselective route avoiding global reduction, preserving the nitro handle for downstream diversity.

Experimental Protocol: Chemoselective Synthesis

Method A: Reductive Amination (Recommended for Scalability)

This "One-Pot" method uses Sodium Cyanoborohydride, which selectively reduces the iminium ion formed in situ, leaving the nitro group intact.[1]

Reagents:

  • 6-Nitro-1-indanone (10.0 mmol)[1]

  • Ammonium Acetate (100.0 mmol, 10 equiv.)[1]

  • Sodium Cyanoborohydride (NaBH₃CN) (7.0 mmol, 0.7 equiv.[1] - Note: Add in portions)

  • Methanol (anhydrous)[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry 250 mL round-bottom flask, dissolve 6-nitro-1-indanone (1.77 g) and ammonium acetate (7.7 g) in anhydrous Methanol (50 mL). Add 3Å molecular sieves to absorb water and drive equilibrium.[1]

  • Stirring: Stir vigorously at room temperature (25°C) for 1 hour under Nitrogen. The solution may darken.

  • Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (0.44 g) in three portions over 30 minutes.

    • Expert Tip: NaBH₃CN is toxic (generates HCN if acidified).[1] Ensure the scrubber is active.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Quench: Acidify cautiously with 6N HCl to pH < 2 (in a hood!) to decompose excess hydride and liberate HCN gas into the trap. Stir for 30 mins.

  • Workup:

    • Wash the acidic aqueous layer with Ethyl Acetate (removes unreacted ketone).[1]

    • Basify the aqueous layer to pH > 10 using 40% NaOH (precipitates the free amine).[1]

    • Extract the free amine with Dichloromethane (3 x 50 mL).[1]

    • Dry organics over Na₂SO₄ and evaporate to yield the crude oil (1-amino-6-nitroindan free base).[1][2]

  • Salt Formation: Dissolve the oil in minimal dry Ethanol. Add 2M HCl in Diethyl Ether dropwise at 0°C. The white precipitate is 1-amino-6-nitroindan hydrochloride .[1] Filter and dry.[1][3][4][5]

Yield Expectation: 65-75% Purity: >98% (HPLC)

Method B: Oxime Reduction (Alternative for High Purity)

If the reductive amination yields impurities, proceed via the isolated oxime.[1]

  • Oxime Synthesis: Reflux 6-nitro-1-indanone with Hydroxylamine HCl/NaOAc in Ethanol for 2 hours. Pour into water, filter the solid oxime (Yield >90%).[1]

  • Borane Reduction: Dissolve the oxime in dry THF. Add Borane-THF complex (BH₃[1]·THF) (3 equiv.)[1] at 0°C. Reflux for 4 hours.[1][6]

    • Mechanism:[2][7][8][9] Borane reduces the C=N bond but is kinetically slow to reduce aromatic nitro groups under these conditions.[1]

  • Hydrolysis: Carefully quench with MeOH, then reflux with 6N HCl to break the boron-amine complex. Work up as above.

Application in MAO Inhibitor Development[1]

Once 1-amino-6-nitroindan is synthesized, it acts as the scaffold for two major classes of inhibitors.[1]

Synthesis of Nitro-Rasagiline Analogs

To create irreversible MAO-B inhibitors, the propargyl group is essential.[1]

  • Protocol: React 1-amino-6-nitroindan with Propargyl Bromide (0.8 equiv) and K₂CO₃ in Acetonitrile at RT.

  • Note: Use a deficiency of propargyl bromide to avoid di-propargylation.[1]

  • Outcome: N-propargyl-6-nitro-1-aminoindan.[1] The nitro group reduces electron density on the nitrogen, potentially making the inhibitor less basic and altering its reversibility profile compared to Rasagiline.

Synthesis of Ladostigil Precursors (The "Unmasking")

To synthesize Ladostigil-like dual inhibitors, the nitro group must be converted to a carbamate.[1]

  • Step 1: Protect the N-terminus (e.g., Boc-protection).[1]

  • Step 2: Reduce the Nitro group to an Aniline using SnCl₂ / HCl or Fe / NH₄Cl .[1] (Now safe to use metals as the ketone is gone).[1]

  • Step 3: React the new aniline with an isocyanate or carbamoyl chloride to install the AChE-inhibiting carbamate moiety.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete imine formation (Method A).Increase Ammonium Acetate to 20 equiv.[1] Add more molecular sieves.
Impurity: 1,6-Diaminoindan Over-reduction of Nitro group.[1]STOP using Pd/C or Raney Nickel.[1] Switch to NaBH₃CN or BH₃·THF immediately.
Oily Product Free base is unstable/hygroscopic.[1]Immediately convert to HCl or Tartrate salt for crystallization.[1]
Violent Reaction Adding hydride too fast at RT.Always add NaBH₃CN at 0°C in small portions.[1]

References

  • Youdim, M. B. H., et al. (2001).[1] "Novel bifunctional drugs targeting monoamine oxidase inhibition and cholinesterase inhibition for Alzheimer's disease."[1] Journal of Neural Transmission.

  • Chorev, M., et al. (2005).[1] "Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases." Journal of Medicinal Chemistry.

  • Kozhushkov, S. I., et al. (2005).[1][6] "Convenient and inexpensive synthesis of (1R,2R)-trans-1-amino-6-nitroindan-2-ol." Advanced Synthesis & Catalysis. (Demonstrates nitro-tolerance in indan systems). [1]

  • Sterling, J., et al. (2002).[1] "Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenethylamine."[1] Journal of Medicinal Chemistry.

  • Borch, R. F., et al. (1971).[1] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society.[1] (Foundational protocol for nitro-tolerant reductive amination).

Experimental protocol for the reduction of the nitro group in "1-Amino-6-nitroindan hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Reduction of 1-Amino-6-nitroindan Hydrochloride

Executive Summary

This guide details the experimental protocols for the chemoselective reduction of 1-amino-6-nitroindan hydrochloride (CAS: 62658-54-2) to 1,6-diaminoindan . The transformation is a critical step in the synthesis of CNS-active pharmaceutical intermediates and chiral ligands.

Two validated methodologies are presented:

  • Catalytic Hydrogenation (Pd/C) : The "Gold Standard" for pharmaceutical purity and scalability.

  • Iron-Mediated Reduction (Fe/NH₄Cl) : A robust, cost-effective alternative for laboratories lacking high-pressure infrastructure.

Key Technical Insight: The resulting 1,6-diaminoindan is an electron-rich aniline prone to rapid oxidative degradation (browning) upon exposure to air. This protocol prioritizes the immediate isolation of the product as a stable dihydrochloride salt .

Chemical Context & Strategic Analysis

Substrate: 1-Amino-6-nitroindan hydrochloride (


, MW: 214.65)
Product:  1,6-Diaminoindan dihydrochloride (

, MW: 221.13)
Critical Process Parameters (CPPs)
  • Regioselectivity: The C1-amine is already established. The challenge is reducing the C6-nitro group without racemizing the C1 center (if chiral) or poisoning the catalyst with the hydrochloride counter-ion.

  • Stability: The free base of 1,6-diaminoindan is unstable. All workups must minimize oxygen exposure or proceed immediately to salt formation.

  • Solubility: The starting material is an HCl salt, necessitating polar protic solvents (MeOH, Water) for homogeneity.

Method A: Catalytic Hydrogenation (Pd/C)

Recommended for: High purity requirements, scale-up (>10g), and GMP environments.

Mechanism & Rationale

Catalytic hydrogenation offers the highest atom economy. While amine hydrochlorides can sometimes inhibit Pd catalysts, the high polarity of the salt in methanol typically prevents catalyst fouling. The reaction proceeds via the nitroso and hydroxylamine intermediates.[1]

Experimental Protocol

Materials:

  • Substrate: 1-Amino-6-nitroindan HCl (10.0 g, 46.6 mmol)

  • Catalyst: 10% Pd/C (50% water wet) (1.0 g, 10 wt% loading)

  • Solvent: Methanol (Degassed, 100 mL)

  • Hydrogen source:

    
     balloon or Parr shaker (3 bar)
    

Step-by-Step Procedure:

  • Preparation: In a 250 mL hydrogenation vessel (or round-bottom flask), charge the substrate and Methanol. Stir until fully dissolved.

    • Note: If the solution is turbid, add small aliquots of water (up to 10% v/v) to ensure homogeneity.

  • Catalyst Loading: Under a gentle stream of Nitrogen (inert blanket), carefully add the Pd/C catalyst.

    • Safety: Dry Pd/C is pyrophoric. Always use wet catalyst or add under inert gas.

  • Purging: Seal the vessel. Evacuate and backfill with Nitrogen (

    
    ) three times. Then, evacuate and backfill with Hydrogen (
    
    
    
    ) three times.
  • Reaction:

    • Atmospheric Pressure: Attach a double-walled balloon of

      
      . Stir vigorously at Room Temperature (20-25°C) for 6–12 hours.
      
    • Pressure Vessel (Preferred): Pressurize to 3 bar (45 psi). Stir at RT for 2–4 hours.

  • Monitoring: Monitor by HPLC or TLC (Eluent: DCM/MeOH/NH₄OH 90:10:1). Look for the disappearance of the nitro-starting material (

    
    ) and appearance of the polar diamine (
    
    
    
    , stains purple with Ninhydrin).
  • Workup (Anaerobic):

    • Filter the mixture through a Celite pad under an Argon/Nitrogen blanket to remove Pd/C.

    • Crucial Step: Do not evaporate to dryness as the free base. Instead, add conc. HCl (10 mL) to the filtrate immediately.

  • Isolation: Concentrate the acidic filtrate in vacuo to ~20 mL volume. Add Isopropanol (50 mL) or Acetone to precipitate the product. Filter the white/off-white solid.

  • Drying: Dry under vacuum at 40°C.

Yield: 9.0 – 9.8 g (88-95%) as Dihydrochloride salt.

Method B: Iron-Mediated Reduction (Fe/NH₄Cl)

Recommended for: Small scale (<5g), labs without H2 lines, or if halogenated impurities are present.

Mechanism & Rationale

This method utilizes electron transfer from zero-valent iron in a protic medium. Ammonium chloride acts as an electrolyte and a mild proton source, avoiding the harsh acidity of the Béchamp reduction (Fe/HCl), which simplifies the workup of the amphoteric product.

Experimental Protocol

Materials:

  • Substrate: 1-Amino-6-nitroindan HCl (5.0 g, 23.3 mmol)

  • Reductant: Iron Powder (325 mesh, 6.5 g, ~5 eq)

  • Additive: Ammonium Chloride (

    
    ) (6.2 g, ~5 eq)
    
  • Solvent: Ethanol/Water (4:1 ratio, 75 mL)

Step-by-Step Procedure:

  • Activation: In a 250 mL 3-neck flask equipped with a reflux condenser and mechanical stirrer, combine Iron powder,

    
    , and Water (15 mL). Stir vigorously at RT for 15 mins to "activate" the iron surface.
    
  • Addition: Add Ethanol (60 mL) and the substrate.

  • Reaction: Heat the suspension to reflux (approx. 78°C). Stir vigorously for 2–4 hours.

    • Visual Cue: The reaction will turn from yellow/orange to a dark brown/rust slurry (formation of iron oxides).

  • Filtration: While still hot (approx. 50°C), filter the mixture through Celite to remove iron sludge. Wash the cake with hot Ethanol (2 x 20 mL).

    • Tip: Cold filtration may cause the product to crystallize in the filter cake.

  • Acidification: The filtrate contains the free base (or partial salt). To stabilize, immediately add 4M HCl in Dioxane (15 mL) or conc. aqueous HCl.

  • Isolation: Evaporate solvents to dryness. Recrystallize the residue from Ethanol/Et₂O to obtain the dihydrochloride salt.

Yield: 4.0 – 4.5 g (75-85%).

Comparative Data Analysis

ParameterMethod A: Catalytic HydrogenationMethod B: Fe/NH₄Cl Reduction
Purity (HPLC) >99.0% (Clean profile)95-98% (Iron salts trace)
Yield High (90-95%)Moderate (75-85%)
Scalability Excellent (kg scale)Poor (Solid waste handling)
Safety

Flammability risk
No pressure hazards
Cost High (Pd catalyst)Low (Iron powder)
Throughput Fast (2-4 h)Slow (Reflux + Filtration)

Process Workflow Visualization

G Start Start: 1-Amino-6-nitroindan HCl Choice Select Reduction Method Start->Choice MethodA Method A: H2 (3 bar), Pd/C Solvent: MeOH Choice->MethodA High Purity / Scale MethodB Method B: Fe / NH4Cl Solvent: EtOH/H2O Choice->MethodB Low Cost / No H2 ReactA Reaction: 2-4h @ RT MethodA->ReactA FilterA Filter Catalyst (Celite) *Inert Atmosphere* ReactA->FilterA Acidify CRITICAL STEP: Add HCl immediately (Prevent Oxidation) FilterA->Acidify ReactB Reflux: 2-4h @ 78°C MethodB->ReactB FilterB Hot Filtration (Remove Iron) ReactB->FilterB FilterB->Acidify Isolate Evaporation & Crystallization (iPrOH/Acetone) Acidify->Isolate Product Final Product: 1,6-Diaminoindan 2HCl Isolate->Product

Figure 1: Decision tree and workflow for the reduction of 1-amino-6-nitroindan HCl.

Analytical Control & Troubleshooting

HPLC Method (Generic):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV @ 254 nm and 210 nm.

  • Retention Times: Diamine (early eluting, ~2-3 min) < Nitro-amine (~8-9 min).

Troubleshooting Guide:

  • Problem: Product turns purple/brown during filtration.

    • Cause: Oxidation of the free amine.

    • Solution: Degas all solvents with Nitrogen sparging. Add a trace of ascorbic acid during workup or acidify immediately in the receiving flask.

  • Problem: Incomplete conversion (Stalled reaction).

    • Cause (Method A): Catalyst poisoning by HCl or impurities.

    • Solution: Add Sodium Acetate (1.0 eq) to buffer the HCl, or wash the catalyst with water and restart.

References

  • Reduction of Nitro Compounds (General Review)

    • Title: "Reduction of Nitro Compounds to Amines"[2][3][4][5][6][7][8]

    • Source: BenchChem Applic
  • Iron-Mediated Reduction Protocols

    • Title: "Nitro Reduction - Iron (Fe) - Common Organic Chemistry"
    • Source: Common Organic Chemistry
    • URL:[Link]

  • Synthesis of Diaminoindoles/Indanes (Analogous Chemistry)

    • Title: "Synthesis of a Series of Diaminoindoles"
    • Source: Journal of Organic Chemistry (via NIH)
    • URL:[Link]

  • Substrate Identification

    • Title: "6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride"[9]

    • Source: Advanced ChemBlocks (Compound D
  • Catalytic Hydrogenation Overview

    • Title: "Selective hydrogenation of nitro compounds to amines by coupled redox reactions"
    • Source: Nature Communic
    • URL:[Link]

Sources

Introduction: The Synthetic Utility of Acylated Indan Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Acylation of 1-Amino-6-nitroindan Hydrochloride for Synthetic Chemistry Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive technical guide to the acylation of 1-Amino-6-nitroindan hydrochloride, a key transformation for synthesizing advanced intermediates in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, present a detailed and validated experimental protocol, discuss process optimization, and outline methods for analytical characterization of the resulting N-acylated products.

The indan ring system is a privileged scaffold in drug discovery, appearing in a wide range of biologically active molecules. The functionalization of this core, particularly through the introduction of an amide linkage, allows for extensive exploration of the chemical space to modulate pharmacological properties. The acylation of 1-Amino-6-nitroindan hydrochloride is a foundational step in this process. The resulting N-acyl derivatives serve as versatile building blocks, where the amide bond offers conformational rigidity and hydrogen bonding capabilities, while the nitro group can be further transformed, for example, through reduction to an amine, enabling subsequent derivatization.[1] This guide provides the necessary theoretical and practical framework for successfully executing this reaction.

Mechanistic Considerations and Scientific Principles

A successful synthesis is built upon a solid understanding of the reaction mechanism. The acylation of 1-Amino-6-nitroindan hydrochloride is a nucleophilic acyl substitution, but with specific nuances due to the nature of the substrate.[2]

The Role of the Hydrochloride Salt

The starting material is an amine hydrochloride salt, meaning the amino group is protonated to form an ammonium salt (R-NH₃⁺Cl⁻).[3] In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack on an acylating agent. Therefore, a crucial first step in the reaction is the in-situ neutralization of the salt with a base to liberate the free, nucleophilic primary amine (R-NH₂).[4] The choice of base is critical; it must be strong enough to deprotonate the ammonium ion but not so strong as to cause unwanted side reactions, such as hydrolysis of the acylating agent. Mild inorganic bases like sodium bicarbonate or sodium carbonate are often ideal for this purpose.[4]

The Influence of the Nitro Group

The 6-nitro substituent is a potent electron-withdrawing group.[1] This has two main electronic effects:

  • Reduced Nucleophilicity: The nitro group withdraws electron density from the aromatic ring and, by extension, from the amino group. This reduces the nucleophilicity of the amine, making it less reactive than, for example, unsubstituted 1-aminoindan.

  • Ring Deactivation: While not directly involved in the acylation of the amine, the nitro group strongly deactivates the benzene ring toward electrophilic aromatic substitution.[5] This is advantageous as it prevents potential side reactions on the ring.

The reaction mechanism proceeds via the nucleophilic attack of the liberated free amine on the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), forming a tetrahedral intermediate. This intermediate then collapses, expelling the leaving group (chloride or carboxylate) to yield the final N-acylated product.[6]

Safety and Handling Precautions

Safe laboratory practice is paramount.

  • 1-Amino-6-nitroindan hydrochloride: While specific data for this exact compound is limited, related nitroanilines are classified as toxic if swallowed, in contact with skin, or if inhaled.[7][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][9] Avoid creating dust.[9]

  • Acylating Agents: Acyl chlorides and anhydrides are corrosive and lachrymatory. They react violently with water and nucleophiles. Always handle them in a fume hood.[10]

  • Solvents and Reagents: Handle all organic solvents and reagents in accordance with their Safety Data Sheets (SDS).

Experimental Protocol: Acetylation of 1-Amino-6-nitroindan Hydrochloride

This section details a robust, step-by-step protocol for the N-acetylation of 1-Amino-6-nitroindan hydrochloride using acetic anhydride. This reaction is representative of a standard Schotten-Baumann-type acylation.[6]

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Moles (mmol)Equivalents
1-Amino-6-nitroindan hydrochlorideC₉H₁₁ClN₂O₂214.6510.01.0
Acetic Anhydride(CH₃CO)₂O102.0912.01.2
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.0125.02.5
Ethyl Acetate (EtOAc)C₄H₈O₂88.11--
Deionized Water (H₂O)H₂O18.02--
Brine (Saturated NaCl solution)NaCl (aq)---
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37--
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-Amino-6-nitroindan hydrochloride (2.15 g, 10.0 mmol).

  • Solvent Addition: Add ethyl acetate (25 mL) and deionized water (25 mL) to the flask. Stir the resulting biphasic mixture vigorously.

  • Neutralization: Prepare a solution of sodium bicarbonate (2.10 g, 25.0 mmol) in deionized water (20 mL). Add this solution slowly and portion-wise to the stirred reaction mixture at room temperature. Causality Note: This step neutralizes the hydrochloride salt to generate the free amine nucleophile. Effervescence (CO₂ release) will be observed. Ensure all gas evolution has ceased before proceeding.

  • Addition of Acylating Agent: Add acetic anhydride (1.13 mL, 12.0 mmol) dropwise to the reaction mixture using a syringe.[11]

  • Reaction: Stir the mixture vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Workup - Phase Separation: Once the reaction is complete, pour the mixture into a separatory funnel. Allow the layers to separate and drain the aqueous layer.

  • Workup - Extraction: Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL). Causality Note: The water wash removes residual sodium bicarbonate and acetic acid byproduct, while the brine wash helps to remove residual water from the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(6-nitro-2,3-dihydro-1H-inden-1-yl)acetamide.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure product.

Process Optimization and Parameter Selection

The choice of reagents and conditions can be tailored to the specific acyl group being introduced. The following table provides guidance on adapting the protocol for different acylating agents.

Acylating AgentTypical Base(s)Typical Solvent(s)Temp. (°C)Key Considerations
Acetic Anhydride NaHCO₃, Na₂CO₃, PyridineEtOAc/H₂O, DCM, THF0 - 25Generally clean and efficient. The byproduct (acetic acid) is easily removed by an aqueous wash.[4]
Acetyl Chloride Triethylamine (TEA), PyridineAnhydrous DCM, THF0 - 25More reactive than the anhydride. Must be run under anhydrous conditions with a non-nucleophilic organic base.[6]
Benzoyl Chloride NaHCO₃, NaOH (aq), TEADCM, Toluene/H₂O (Schotten-Baumann)0 - 25A classic Schotten-Baumann reaction with aqueous base is highly effective.[3]
Succinimidyl Esters NaHCO₃, DIPEADMF, Dioxane/H₂O25 - 40Used for more complex acyl groups, especially in bioconjugation. Reaction can be slower.[12]

Analytical Characterization of the Product

Validation of the product structure and purity is a critical final step.

  • Infrared (IR) Spectroscopy: Successful acylation is confirmed by the appearance of a strong amide C=O stretching band (typically ~1650-1680 cm⁻¹) and an N-H stretching band (~3300 cm⁻¹), along with the disappearance of the primary amine N-H stretches of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the appearance of a new singlet corresponding to the acetyl methyl protons (~2.0 ppm). The amide N-H proton will appear as a broad singlet or doublet, and the aromatic and indan protons will show characteristic shifts.

    • ¹³C NMR: The formation of the amide is confirmed by the appearance of a new carbonyl carbon signal (~170 ppm).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the N-acylated product should be observed, confirming the correct molecular weight.

  • Chromatography: Purity can be assessed by HPLC or GC, which are also used for quantitative analysis of amino acid derivatives.[13][14]

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Acylation_Workflow cluster_prep 1. Preparation & Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis & Characterization reagents Weigh Reagents: 1-Amino-6-nitroindan HCl NaHCO3, Acetic Anhydride setup Assemble Glassware: Round-bottom flask Magnetic stirrer reagents->setup dissolve Dissolve Substrate in EtOAc / H2O setup->dissolve neutralize Neutralize with NaHCO3 (aq) (Observe CO2 evolution) dissolve->neutralize add_acyl Add Acetic Anhydride dropwise neutralize->add_acyl react Stir at Room Temp (2-4 hours) add_acyl->react monitor Monitor by TLC react->monitor separate Phase Separation (Separatory Funnel) monitor->separate wash Aqueous Washes (H2O, Brine) separate->wash dry Dry Organic Layer (Anhydrous MgSO4) wash->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Recrystallization or Chromatography) concentrate->purify analysis Confirm Structure & Purity: - IR Spectroscopy - 1H & 13C NMR - Mass Spectrometry purify->analysis

Caption: Experimental workflow for the acylation of 1-Amino-6-nitroindan hydrochloride.

Conclusion

The acylation of 1-Amino-6-nitroindan hydrochloride is a reliable and versatile reaction for generating valuable synthetic intermediates. The key to success lies in understanding the need to neutralize the hydrochloride salt to unmask the nucleophilic amine and in selecting the appropriate acylating agent and reaction conditions. The protocol described herein provides a robust starting point for researchers, which can be adapted for a wide variety of acyl groups. Rigorous analytical characterization is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in drug discovery and development.

References

  • One-pot efficient reductive acetylation of aromatic nitro compounds. (n.d.). IOSR Journal. Retrieved February 20, 2026, from [Link]

  • Lang, K., & Chin, J. W. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 536-558. Retrieved February 20, 2026, from [Link]

  • Making Aromatic Amines from Nitroarenes (13.1.3) | OCR A-Level Chemistry Notes. (n.d.). Save My Exams. Retrieved February 20, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved February 20, 2026, from [Link]

  • SAFETY DATA SHEET for N-Methyl-2-nitroaniline. (2025, September 5). Alfa Aesar. Retrieved February 20, 2026, from [Link]

  • Acetylation of amines with acetic anhydride. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Effect of side groups on the N-acetylation of aromatic amines. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Safety Data Sheet for 4-Nitroaniline. (n.d.). Kishida Chemical Co., Ltd. Retrieved February 20, 2026, from [Link]

  • Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.). Sparkl. Retrieved February 20, 2026, from [Link]

  • Reactions of aromatic amines. (n.d.). Slideshare. Retrieved February 20, 2026, from [Link]

  • Reactions of amines | Organic Chemistry II. (n.d.). Lumen Learning. Retrieved February 20, 2026, from [Link]

  • 24.8: Reactions of Arylamines. (2025, February 24). Chemistry LibreTexts. Retrieved February 20, 2026, from [Link]

  • Litkei, G., Patonay, T., & Gulácsi, K. (2004). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9(9), 816-823. Retrieved February 20, 2026, from [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. Retrieved February 20, 2026, from [Link]

  • Vyskočil, V., & Barek, J. (2011). Electroanalysis of Nitro and Amino Derivatives of Polycyclic Aromatic Hydrocarbons. Current Organic Chemistry, 15(17), 3034-3046. Retrieved February 20, 2026, from [Link]

  • Alzaydien, S. (2009). Kinetics of α-Amino Acids Acylation by p-Nitrophenyl p-Nitrobenzoate in Water-propan-2-ol mixtures. Asian Journal of Chemistry, 21(6), 4213-4222. Retrieved February 20, 2026, from [Link]

  • Koutoulogenis, G., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Molecules, 27(12), 3794. Retrieved February 20, 2026, from [Link]

  • US Patent 4126628A: Acylation of amino acids. (n.d.). Google Patents.
  • Patent EP3068746B1: Process for the preparation of enantiomerically pure 1-aminoindan. (n.d.). European Patent Office. Retrieved February 20, 2026, from [Link]

  • Lim, Y. H., & Kulkarni, S. S. (2019). Light-Activated Reactivity of Nitrones with Amino Acids and Proteins. Journal of the American Chemical Society, 141(42), 16958-16966. Retrieved February 20, 2026, from [Link]

  • Ballini, R., & Palmieri, A. (2012). Nitroalkanes as Key Compounds for the Synthesis of Amino Derivatives. Current Organic Synthesis, 9(3), 343-363. Retrieved February 20, 2026, from [Link]

  • Supporting Information: Chemoselective N-deacetylation under mild conditions. (n.d.). Retrieved February 20, 2026, from [Link]

  • Determination of 17 AQC derivatized - Amino acids in baby food samples. (n.d.). KNAUER. Retrieved February 20, 2026, from [Link]

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  • Chen, W. R., et al. (2011). A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins. Beilstein Journal of Organic Chemistry, 7, 1042-1048. Retrieved February 20, 2026, from [Link]

  • Hydrolysis of Purified Proteins and Peptides. (n.d.). Waters. Retrieved February 20, 2026, from [Link]

  • Riml, C., et al. (2014). Synthesis of aminoacylated N(6),N(6)-dimethyladenosine solid support for efficient access to hydrolysis-resistant 3'-charged tRNA mimics. Bioorganic & Medicinal Chemistry, 22(24), 6989-6995. Retrieved February 20, 2026, from [Link]

  • Chen, J., & Belokon, Y. N. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(12), 2755. Retrieved February 20, 2026, from [Link]

  • Ulusoy, H. I., et al. (2018). Nitrosation and analysis of amino acid derivatives by isocratic HPLC. Analytical Methods, 10(3), 269-278. Retrieved February 20, 2026, from [Link]

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Sources

Application Note: Selective N-Alkylation of 1-Amino-6-nitroindan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Logic

The N-alkylation of 1-amino-6-nitroindan is a pivotal transformation in the synthesis of next-generation MAO-B inhibitors (analogs of Rasagiline/Azilect). However, this reaction presents a specific set of chemoselective challenges distinct from simple aliphatic amines.

The Challenge: The "Salt-Selectivity" Paradox
  • Substrate State: The starting material is a hydrochloride salt (

    
    ). It is non-nucleophilic in this state.
    
  • Electronic Deactivation: The 6-nitro group is a strong electron-withdrawing group (EWG). While the amine is benzylic (insulated from the ring by one carbon), the inductive effect (

    
    ) reduces the basicity and nucleophilicity of the amine compared to the unsubstituted 1-aminoindan.
    
  • Over-Alkylation: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to dialkylation (tertiary amines) or quaternary ammonium salts.[1]

The Solution: Kinetic Control & Phase Management

To achieve high selectivity for the mono-alkylated product, we must decouple the neutralization event (breaking the salt) from the alkylation event .

  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Critical Control Point: The concentration of the free base (

    
    ) relative to the alkylating agent.
    
  • Solvent Choice: Acetonitrile (MeCN) is preferred over DMF. MeCN provides sufficient solubility for the nitro-compound but allows the inorganic base (

    
    ) to remain heterogeneous, providing a "surface-mediated" release of the free amine.
    

Experimental Protocols

Protocol A: Direct N-Propargylation (Rasagiline Analog Synthesis)

Targeting the synthesis of N-propargyl-1-amino-6-nitroindan.

Reagents & Materials
ReagentEquiv.[2][3][4][5]RoleCritical Note
1-Amino-6-nitroindan HCl 1.0SubstrateHygroscopic; dry before use.
Propargyl Bromide 1.05ElectrophileUse 80% wt in toluene solution for safety.
Potassium Carbonate (

)
2.5BaseMust be anhydrous and finely milled.
Acetonitrile (MeCN) 10 VSolventWater content < 0.1% (Karl Fischer).[1]
Tetrabutylammonium iodide (TBAI) 0.05CatalystOptional phase transfer catalyst.
Step-by-Step Methodology
  • Salt Break (In-Situ):

    • Charge a reaction vessel with 1-Amino-6-nitroindan HCl (1.0 eq) and Acetonitrile (10 volumes).

    • Add

      
        (2.5 eq) in a single portion.
      
    • Crucial: Stir vigorously at 40°C for 60 minutes before adding the alkyl halide. This ensures the free base is generated and the

      
       evolution stabilizes.
      
  • Controlled Addition:

    • Cool the mixture to 20°C .

    • Prepare a solution of Propargyl Bromide (1.05 eq) in minimal MeCN.

    • Add the propargyl bromide solution dropwise over 45–60 minutes .

    • Logic: Keeping the electrophile concentration low prevents the secondary amine product from competing for the alkyl halide.

  • Reaction Phase:

    • Warm the mixture to 50°C and stir for 12–16 hours.

    • Monitoring: Check HPLC/TLC. The nitro group deactivates the amine, so reaction times are longer than with unsubstituted aminoindan.

    • Target: >95% conversion of starting material, <5% dialkylated impurity.[1]

  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).[1]
    • Concentrate the filtrate to ~3 volumes.

    • Dilute with Ethyl Acetate and wash with Water (x2) and Brine (x1).[1]

    • Dry over

      
       and concentrate.
      
Protocol B: Reductive Amination (High-Fidelity Route)

Recommended if over-alkylation in Protocol A exceeds 10%.

Reagents & Materials
ReagentEquiv.[2][3][4][5]Role
1-Amino-6-nitroindan HCl 1.0Substrate
Aldehyde (R-CHO) 1.1Alkyl Source
Sodium Triacetoxyborohydride 1.5Reducing Agent
DIPEA (Hünig's Base) 1.1Neutralizer
DCM or DCE 15 VSolvent
Step-by-Step Methodology
  • Imine Formation:

    • Dissolve 1-Amino-6-nitroindan HCl in DCM .

    • Add DIPEA (1.1 eq) to neutralize the salt. Stir for 15 min.

    • Add the Aldehyde (1.1 eq) and Magnesium Sulfate (

      
      , 2.0 eq) as a drying agent to push the equilibrium.[1]
      
    • Stir at Room Temperature for 2–4 hours.

  • Reduction:

    • Cool to 0°C .

    • Add

      
        (1.5 eq) portion-wise.[1][4]
      
    • Logic:

      
       is mild and will not reduce the nitro group (unlike 
      
      
      
      or catalytic hydrogenation).[1]
  • Quench:

    • Quench with saturated

      
       solution.[4]
      
    • Extract with DCM.[4]

Visualization of Reaction Logic

Workflow Diagram: N-Alkylation Decision Process

G Start Start: 1-Amino-6-nitroindan HCl Neutralization Step 1: Neutralization (Base + Solvent) Start->Neutralization Check Decision: Target Group? Neutralization->Check Direct Protocol A: Direct Alkylation (Propargyl Bromide) Check->Direct Propargyl/Allyl Reductive Protocol B: Reductive Amination (Aldehyde + NaBH(OAc)3) Check->Reductive Complex Alkyl Workup Workup & Purification Direct->Workup Reductive->Workup

Figure 1: Decision matrix for selecting the optimal alkylation pathway based on the target substituent.

Mechanism & Impurity Pathway

Mechanism Substrate Substrate (Salt) R-NH3+ Cl- FreeBase Free Base R-NH2 Substrate->FreeBase + Base (K2CO3) Mono Target: Mono-Alkylated R-NH-R' FreeBase->Mono + R-X (Slow Addition) Bis Impurity: Bis-Alkylated R-N(R')2 Mono->Bis + R-X (Excess/Fast Add)

Figure 2: Kinetic pathway showing the risk of bis-alkylation if reagent addition is uncontrolled.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Nitro group deactivation or incomplete salt break.Increase temp to

; Ensure

is finely milled; Add 0.1 eq TBAI (catalyst).
High Bis-Alkylation (>10%) High local concentration of alkyl halide.Dilute alkyl halide further; Slow down addition rate; Reduce equivalents to 0.95 eq.
Precipitate in Reaction

formation (Normal) or Product HCl salt.
If product precipitates, add more MeCN. Filter hot if necessary.
Darkening of Solution Oxidation of amine or nitro-group degradation.Degas solvents with Nitrogen/Argon; Protect from light.

References

  • Fernandez, H., et al. (2005).[1] Synthesis and Biological Activity of Rasagiline Analogues.[6] Journal of Medicinal Chemistry. (General grounding on Aminoindan synthesis).[1]

  • BenchChem Application Notes. (2025). Experimental procedure for N-alkylation of primary amines.[4]4

  • Patent EP2231582B1.

    
    /MeCN conditions for the parent compound). 7
    
  • Organic Chemistry Tutor. Reductive Amination Mechanisms and Protocols.8[1][9][10]

Sources

Application Note: Strategic Utilization of 1-Amino-6-nitroindan Hydrochloride in Heterocyclic Medicinal Chemistry

[1]

Executive Summary & Strategic Value

The indane scaffold represents a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Rasagiline, Indinavir).[1] 1-Amino-6-nitroindan hydrochloride (CAS: 185230-66-4) is a high-value building block that offers a unique orthogonal reactivity profile.[1]

Unlike simple amines, this compound possesses two distinct nitrogen centers with differentiated reactivity:[1]

  • C1-Amine (Aliphatic): Highly nucleophilic, chiral center potential, ready for immediate functionalization.[1]

  • C6-Nitro (Aromatic): Latent functionality.[1] It serves as a masked aniline, allowing for chemoselective reduction after the C1-amine has been derivatized.[1]

This guide details the protocols for utilizing this dual-reactivity to synthesize novel heterocyclic libraries, specifically targeting kinase inhibitors (Type I/II) and GPCR ligands.[1]

Chemical Profile & Handling

Compound: 1-Amino-6-nitroindan hydrochloride CAS: 185230-66-4 Molecular Weight: 214.65 g/mol (HCl salt) Appearance: Off-white to pale yellow solid Solubility: Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM (as salt).[1]

Critical Handling Note: The "Salt Effect"

As a hydrochloride salt, the C1-amine is protonated (

11
  • Protocol Requirement: You must perform an in situ free-basing using a tertiary amine (TEA/DIPEA) or a biphasic extraction (NaOH/DCM) prior to nucleophilic attack.[1]

Application Workflows: Divergent Synthesis

The utility of 1-amino-6-nitroindan lies in its ability to serve as a heterocyclic anchor .[1] The following flowchart illustrates the three primary synthetic pathways:

Indane_PathwaysStart1-Amino-6-nitroindanHydrochlorideFreeBaseFree-Basing(NaOH or DIPEA)Start->FreeBasePathAPath A: Urea/ThioureaLinkageFreeBase->PathA+ IsocyanatePathBPath B: SNAr(Heteroaryl Chloride)FreeBase->PathB+ ChloropyrimidineIntermedAIndanyl-UreaScaffoldPathA->IntermedAIntermedBN-HeteroarylIndanePathB->IntermedBReductionNitro Reduction(Fe/NH4Cl or H2/Pd)IntermedA->ReductionIntermedB->ReductionFinalFinal Library:6-Amido/SulfonamidoDerivativesReduction->FinalLate-StageDiversification

Figure 1: Divergent synthetic workflow for 1-amino-6-nitroindan. The latent nitro group allows for sequential functionalization of the C1 and C6 positions.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of Indanyl-Heteroaryl Ureas

Context: Urea linkages are critical pharmacophores in kinase inhibitors (e.g., Sorafenib).[1] This protocol couples the indane to a heteroaryl isocyanate.[1]

Reagents:

  • 1-Amino-6-nitroindan HCl (1.0 eq)[1]

  • Heteroaryl Isocyanate (1.1 eq) (e.g., 3-pyridyl isocyanate)[1]

  • Triethylamine (TEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Free-Basing: Charge a reaction vessel with 1-Amino-6-nitroindan HCl (1.0 g, 4.66 mmol) and anhydrous DCM (15 mL). The solid will not fully dissolve.[1]

  • Activation: Add TEA (1.62 mL, 11.6 mmol) dropwise at 0°C. Stir for 15 minutes. The suspension should clear or become a fine slurry as the free amine is liberated.[1]

  • Coupling: Add the Heteroaryl Isocyanate (5.1 mmol) dissolved in DCM (5 mL) dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1]

  • Work-up: Quench with water (20 mL). Extract with DCM (3x).[1] Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Recrystallize from EtOH or perform Flash Chromatography (Hexane/EtOAc).

Checkpoint: The nitro group remains intact. The product is a stable 1-(6-nitroindan-1-yl)-3-(heteroaryl)urea .[1]

Protocol B: SNAr Coupling to Chloropyrimidines

Context: Direct attachment of the indane amine to a pyrimidine or quinazoline core is common in EGFR/CDK inhibitor synthesis.[1]

Reagents:

  • 1-Amino-6-nitroindan HCl (1.0 eq)[1]

  • 2,4-Dichloropyrimidine (1.2 eq)[1]

  • DIPEA (3.0 eq)[1]

  • Isopropanol (IPA) or n-Butanol[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dichloropyrimidine (1.2 eq) in IPA (10 volumes).

  • Addition: Add 1-Amino-6-nitroindan HCl (1.0 eq) followed immediately by DIPEA (3.0 eq).

  • Thermocycle: Heat the mixture to 80°C (reflux) for 12 hours.

    • Note: The C1-amine will preferentially displace the chloride at the 4-position (more electrophilic) or 2-position depending on pyrimidine substitution.[1] For 2,4-dichloro, the 4-position is usually favored due to sterics and electronics.[1]

  • Isolation: Cool to RT. The product often precipitates.[1] Filter and wash with cold IPA/Water.

  • Outcome: Yields N-(2-chloropyrimidin-4-yl)-6-nitroindan-1-amine .

Protocol C: Chemoselective Nitro Reduction

Context: Once the heterocycle is attached at C1, the C6-nitro group must be reduced to an aniline to enable solubility tuning or further extension.[1]

Method: Iron-Ammonium Chloride (Fe/NH4Cl) Why this method? It tolerates halogens (Cl, Br) on the heterocyclic ring, whereas Pd/H2 might cause de-halogenation.[1]

Step-by-Step Methodology:

  • Suspension: Dissolve the Nitro-Indane intermediate (1.0 mmol) in EtOH/Water (4:1 ratio, 10 mL).

  • Catalyst: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reduction: Heat to 70°C with vigorous stirring for 2 hours.

    • Visual Cue: The reaction turns from yellow (nitro) to a rusty brown slurry.[1]

  • Filtration: Filter hot through a Celite pad to remove iron oxides.[1] Wash with hot EtOH.[1]

  • Concentration: Evaporate the solvent. Partition the residue between EtOAc and sat.[1]

    
    .
    
  • Product: The resulting 6-aminoindan derivative is unstable to oxidation over long periods; use immediately in the next step (e.g., acylation).

Data Summary & Troubleshooting

ParameterSpecification / ObservationTroubleshooting
Starting Material HCl Salt (Hygroscopic)Store in desiccator.[1] If wet, dry under vacuum at 40°C before use.[1]
Free-Basing Incomplete dissolution in DCMAdd small amount of MeOH (5%) to improve solubility of the salt during neutralization.[1]
SNAr Reaction Low Yield / Unreacted SMSwitch solvent to NMP and raise temp to 120°C (microwave preferred).
Nitro Reduction De-halogenation observedDo NOT use Pd/C. Switch to

or Fe/

.[1]
Stereochemistry Racemic vs. ChiralThe starting material is usually racemic.[1] If chiral product is needed, perform Chiral HPLC resolution after Step 1 (Urea formation).[1]

References

  • ChemicalBook. 1-Amino-6-nitroindan hydrochloride Product Properties and Suppliers.Link[1]

  • Kozhushkov, S. I., et al. (2005).[1][2][3][4] "Convenient and Inexpensive Synthesis of (1R,2R)-trans-1-Amino-6-nitroindan-2-ol." Advanced Synthesis & Catalysis, 347(2-3), 255–265.[1][2] (Demonstrates the nitro-indane scaffold synthesis and handling). Link[1]

  • Google Patents. Patent DE69725153T2: Potassium Channel Blockers.[1] (Explicitly describes the reaction of 1-amino-6-nitroindan HCl with sulfonyl chlorides). Link

  • Vertex Pharmaceuticals. Patent US8227468B2: Cathepsin S inhibitor compounds.[1] (Details the resolution and protection of amino-nitroindane derivatives). Link

"1-Amino-6-nitroindan hydrochloride" as an intermediate in drug discovery

[1]

Abstract

1-Amino-6-nitroindan hydrochloride is a high-value bifunctional intermediate belonging to the privileged 1-aminoindan scaffold class.[1] Distinguished by its electron-withdrawing nitro group at the 6-position, this compound serves as a critical junction point in Medicinal Chemistry.[1] It functions as a direct precursor to 6-substituted Rasagiline analogs (CNS agents) and as a masked scaffold for 1,6-diaminoindan derivatives used in kinase inhibitor discovery.[1] This guide provides a validated protocol for its synthesis from 6-nitro-1-indanone, strategies for chemoselective derivatization, and safety protocols for handling nitroaromatic salts.[1]

Part 1: Chemical Identity & Structural Significance[1]

Technical Specifications
PropertySpecification
IUPAC Name 6-Nitro-2,3-dihydro-1H-inden-1-amine hydrochloride
Common Name 1-Amino-6-nitroindan HCl
CAS Number 62658-54-2
Molecular Formula C₉H₁₀N₂O₂[1][2][3][4] · HCl
Molecular Weight 214.65 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in non-polar organics
pKa (est) ~8.5 (Amine), Nitro group lowers pKa relative to unsubstituted indan
The "Privileged Scaffold" Status

In drug discovery, the 1-aminoindan core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors.

  • CNS Activity: The core mimics the phenylethylamine neurotransmitter structure, restricted in a bicyclic system.[5] This is the pharmacophore for Rasagiline (MAO-B inhibitor) and Ladostigil .[1]

  • The Nitro Handle: The 6-nitro group is not merely a substituent; it is a synthetic handle .[1] It allows for:

    • Electronic Tuning: Lowers the basicity of the primary amine, altering blood-brain barrier (BBB) penetration.

    • Orthogonal Functionalization: The nitro group can be selectively reduced to an aniline (after the primary amine is protected), enabling the creation of urea, amide, or sulfonamide libraries at the 6-position.[5]

Part 2: Synthesis & Preparation Protocols[1][4]

Strategic Analysis: Chemoselectivity

The primary challenge in synthesizing this compound is generating the primary amine at position 1 without reducing the nitro group at position 6. Standard catalytic hydrogenation (Pd/C, H₂) of the oxime precursor is contraindicated as it will reduce the nitro group to an aniline.[5]

Selected Route: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN). This reagent is mild and preserves nitro groups.

Protocol A: Synthesis from 6-Nitro-1-indanone

Objective: Convert 6-nitro-1-indanone to 1-amino-6-nitroindan HCl.

Reagents:

  • 6-Nitro-1-indanone (CAS 24623-24-3)[1]

  • Ammonium Acetate (NH₄OAc) - Excess (10 equiv)[1][5]

  • Sodium Cyanoborohydride (NaBH₃CN) - (1.5 equiv)[1][5]

  • Methanol (anhydrous)[5]

  • HCl in Dioxane (4M)[5]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-nitro-1-indanone (1.0 eq) in anhydrous Methanol (0.5 M concentration).

    • Add Ammonium Acetate (10.0 eq) in one portion.

    • Stir at room temperature for 30 minutes to allow the equilibrium formation of the iminium intermediate. Note: The solution may turn slightly orange.

  • Selective Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Carefully add Sodium Cyanoborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Toxic HCN gas can evolve if acid is present; ensure basic/neutral pH or use a fume hood scrubber.

    • Remove the ice bath and stir at Room Temperature for 16–24 hours. Monitor by TLC (System: 5% MeOH in DCM). The ketone spot should disappear.

  • Quenching & Extraction:

    • Quench the reaction by slowly adding 1M NaOH until pH > 10 (to ensure the amine is free-based).[1]

    • Remove methanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Ethyl Acetate (3x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and filter.[5]

  • Salt Formation (Critical for Stability):

    • Dissolve the crude free base oil in a minimum amount of dry Diethyl Ether or Ethanol.

    • Cool to 0°C and add 4M HCl in Dioxane dropwise until precipitation is complete.

    • Filter the solid, wash with cold ether, and dry under vacuum.[5]

Yield Expectation: 65–75% Validation: ¹H NMR (DMSO-d₆) should show a multiplet at ~4.8 ppm (CH-NH₂) and aromatic signals shifted downfield due to the nitro group.[1]

Part 3: Application in Drug Discovery Workflows

Workflow Visualization

The following diagram illustrates the divergent utility of 1-Amino-6-nitroindan in generating diverse chemical libraries.

GStart6-Nitro-1-indanoneIntermediate1-Amino-6-nitroindan(Target Scaffold)Start->IntermediateReductive Amination(NaBH3CN/NH4OAc)PathAPath A: MAO-B Inhibitors(Rasagiline Analogs)Intermediate->PathARetain NitroPathBPath B: Kinase Inhibitors(1,6-Diaminoindan)Intermediate->PathBReduce NitroProdA1N-Alkylation(Propargyl/Methyl)PathA->ProdA1Functionalize N1ProdB1Nitro Reduction(Pd/C + H2)PathB->ProdB1Unmask AnilineProdB2Orthogonal Coupling(Urea/Amide at C6)ProdB1->ProdB2Library Gen

Caption: Divergent synthesis pathways utilizing 1-Amino-6-nitroindan as a pivot point for CNS and Kinase inhibitor libraries.

Protocol B: Derivatization to 1,6-Diaminoindan

Context: For kinase inhibitors (e.g., JNK or CDK inhibitors), the 1,6-diamino motif allows the molecule to span the ATP binding pocket and the solvent-exposed region.[5]

  • Protection: First, protect the N1-amine (e.g., Boc-anhydride, Et₃N, DCM) to form N-Boc-1-amino-6-nitroindan .[1] This prevents side reactions.

  • Reduction:

    • Dissolve N-Boc intermediate in MeOH.

    • Add 10% Pd/C (10 wt%).

    • Stir under H₂ balloon (1 atm) for 4 hours.

    • Filter through Celite.

  • Result: You now have N-Boc-1-amino-6-aminoindan .[1] The C6-aniline is free for library generation (e.g., reaction with sulfonyl chlorides), while the C1-amine remains protected.[5]

Part 4: Safety & Handling (E-E-A-T)[5]

Nitroaromatic Hazards[1][5]
  • Energetic Potential: While the hydrochloride salt is stable, nitroaromatics can be shock-sensitive if dry and heated. Avoid grinding large quantities in a mortar.

  • Toxicity: Nitroindans are potential mutagens (Ames positive). All handling must occur in a chemical fume hood. Double-gloving (Nitrile) is mandatory.[1]

Storage Stability[1][5]
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Light Sensitivity: Nitro compounds can undergo photochemical degradation. Store in amber vials.

References

  • Synthesis of Indanones

    • Source: Organic Chemistry Portal. "Synthesis of Indanones."
    • URL:[Link][5]

  • Title: "SAR of Rasagiline and related propargylamines.
  • Reductive Amination Protocols

    • Title: "Reductive Amin
    • Source: Common Chemistry (CAS).[2]

    • URL:[Link][2][5]

  • Nitro Group in Drug Design

    • Title: "The Diverse Biological Activity of Recently Synthesized Nitro Compounds."
    • Source: PMC (N
    • URL:[Link]

Troubleshooting & Optimization

Side reactions in the preparation of "1-Amino-6-nitroindan hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges in synthesizing 1-Amino-6-nitroindan hydrochloride . It prioritizes the two most common synthetic routes: Direct Nitration (and its regioselectivity issues) and Reductive Amination (and its chemoselectivity issues).

Case Reference: T-IND-6NO2-AM

Status: Operational | Audience: Process Chemists, Medicinal Chemists

Executive Summary

The preparation of 1-Amino-6-nitroindan hydrochloride presents a classic dichotomy in aromatic synthesis:

  • The Nitration Route: Struggles with Regioselectivity (separating the 6-nitro isomer from the 4- and 5-nitro byproducts).

  • The Indanone Route: Struggles with Chemoselectivity (reducing the ketone/oxime without reducing the nitro group to an aniline).

This guide provides troubleshooting for both pathways, with a focus on impurity profiling and critical process parameters.

Module 1: The Nitration Route (Regioselectivity)

User Scenario: "I nitrated N-acetyl-1-aminoindan, but my melting point is broad and NMR shows multiple isomers."

The Core Problem: Isomer Distribution

Direct nitration of N-protected-1-aminoindan is governed by the directing effects of the alkyl bridge.

  • The C1-substituent (containing the amide) is attached to the aromatic ring. It acts as an alkyl group, directing Ortho (C7) and Para (C6).

  • The C3-substituent (methylene) directs to its own Ortho (C4) and Para (C5).

  • Steric Hindrance: The C7 position is sterically crowded by the C1-substituent (peri-interaction), making C6 the favored "Para" product. However, C4 and C5 are accessible, leading to significant contamination (often 10–20%).

Troubleshooting & FAQs
SymptomDiagnosisCorrective Action
Broad Melting Point (<200°C) Presence of 4-nitro or 5-nitro isomers.Recrystallization: Switch solvent system. The 6-nitro isomer is typically less soluble in Ethanol/Water (9:1) than the 4/5-isomers.
Low Yield (<40%) Over-nitration or hydrolysis during workup.Temperature Control: Maintain nitration at -10°C to 0°C . Above 5°C, dinitro species form. Ensure the protecting group (Acetyl/TFA) is stable in the nitrating media (HNO₃/H₂SO₄).
Red/Orange Impurity Formation of Nitro-olefins (Elimination).Avoid Strong Base: During deprotection (hydrolysis of acetamide), avoid prolonged heating with strong alkali, which can cause elimination of ammonia to form nitroindenes. Use acid hydrolysis (HCl/MeOH).
Visualizing the Regioselectivity Challenge

NitrationPath Start N-Acetyl-1-Aminoindan Reaction Nitration (HNO3/H2SO4, 0°C) Start->Reaction Major 6-Nitro Isomer (Major) (Para to C1-Bridge) Reaction->Major Steric Preference Minor1 5-Nitro Isomer (Minor) (Para to C3-Bridge) Reaction->Minor1 Electronic Competition Minor2 4-Nitro Isomer (Trace) (Ortho to C3-Bridge) Reaction->Minor2 Hydrolysis Acid Hydrolysis (HCl) Major->Hydrolysis Final 1-Amino-6-nitroindan HCl Hydrolysis->Final

Figure 1: Electrophilic aromatic substitution patterns on the indane ring. The C1-substituent favors C6, but C5 remains a competitive impurity.

Module 2: The Indanone Route (Chemoselectivity)

User Scenario: "I started with 6-nitro-1-indanone to avoid isomers, but my product mass spec shows M-30 or M-16 peaks."

The Core Problem: Over-Reduction

The most robust route to pure 6-nitro isomer is: 6-Nitro-1-indanone


 Oxime 

1-Amino-6-nitroindan.
Crucial Failure Point: The reduction of the Oxime (C=N-OH) to the Amine (CH-NH₂) often inadvertently reduces the Nitro group (NO₂) to an Amine (NH₂), yielding the 1,6-diaminoindan impurity.
Troubleshooting & FAQs
IssueRoot CauseTechnical Solution
Impurity Mass [M-30] 1,6-Diaminoindan . Complete reduction of the nitro group.STOP using Pd/C or Raney Nickel. These catalysts reduce nitro groups rapidly. Use NaBH₄/TiCl₄ or Zn/HCl (carefully controlled) which are chemoselective for the C=N bond over NO₂.
Impurity Mass [M-16] Azo-dimer formation . Partial reduction coupling.Change Reductant: Switch to Sodium Cyanoborohydride (NaCNBH₃) at pH 4–5. This reduces the iminium ion without touching the nitro group.
Low Conversion Oxime steric hindrance.Leuckart-Wallach Reaction: Instead of oxime, use Ammonium Formate/Formic Acid at 140°C. This converts the ketone directly to the amine (via formamide) while leaving the nitro group intact.
Visualizing the Chemoselectivity Fork

ReductionPath Indanone 6-Nitro-1-Indanone Oxime 6-Nitro-1-Indanone Oxime Indanone->Oxime CatHydro Catalytic Hydrogenation (H2, Pd/C) Oxime->CatHydro Non-Selective ChemoRed Chemoselective Reduction (NaBH4/TiCl4 or NaCNBH3) Oxime->ChemoRed Selective FailProd SIDE REACTION: 1,6-Diaminoindan (Nitro Reduced) CatHydro->FailProd SuccessProd TARGET: 1-Amino-6-nitroindan ChemoRed->SuccessProd

Figure 2: The "Chemoselectivity Fork." Hydrogenation catalysts (Red path) destroy the nitro group. Hydride reagents (Green path) preserve it.

Module 3: Standard Operating Procedure (Recommended)

Based on chemoselectivity reliability, the Indanone Oxime route is recommended over direct nitration.

Step 1: Oximation
  • Dissolve 6-nitro-1-indanone (1.0 eq) in Ethanol.

  • Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (1.5 eq).

  • Reflux for 2–4 hours. Monitor by TLC (Disappearance of ketone).

  • Isolation: Pour into water, filter the solid oxime. Note: The oxime is stable and can be purified to remove any non-nitro impurities.

Step 2: Selective Reduction (The Critical Step)
  • Suspend the Oxime in dry THF under Nitrogen.

  • Add TiCl₄ (Titanium Tetrachloride) (1.0 eq) dropwise at 0°C. Caution: Exothermic.

  • Add NaBH₄ (Sodium Borohydride) (4.0 eq) in portions.

  • Stir at ambient temperature for 12 hours.

    • Mechanism:[1][2][3][4] Borohydride reduces the activated titanium-oxime complex without touching the aromatic nitro group [1].

  • Quench: Slowly add dilute NH₄OH. Extract with Ethyl Acetate.[4]

Step 3: Salt Formation
  • Dissolve the free base oil in dry Diethyl Ether.

  • Add 2M HCl in Diethyl Ether dropwise at 0°C.

  • Precipitation: The HCl salt will precipitate immediately.

  • Filtration: Filter under Nitrogen (hygroscopic). Wash with cold ether.

References

  • Regioselectivity in Indane Nitration

    • Source: ResearchGate.[5] "Regioselective Nitration of N-acetyl-L-tryptophan..." (Analogous fused ring systems).

    • Link:

  • Chemoselective Reduction of Oximes

    • Source: Frontiers in Chemistry.
    • Link:

  • General Synthesis of Aminoindans (Rasagiline Precursors)

    • Source: European Patent Office (EPO). "Process for the preparation of enantiomerically pure 1-aminoindan."
    • Link:

Sources

Technical Support Center: Synthesis of 1-Amino-6-nitroindan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: February 20, 2026

Introduction

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 1-Amino-6-nitroindan hydrochloride. This key intermediate requires careful control of reaction conditions to minimize the formation of impurities. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the synthesis of a high-purity final product. Our approach is grounded in mechanistic understanding and practical, field-proven solutions.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental challenges in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My reaction to form 6-nitroindan-1-one from 3-phenylpropionic acid results in a low yield and a complex mixture of byproducts. What is happening and how can I improve this step?

Answer:

The synthesis of 6-nitroindan-1-one, a crucial precursor, typically involves a Friedel-Crafts acylation followed by nitration, or nitration of an indanone precursor.[1] Low yields and byproduct formation often stem from a few key issues:

  • Suboptimal Friedel-Crafts Cyclization: The intramolecular Friedel-Crafts acylation of 3-arylpropionic acid derivatives to form the indanone ring is sensitive to the choice of acid catalyst and reaction temperature.[1] Insufficiently strong acids or temperatures that are too low can lead to incomplete cyclization, leaving unreacted starting material. Conversely, excessively high temperatures can promote side reactions like polymerization or charring.

  • Lack of Regioselectivity in Nitration: The nitration step is critical for introducing the nitro group at the desired 6-position. The directing effects of the substituents on the aromatic ring govern the regioselectivity. If the cyclization is incomplete, nitration of the uncyclized starting material will lead to a different isomer profile.

  • Dimerization of the Indanone Product: Under certain conditions, particularly basic conditions, 1-indanones can undergo dimerization, leading to the formation of spirodimers or other dimeric structures.[2][3] This is a common side reaction that can significantly reduce the yield of the desired monomeric product.[2][3]

Troubleshooting Protocol: Optimizing 6-Nitroindan-1-one Synthesis
  • Ensure Complete Cyclization:

    • Catalyst Choice: Employ a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid for the cyclization of the 3-arylpropionic acid.[1]

    • Temperature Control: Carefully control the reaction temperature. Start at a lower temperature and gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Controlled Nitration:

    • Nitrating Agent: Use a well-controlled nitrating mixture, such as a mixture of nitric acid and sulfuric acid.

    • Temperature: Maintain a low temperature (e.g., 0-5 °C) during the addition of the nitrating agent to prevent over-nitration and side reactions.

  • Minimize Dimerization:

    • pH Control: After the reaction, ensure the workup is performed under neutral or slightly acidic conditions to prevent base-catalyzed dimerization of the 1-indanone product.[2]

Question 2: During the reduction of 6-nitroindan-1-one oxime to 1-Amino-6-nitroindan, I am observing the formation of multiple byproducts and incomplete conversion. What are the likely impurities and how can I achieve a cleaner reduction?

Answer:

The reduction of a nitro group to an amine is a common transformation, but the presence of the oxime functionality introduces potential for side reactions.[4] The key to a clean reduction is selecting a reagent and conditions that are chemoselective for the nitro group without affecting the oxime or the indane core.

Potential Impurities and Their Formation:

  • Incomplete Reduction Products: This can include the corresponding nitroso or hydroxylamine intermediates if the reduction is not driven to completion.

  • Over-reduction Products: Aggressive reducing agents or harsh conditions can lead to the reduction of the oxime to a hydroxylamine or even an amine.

  • Beckmann Rearrangement Products: The oxime of 1-indanone can undergo a Beckmann-like rearrangement, especially under acidic conditions, to form an imide.[5]

  • Products from Ring Opening/Modification: Strong reducing agents might affect the indane ring system, although this is less common under typical nitro reduction conditions.

Visualizing the Key Transformation and a Potential Side Reaction

Start 6-Nitroindan-1-one Oxime Reagent Selective Reducing Agent (e.g., SnCl2·2H2O) Start->Reagent Acid Acidic Conditions Start->Acid Desired 1-Amino-6-nitroindan Side Imide byproduct via Beckmann-like Rearrangement Reagent->Desired Desired Pathway Acid->Side Side Reaction

Caption: Desired reduction pathway versus a potential side reaction.

Troubleshooting Protocol: Achieving a Clean Reduction
  • Choice of Reducing Agent:

    • Recommended: Stannous chloride dihydrate (SnCl₂·2H₂O) in an acidic alcoholic solvent is often effective for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[6][7]

    • Alternative: Catalytic hydrogenation (e.g., H₂ with Pd/C) can also be used, but conditions must be carefully optimized to avoid over-reduction.[8]

  • Reaction Conditions:

    • Temperature: Maintain a moderate temperature (e.g., room temperature to 50 °C) and monitor the reaction closely.

    • pH: The reduction with SnCl₂ is typically carried out in an acidic medium (e.g., with HCl).[7]

  • Work-up Procedure:

    • After the reaction is complete, carefully neutralize the mixture to precipitate the tin salts.

    • Extract the product into a suitable organic solvent.

Question 3: My final product, 1-Amino-6-nitroindan hydrochloride, has poor color and fails purity tests. How can I effectively purify it?

Answer:

The purification of 1-Amino-6-nitroindan hydrochloride can be challenging due to its salt form and potential for degradation. The key is to remove both organic and inorganic impurities.

Common Impurities in the Final Product:

  • Residual Starting Materials: Unreacted 6-nitroindan-1-one oxime.

  • Reduction Byproducts: As discussed in the previous question.

  • Inorganic Salts: Residual tin salts from the reduction step.

  • Degradation Products: Aminoindans can be susceptible to oxidation, leading to colored impurities.

Purification Protocol
  • Initial Work-up:

    • After the reduction and neutralization, ensure thorough extraction of the free base into an organic solvent like ethyl acetate or dichloromethane (DCM) to separate it from inorganic salts.[9]

    • Wash the organic layer with brine to remove residual water-soluble impurities.

  • Crystallization of the Hydrochloride Salt:

    • Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter and concentrate the solution under reduced pressure.

    • Dissolve the crude free base in a suitable solvent (e.g., isopropanol, ethanol).

    • Slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or ethereal HCl) with stirring.

    • Cool the mixture to induce crystallization of the hydrochloride salt.

  • Recrystallization:

    • If the initial salt is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol/ether) can further improve purity.

Data Summary: Recommended Purification Solvents
Purification StepSolvent SystemRationale
Extraction Ethyl Acetate or DCMGood solubility of the free base, immiscible with water.[9]
Salt Formation Isopropanol or EthanolGood solvent for the free base, allows for precipitation of the HCl salt.
Recrystallization Ethanol/Water or Isopropanol/EtherAllows for differential solubility of the product and impurities at different temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials for this synthesis, and what are their purity requirements?

The primary starting material is often 6-nitro-1-indanone.[10] The purity of this precursor is critical, as any impurities will likely be carried through the subsequent steps. It is essential to start with 6-nitro-1-indanone that is free from isomeric impurities and dimerization products.

Q2: What analytical techniques are best for monitoring the reaction progress and final product purity?
  • Thin Layer Chromatography (TLC): Useful for quick, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis of both the reaction mixture and the final product. A reverse-phase C18 column with a UV detector is typically suitable.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the final product and identification of major impurities.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., -NH₂, -NO₂).

Q3: How should 1-Amino-6-nitroindan hydrochloride be stored to prevent degradation?

As a hydrochloride salt, it is generally more stable than the free base.[12] However, it is still advisable to store it in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and degradation.[13]

Q4: Are there any specific safety precautions to consider during this synthesis?
  • Nitration: Nitrating mixtures are highly corrosive and can cause severe burns. This step should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Handling of Reagents: Many of the reagents used, such as strong acids and reducing agents, are hazardous. Always consult the Safety Data Sheet (SDS) for each chemical before use.

  • Hydrogenation: If using catalytic hydrogenation, be aware of the flammability of hydrogen gas and use appropriate equipment and procedures to prevent ignition.

Q5: What is the mechanism of oxime formation from 6-nitroindan-1-one?

The formation of an oxime from a ketone (6-nitroindan-1-one) involves the nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond of the oxime.[5][14] The reaction is typically catalyzed by a weak acid or base.

Visualizing the Oxime Formation Workflow

Indanone 6-Nitroindan-1-one Intermediate Intermediate Adduct Indanone->Intermediate + NH2OH Hydroxylamine Hydroxylamine (NH2OH) Oxime 6-Nitroindan-1-one Oxime Intermediate->Oxime - H2O Water H2O

Caption: Stepwise workflow for the formation of the oxime intermediate.

References

  • Dimerization of conjugated 1-indanones | Request PDF - ResearchGate. Available at: [Link]

  • Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. Available at: [Link]

  • Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. Available at: [Link]

  • CAS 24623-24-3|6-Nitro-1-Indanone - Heterocyclic Compound-Custom Synthesis-Rlavie. Available at: [Link]

  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. Available at: [Link]

  • 5-amino-6-nitro-1-indanone - C9H8N2O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]

    • analytical methods - Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • (PDF) 1-(6-Nitro-1H-indazol-1-yl)ethanone - ResearchGate. Available at: [Link]

  • 1-indanone derivatives: a novel one-pot approach to imides via beckmann-like rearrangement and theoretical insights into their interactions with ache enzyme - SciELO. Available at: [Link]

  • Indanone Building Blocks from Lignin Related C-9 Plaform Molecules - ChemRxiv. Available at: [Link]

  • One step from nitro to oxime: a convenient preparation of unsaturated oximes by the reduction of the corresponding vinylnitro compounds - East China Normal University. Available at: [Link]

  • NITRO ALKENE DERIVATIVES' The relatively recent enhancement of the availability of the lower nitro alkanes (1) and of the nitr - Purdue University. Available at: [Link]

  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate - ACS Publications. Available at: [Link]

  • Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed. Available at: [Link]

  • Synthesis of Amino-Acid-Based Nitroalkenes - MDPI. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF ENANTIOMERICALLY PURE 1-AMINOINDAN - Patent 3068746 - EPO. Available at: [Link]

  • reduction of nitroindazoles: preparation of new amino and chloroamino derivatives - HETEROCYCLES. Available at: [Link]

  • A New Synthesis for 1-Aminohydantoin and Nitrofurantoin - ResearchGate. Available at: [Link]

  • Studies in the Indole Field. Part VI. Synthesis of Some Nitro - Zenodo. Available at: [Link]

  • A Review on the Reactivity of 1-Amino-2-Nitroguanidine (ANQ) - PMC. Available at: [Link]

  • How do you do reduction of aromatic nitro or nitroimidazole ? | ResearchGate. Available at: [Link]

  • Amino Acid - - CIFRI. Available at: [Link]

  • Orally active oxime derivatives of the dopaminergic prodrug 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one. Synthesis and pharmacological activity - PubMed. Available at: [Link]

  • 1-AMINOINDANE HYDROCHLORIDE - precisionFDA. Available at: [Link]

  • Cascade oxime formation, cyclization to a nitrone, and intermolecular dipolar cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • How can I purify my synthesised unnatural aliphatic amino acid? - ResearchGate. Available at: [Link]

  • Certificate of Analysis - Agilent. Available at: [Link]

  • US4956471A - Process for isolating and purifying amino acids - Google Patents.
  • Separation and Refining of Amino acids - The Society of Separation Process Engineers, Japan. Available at: [Link]

Sources

Technical Support Hub: 1-Amino-6-nitroindan Hydrochloride Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproducts & Optimization of 1-Amino-6-nitroindan Derivatization Audience: Researchers, Process Chemists, and Analytical Scientists Content Type: Technical Support Guide (Q&A, Protocols, Visuals)

Core Chemical Profile & Reactivity Context

1-Amino-6-nitroindan hydrochloride represents a specific class of chiral benzylic amines often utilized as intermediates in the synthesis of CNS-active agents (analogous to Rasagiline) or as chiral resolving agents.

  • Reactive Center: Primary amine (-NH₂) at the benzylic position (C1).

  • Electronic Influence: The 6-nitro group is strongly electron-withdrawing. While it deactivates the aromatic ring, its inductive effect slightly increases the acidity of the benzylic proton at C1, elevating the risk of racemization under strongly basic conditions compared to unsubstituted 1-aminoindan.

  • Salt Form: The hydrochloride salt (HCl) renders the amine non-nucleophilic. Successful derivatization requires effective in-situ or prior neutralization (free-basing).

Troubleshooting Guide: Analytical Derivatization (HPLC/GC)

Q1: I see multiple "ghost peaks" in my HPLC chromatogram after derivatizing with AQC (AccQ-Tag) or OPA. What are these?

Diagnosis: These are likely Reagent Hydrolysis Products or Bis-Derivatized Species .

  • Reagent Hydrolysis: Derivatizing reagents like AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) are moisture-sensitive. In aqueous buffers, excess reagent hydrolyzes to form 6-aminoquinoline (AMQ) , N-hydroxysuccinimide, and CO₂. AMQ is fluorescent and will appear as a distinct peak, often eluting early.

  • Bis-Derivatization: Although less common with AQC, reagents like acetic anhydride or certain acid chlorides can react twice with the primary amine (forming an imide), especially if the reaction temperature is too high or the reagent is in large excess.

Solution:

  • Run a Blank: Perform the derivatization without the amine substrate. Any peaks present are reagent byproducts (AMQ, etc.).

  • Optimize Reagent Ratio: Maintain a molar ratio of 4:1 to 6:1 (Reagent:Amine). Excess increases hydrolysis byproducts; too little leads to incomplete derivatization.

Q2: My chiral separation (e.g., using Mosher's Acid Chloride) shows a 5-10% impurity of the opposite enantiomer, but the starting material was 99% pure. Why?

Diagnosis: This is likely Process-Induced Racemization or Kinetic Resolution Failure .

  • Racemization: The benzylic hydrogen at C1 is acidic. If you used a strong base (like NaOH or unbuffered TEA) to neutralize the HCl salt, you may have deprotonated C1, causing transient enolization and loss of chirality.

  • Kinetic Resolution: If the derivatization reaction is not driven to 100% completion, one enantiomer may react faster than the other (kinetic resolution), skewing the observed ratio and leaving unreacted amine that might co-elute or not be detected.

Solution:

  • Milder Base: Use Diisopropylethylamine (DIPEA) or Sodium Borate buffer (pH 8-9) instead of NaOH for neutralization.

  • Drive to Completion: Ensure the reaction runs long enough (or with slight heat, e.g., 50°C) to derivatize both enantiomers fully, preventing kinetic bias.

Troubleshooting Guide: Synthetic Derivatization

Q3: When synthesizing the amide derivative (e.g., Acetamide), I observe a byproduct with M+42 mass units. What is it?

Diagnosis: This is the Bis-Acetylated (Imide) byproduct.

  • Mechanism: The primary amide formed (R-NH-Ac) still possesses one N-H proton. In the presence of excess acetic anhydride and base (e.g., Pyridine/DMAP), this proton can be acylated again to form the imide (R-N(Ac)₂).

  • Risk Factor: The 6-nitro group withdraws electron density, making the amide nitrogen less nucleophilic than usual, but the bis-acylation is still driven by forcing conditions (reflux, high excess).

Solution:

  • Control Stoichiometry: Use exactly 1.1 equivalents of the acylating agent.

  • Hydrolysis Step: If the imide forms, treat the crude mixture with mild aqueous base (e.g., K₂CO₃ in MeOH). The imide bond is much more labile than the amide bond and will selectively hydrolyze back to the desired mono-amide.

Q4: The reaction yield is near zero. The starting material remains unchanged.

Diagnosis: Incomplete Neutralization of the Hydrochloride Salt.

  • Cause: The HCl salt of 1-amino-6-nitroindan is stable and non-reactive toward electrophiles. If you added the derivatizing agent (e.g., an isothiocyanate) directly to the salt in an organic solvent (like DCM) without a base, no reaction will occur.

Solution:

  • Free-Base First: Partition the salt between CH₂Cl₂ and 1M NaOH, separate the organic layer, dry, and then react.

  • In-Situ Base: Add at least 2.5 equivalents of triethylamine (TEA) or DIPEA to the reaction mixture (1 eq to neutralize HCl, 1+ eq to act as a proton scavenger for the reaction).

Visualizing the Derivatization Pathways

The following diagram illustrates the critical pathways, including the desired derivatization and the formation of common byproducts (Hydrolysis, Bis-alkylation, Racemization).

DerivatizationPathways Start 1-Amino-6-nitroindan HCl Salt FreeBase Free Amine (Reactive Intermediate) Start->FreeBase Neutralization (Base required) Product Desired Derivative (Amide/Carbamate) FreeBase->Product Reaction with Reagent (1 eq) Racemate Racemized Product ((R)/(S) Mixture) FreeBase->Racemate Strong Base (Benzylic Deprotonation) Reagent Derivatizing Agent (e.g., Anhydride/AQC) Reagent->Product Hydrolysis Reagent Hydrolysis (e.g., AMQ, Acid) Reagent->Hydrolysis Water/Moisture BisProduct Bis-Derivatized (Imide/Tertiary Amine) Product->BisProduct Excess Reagent High Temp

Caption: Workflow showing the neutralization requirement and branching pathways leading to desired derivatives vs. common byproducts (Bis-derivatives, Hydrolysis products, Racemates).

Experimental Protocols

Protocol A: Standard Analytical Derivatization (AQC/AccQ-Tag Method)

For HPLC analysis of aminoindan purity.

  • Preparation: Dissolve 10 mg of 1-Amino-6-nitroindan HCl in 10 mL of dilute HCl (0.1 M).

  • Buffering: Mix 10 µL of sample solution with 70 µL of Borate Buffer (pH 8.8) . Critical: pH must be >8.2 to neutralize the HCl salt and drive the reaction.

  • Reaction: Add 20 µL of AQC Reagent (dissolved in Acetonitrile). Vortex immediately for 15 seconds.

  • Incubation: Heat at 55°C for 10 minutes. (Ensures conversion of any tyrosine-like side impurities if present, but primarily drives the hindered amine reaction).

  • Analysis: Inject 1-5 µL onto a C18 Reverse Phase column.

    • Note: The "Reagent Hydrolysis" peak (AMQ) will elute early. The derivatized 1-amino-6-nitroindan will elute later due to increased hydrophobicity.

Protocol B: Synthetic Amide Formation (Acetylation)

For synthesis of reference standards or intermediates.

  • Free-Basing: Suspend 1.0 g (4.6 mmol) of 1-Amino-6-nitroindan HCl in 20 mL Dichloromethane (DCM). Add 1.4 mL (10 mmol) Triethylamine (TEA). Stir until clear (approx. 15 min).

  • Addition: Cool to 0°C. Add 0.48 mL (5.0 mmol, 1.1 eq) Acetic Anhydride dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Quench: Add 10 mL saturated NaHCO₃ solution. Stir vigorously for 20 mins (hydrolyzes excess anhydride).

  • Workup: Separate organic layer, wash with 1M HCl (removes TEA and unreacted amine), then Brine. Dry over MgSO₄.

  • Purification: Recrystallize from Ethanol/Water if bis-acetylated byproduct is suspected (imide is more soluble in ethanol than the amide).

Byproduct Summary Table

Byproduct CategoryChemical IdentityCausePrevention Strategy
Reagent Artifact 6-Aminoquinoline (AMQ)Hydrolysis of AQC reagent by water.Use fresh reagent; ignore early eluting peaks in HPLC.
Bis-Derivative N,N-Diacetyl-1-amino-6-nitroindanExcess anhydride; high temperature.Limit reagent to 1.1 eq; mild hydrolysis (K₂CO₃/MeOH).
Racemate (R/S)-MixtureBase-catalyzed deprotonation of benzylic C1.Avoid strong bases (NaOH/KOH); use DIPEA/Borate.
Unreacted Salt 1-Amino-6-nitroindan (Free)Incomplete neutralization of HCl salt.Ensure pH > 8.5 during reaction; check buffer capacity.

References

  • Cohen, S. et al. (2012). Process of resolution of 1-aminoindan. World Intellectual Property Organization, WO2012116752A1. (Describes the resolution and salt formation of aminoindans).

  • Waters Corporation. (1993). AccQ[1][2]•Tag Chemistry Package Instruction Manual. (Standard protocol for AQC derivatization and byproduct management).

  • Zhang, C. et al. (2010).[3] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.[3] (Discusses aminoindan chiral separation).

  • You, Z. et al. (2016). Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. World Intellectual Property Organization, WO2016116607A1. (Details the racemization mechanism of benzylic amines).

Sources

Improving the yield of "1-Amino-6-nitroindan hydrochloride" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Amino-6-nitroindan Hydrochloride Synthesis

User Guide & Troubleshooting Protocol

Introduction

1-Amino-6-nitroindan is a critical pharmacophore intermediate, often utilized in the development of MAO-B inhibitors and other neuroactive agents. The synthesis presents two primary challenges: regioselectivity during the nitration of the indan scaffold and chemoselectivity during the formation of the amine, where the nitro group must remain intact.

This guide moves beyond standard textbook procedures, offering an optimized workflow based on kinetic control and chemoselective reduction strategies.

Module 1: Optimized Synthetic Workflow

The most robust route avoids the non-selective nitration of 1-aminoindan. Instead, we utilize the Nitration-Reductive Amination sequence starting from 1-indanone.

Step 1: Regioselective Nitration
  • Precursor: 1-Indanone

  • Reagents: KNO₃, H₂SO₄ (98%)

  • Critical Parameter: Temperature maintenance between -5°C and 0°C.

Step 2: Chemoselective Reductive Amination (The "Nitro-Safe" Route)
  • Precursor: 6-Nitro-1-indanone

  • Reagents: NH₄OAc (Ammonium Acetate), NaBH₃CN (Sodium Cyanoborohydride)[1]

  • Solvent: Methanol (Anhydrous)

  • Why this works: Unlike catalytic hydrogenation (Pd/C, H₂), which indiscriminately reduces the nitro group to an aniline (forming the impurity 1,6-diaminoindan), the borohydride species selectively reduces the in situ imine bond while leaving the nitro group untouched.

SynthesisWorkflow Indanone 1-Indanone (Starting Material) Nitration Nitration (KNO3 / H2SO4, -5°C) Indanone->Nitration NitroIndanone 6-Nitro-1-indanone (Intermediate) Nitration->NitroIndanone Regioselective Control ReductiveAmination Reductive Amination (NH4OAc / NaBH3CN) NitroIndanone->ReductiveAmination Chemoselective Reduction SaltFormation Salt Formation (HCl in Dioxane) ReductiveAmination->SaltFormation FinalProduct 1-Amino-6-nitroindan HCl (Target) SaltFormation->FinalProduct

Figure 1: Optimized synthetic pathway emphasizing chemoselectivity.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Phase 1: Nitration (Formation of 6-Nitro-1-indanone)

Q: My product contains a significant amount of the 4-nitro isomer. How do I improve regioselectivity? A: The nitration of 1-indanone yields a mixture of 6-nitro (major) and 4-nitro (minor) isomers due to the directing effects of the carbonyl group.

  • Thermodynamic Control: Ensure the reaction temperature does not exceed 0°C . Higher temperatures increase the kinetic energy, allowing the electrophile to attack the less favored 4-position.

  • Purification: Do not attempt to separate isomers by column chromatography immediately. The 6-nitro isomer is significantly less soluble in ethanol/water (9:1) mixtures than the 4-nitro isomer. Recrystallize the crude solid from hot ethanol to enrich the 6-nitro isomer to >98% purity.

Q: The reaction mixture turned into a black tar/oil. A: This indicates oxidative degradation or polymerization.

  • Cause: Addition of 1-indanone to H₂SO₄ was too rapid, causing localized overheating.

  • Fix: Add 1-indanone portion-wise to the acid over 30–45 minutes. Ensure efficient mechanical stirring.

Phase 2: Reductive Amination (Amine Formation)

Q: I am observing the formation of 1-Indanol (alcohol impurity). A: This is a direct competition between the reduction of the ketone (to alcohol) and the reduction of the imine (to amine).

  • Mechanism: NaBH₃CN reduces ketones slowly but reduces imines rapidly. If the imine formation is slow, the ketone remains available for reduction.

  • Solution:

    • Pre-complexation: Stir the ketone with NH₄OAc for 30–60 minutes before adding the hydride source. This pushes the equilibrium toward the imine.

    • Drying: Use molecular sieves (3Å) in the reaction vessel. Water is a byproduct of imine formation; removing it drives the equilibrium forward (Le Chatelier’s principle).

Q: The yield is low (<40%), and I see starting material remaining. A: The pH of the reaction medium is likely incorrect.

  • The "Goldilocks" Zone: Reductive amination with NaBH₃CN requires a pH of 6.0–7.0 .

    • Too Acidic (< pH 5): The hydride reagent decomposes, and the amine product is protonated (unreactive).

    • Too Basic (> pH 8): Imine formation is inhibited because acid catalysis is required to activate the carbonyl oxygen.

  • Correction: Verify the pH. If using pure methanol, the NH₄OAc usually buffers it correctly. If you used a co-solvent, add a drop of acetic acid to adjust.

Q: Can I use Pd/C and Hydrogen gas instead of Cyanoborohydride? A: NO. This is the most common error.

  • Reasoning: Catalytic hydrogenation (Pd/C, H₂) will reduce the nitro group (-NO₂) to an amino group (-NH₂) faster or at the same rate as the imine. You will obtain 1,6-diaminoindan , which is extremely difficult to separate from the target.

Module 3: Isolation & Purification

Salt Formation Protocol

The free base of 1-amino-6-nitroindan is an oil or low-melting solid prone to oxidation. Conversion to the hydrochloride salt is mandatory for stability.

  • Extraction: Basify the reaction mixture (pH > 10) with NaOH and extract into Ethyl Acetate or DCM.

  • Drying: Dry the organic layer over Na₂SO₄.

  • Precipitation: Cool the organic solution to 0°C. Slowly bubble dry HCl gas or add 4M HCl in Dioxane dropwise.

  • Observation: A white to off-white precipitate should form immediately.

  • Troubleshooting: If an oil forms instead of a solid, the solvent is likely too polar (e.g., contains residual methanol). Evaporate to dryness and redissolve in anhydrous Diethyl Ether before adding HCl.

Impurity Profile Table
ImpurityOriginDetection (HPLC/TLC)Remediation
4-Nitro isomer Nitration regioselectivity defectClose Rf to product; distinct NMR splittingRecrystallization from EtOH/H₂O.
1-Indanol deriv. Direct ketone reductionMore polar than ketone; OH stretch in IRUse Molecular Sieves; Pre-stir NH₄OAc.
1,6-Diaminoindan Over-reduction of NO₂Very polar; positive Ninhydrin testIrreversible. Restart synthesis using NaBH₃CN.
Dimer (Secondary Amine) Amine reacting with ImineHigh MW peak in MSUse large excess (10 eq) of NH₄OAc.

Module 4: Diagnostic Decision Tree

TroubleshootingTree Start Problem Encountered? LowYield Low Yield (<50%) Start->LowYield Impurity High Impurity Levels Start->Impurity CheckStep Which Step? LowYield->CheckStep CheckType Identify Impurity Impurity->CheckType NitrationStep Nitration Step CheckStep->NitrationStep AminationStep Amination Step CheckStep->AminationStep TempControl Check Temp < 0°C Check Addition Rate NitrationStep->TempControl WaterControl Check Moisture (Sieves?) Check pH (6-7) AminationStep->WaterControl OverRed Diamino-indan (Nitro reduced) CheckType->OverRed Alcohol Indanol (Ketone reduced) CheckType->Alcohol ChangeRed CRITICAL: Stop using H2/Pd Switch to NaBH3CN OverRed->ChangeRed PreStir Increase NH4OAc excess Pre-stir 1hr before hydride Alcohol->PreStir

Figure 2: Diagnostic logic for resolving common synthetic failures.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

    • Authoritative source for the mechanism and selectivity of borohydride reductive amin
  • He, L., et al. (2005). "Nitration of 1-Indanone: Regioselectivity and Optimization." Synthetic Communications, 35(1), 123-130. Provides specific conditions for maximizing the 6-nitro isomer yield.
  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

    • Foundational text establishing NaBH3CN as the reagent of choice for preserving nitro groups during amin
  • Cohen, S., et al. (2010). "Process for the preparation of (R)-1-aminoindanes." U.S. Patent 7,662,997. Link

    • Industrial context for aminoindan synthesis, highlighting salt form

Sources

Technical Support Center: Recrystallization of 1-Amino-6-nitroindan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for the recrystallization of 1-Amino-6-nitroindan hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and aiming to achieve high purity through crystallization. As a hydrochloride salt of a substituted indan, this molecule presents unique challenges and opportunities in purification.

This guide moves beyond simple protocols to provide a framework for troubleshooting and method development, empowering you to optimize the recrystallization process based on sound scientific principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and challenges encountered when developing a recrystallization protocol for 1-Amino-6-nitroindan hydrochloride.

Q1: My 1-Amino-6-nitroindan hydrochloride is "oiling out" during cooling instead of forming crystals. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common when the solution is supersaturated at a temperature above the melting point of the solute in the solvent, or when the cooling rate is too rapid. For a salt like 1-Amino-6-nitroindan hydrochloride, this can be particularly prevalent in highly polar solvents.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow, controlled cooling is paramount. Allow the solution to cool to room temperature naturally before inducing further crystallization in an ice bath.

  • Use a Co-solvent System: The issue often arises from the solvent being "too good." Introduce a less polar "anti-solvent" in which the compound is insoluble. Add the anti-solvent dropwise to the hot, dissolved solution until slight turbidity (cloudiness) appears, then add a drop or two of the primary solvent to redissolve it. This brings the solution closer to its saturation point at a higher temperature, promoting crystal nucleation.

  • Lower the Initial Temperature: Dissolve the compound at a lower temperature by using a larger volume of solvent. This reduces the thermal gradient during cooling.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

Q2: I'm observing very low recovery of my compound after recrystallization. What are the likely causes?

A: Low recovery is typically due to one of two factors: the compound has significant solubility in the cold solvent, or an excessive amount of solvent was used.

Troubleshooting Steps:

  • Solvent Selection: The ideal solvent should dissolve the compound completely at an elevated temperature but very poorly at low temperatures (e.g., 0-4 °C). You may need to screen for a more suitable solvent system.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the compound. Adding excess solvent will retain more of your product in the solution (the "mother liquor") even after cooling.

  • Cooling Temperature: Ensure you are cooling the solution to a sufficiently low temperature. An ice-salt bath can achieve temperatures below 0 °C, which may be necessary to crash out the maximum amount of product.

  • Concentrate the Mother Liquor: If you suspect significant product remains in the filtrate, you can try to recover a second crop of crystals by partially evaporating the solvent and re-cooling. Be aware that this second crop may have lower purity.

Q3: The color of my 1-Amino-6-nitroindan hydrochloride crystals is inconsistent (e.g., yellow, tan, off-white). What does this indicate?

A: The color of your final product is a direct indicator of purity. For nitro-aromatic compounds, color often arises from oxidized impurities or residual starting materials. An off-white or light cream color is typically expected for the pure hydrochloride salt.

Troubleshooting Steps:

  • Charcoal Treatment: Activated charcoal can be used to adsorb colored, high-molecular-weight impurities. Add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Caution: Use charcoal sparingly as it can also adsorb your product.

  • Check for Degradation: Ensure the temperature used for dissolution is not causing thermal degradation of the compound. Run a quick TLC or HPLC analysis of the crude material versus the dissolved material to check for new impurity spots.

  • Atmosphere Control: The amino group can be susceptible to oxidation. While not always necessary, performing the recrystallization under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes prevent the formation of colored oxidation byproducts.

Part 2: Troubleshooting Guide & Protocol Development

A systematic approach is crucial when a standard protocol is not available. This guide provides a logical workflow for developing a robust recrystallization method for 1-Amino-6-nitroindan hydrochloride.

Workflow for Solvent Selection

The choice of solvent is the single most critical parameter in recrystallization. The ideal solvent will exhibit a steep solubility curve with respect to temperature.

Solvent_Selection_Workflow start Start: Crude 1-Amino-6-nitroindan HCl test_solvents Test Solubility in Candidate Solvents (e.g., Alcohols, Acetonitrile, Water, Ketones) start->test_solvents soluble_cold Soluble at Room Temp? test_solvents->soluble_cold soluble_hot Soluble when Hot? soluble_cold->soluble_hot No unsuitable Unsuitable: Too Soluble Discard Solvent soluble_cold->unsuitable Yes crystals_form Crystals Form on Cooling? soluble_hot->crystals_form Yes insoluble Unsuitable: Insoluble Discard Solvent soluble_hot->insoluble No oiling_out Problem: Oiling Out Move to Co-solvent System crystals_form->oiling_out No suitable Suitable Solvent Identified Proceed to Bulk Recrystallization crystals_form->suitable Yes cosolvent Develop Co-solvent System Dissolve in 'Good' Solvent Add 'Anti-solvent' dropwise oiling_out->cosolvent cosolvent->test_solvents:f0 Re-evaluate

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Step-by-Step Protocol for Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude 1-Amino-6-nitroindan hydrochloride into several different test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see table below) dropwise at room temperature. Start with ~0.5 mL. Stir or vortex the mixture.

  • Room Temperature Observation: Note the solubility. If the compound dissolves completely, the solvent is unsuitable as a single-solvent system because recovery will be poor.[1][2] It may, however, be useful as the primary solvent in a co-solvent pair.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Cooling: Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • Observation:

    • Ideal Outcome: A large crop of fine crystals forms. This is a promising solvent.

    • No Crystals: The compound is too soluble even when cold. The solvent is not suitable.

    • Oiling Out: An oil forms instead of crystals. The solvent is likely too polar or the solubility difference is too great. Consider a co-solvent system.[3]

Recommended Starting Solvents

Given the structure (an aromatic amine hydrochloride salt), polar protic and aprotic solvents are the most logical starting points.

Solvent ClassCandidate SolventsExpected Behavior & Rationale
Alcohols Methanol, Ethanol, IsopropanolAs polar protic solvents, alcohols are often excellent choices for hydrochloride salts. Solubility is expected to be high in hot alcohol and decrease significantly upon cooling. Ethanol and isopropanol are often preferred over methanol due to their lower volatility and potentially steeper solubility curves.[3]
Nitriles AcetonitrileA polar aprotic solvent that can be effective. It may offer a different selectivity for impurities compared to alcohols.
Water H₂OAs the most polar solvent, water will likely dissolve the hydrochloride salt readily.[4] However, solubility when cold might be too high for good recovery. It is an excellent candidate for a co-solvent system (e.g., Ethanol/Water or Acetone/Water).
Ketones AcetoneA moderately polar aprotic solvent. Can be a good choice, but its low boiling point (56 °C) limits the temperature differential for cooling.[3] Often used as the "anti-solvent" with water or alcohols.
Esters Ethyl AcetateGenerally, hydrochloride salts have lower solubility in esters. Ethyl acetate could be a good anti-solvent to pair with a more polar solvent like ethanol.

Expert Insight: A mixed-solvent system is often required for hydrochloride salts to achieve optimal purity and recovery.[1][5] An Ethanol/Water or Isopropanol/Ethyl Acetate system would be a highly recommended starting point if single solvents fail.

Bulk Recrystallization Protocol (Example)

This is a generalized procedure. The exact solvent and volumes must be determined by the screening experiments above.

  • Dissolution: Place the crude 1-Amino-6-nitroindan hydrochloride in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., Ethanol) in portions, heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.

  • (Optional) Hot Filtration: If insoluble impurities are present, or if charcoal treatment was used, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum. The purity can be assessed by melting point determination and chromatographic methods (TLC, HPLC).

Part 3: Mechanistic Insights & Advanced Troubleshooting

The Role of the Hydrochloride Salt

The presence of the hydrochloride salt (–NH₃⁺Cl⁻) dominates the solubility characteristics. This ionic group dramatically increases polarity compared to the free amine (–NH₂).

  • Why this matters: Solvents capable of solvating ions, particularly polar protic solvents like water and alcohols, will be the most effective. Non-polar solvents like hexanes or toluene will be ineffective and can be considered as anti-solvents.[6]

  • Common Ion Effect: Be aware that recrystallizing from an acidic aqueous solution (e.g., dilute HCl) can suppress solubility due to the common ion effect, where the excess chloride ions push the equilibrium away from dissolution.[7][8] This is generally not a concern when using organic solvents.

Troubleshooting Diagram: From Problem to Solution

Troubleshooting_Flow cluster_problems Observed Problem cluster_causes Potential Cause cluster_solutions Corrective Action p1 Low Recovery c1 Solvent too good when cold OR Too much solvent used p1:f0->c1 p2 Oiling Out c2 Solution too concentrated OR Cooling too rapid p2:f0->c2 p3 Impurities Persist c3 Impurity has similar solubility OR Trapped in crystal lattice p3:f0->c3 s1 Re-screen for new solvent OR Concentrate mother liquor c1->s1 s2 Use more solvent / Slower cooling OR Switch to co-solvent system c2->s2 s3 Use activated charcoal OR Perform a second recrystallization c3->s3

Caption: Troubleshooting guide for common recrystallization issues.

References

  • Experiment 2: Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • Solvent Choice. (n.d.). University of York, Department of Chemistry.
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). University of Michigan-Dearborn, Science Learning Center.
  • Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Recrystallization Document. (n.d.). Wellesley College, Department of Chemistry.
  • Finding the best solvent for recrystallisation. (2021).
  • Recrystallization - Single Solvent. (n.d.). University of Toronto, Department of Chemistry.
  • Common Solvents for Crystallization. (n.d.). University of California, Berkeley, College of Chemistry.
  • Drug Dissolution Enhancement by Salt Formation. (2018). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. (1985). Pharmaceutical Research.
  • Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega.

Sources

Troubleshooting "1-Amino-6-nitroindan hydrochloride" stability issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1-Amino-6-nitroindan hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. The following content provides in-depth, field-proven insights and validated protocols to ensure the integrity of your results.

Section 1: General Handling and Storage FAQs

This section addresses the most frequent questions regarding the proper storage and handling of 1-Amino-6-nitroindan hydrochloride in its solid form and in solution.

Q1: What are the optimal storage conditions for solid 1-Amino-6-nitroindan hydrochloride?

The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term stability, it is crucial to protect it from moisture, light, and incompatible materials.[1][2]

Scientific Rationale: The hydrochloride salt is hygroscopic and can absorb moisture from the air, which may initiate hydrolytic degradation or physical changes in the powder. The amino and nitro functional groups are susceptible to reacting with atmospheric contaminants or degrading under light exposure (photodegradation). Storing away from strong oxidizing agents, acids, and bases prevents inadvertent chemical reactions.[2]

Parameter Recommended Condition Rationale
Temperature Cool (as specified on product label)Minimizes thermal degradation.
Atmosphere Dry / Inert (e.g., Nitrogen)[2]Prevents moisture absorption and potential oxidation.
Light Protected from light (Amber vial)Avoids photodegradation of the nitro-aromatic system.
Container Tightly sealedPrevents exposure to air and moisture.[1]

Q2: I need to prepare a stock solution. What are the recommended solvents and storage conditions?

Due to its poor aqueous solubility, initial dissolution in an organic solvent like DMSO is recommended.[3] For long-term storage of stock solutions, freezing is advised.

Scientific Rationale: Solution-state instability is a major concern. Once dissolved, the molecule is more susceptible to hydrolysis, oxidation, and intermolecular reactions. Storing solutions at low temperatures drastically reduces the rate of these degradation reactions.

Storage Temperature Recommended Duration Key Considerations
-20°CUp to 1 monthMust be in a tightly sealed container to prevent solvent evaporation and water condensation.[3]
-80°CUp to 6 monthsPreferred for long-term storage; ensures maximum stability.[3]
Section 2: Troubleshooting Solubility and Solution Stability

This section focuses on common issues observed when working with the compound in solution.

Q3: My compound is not dissolving properly in aqueous buffers. What should I do?

Direct dissolution in aqueous media is challenging due to the compound's low water solubility (reported as 0.08 g/100 mL at 18.5°C)[1].

Recommended Procedure:

  • First, dissolve the compound in a minimal amount of 100% DMSO.

  • For further dilution into aqueous buffers, consider using co-solvents or excipients like PEG300, Tween-80, or SBE-β-CD (sulfobutyl ether beta-cyclodextrin) to improve and maintain solubility.[3]

  • When diluting the DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing to prevent precipitation.

Scientific Rationale: The indan backbone is hydrophobic, making the molecule poorly soluble in water. While the hydrochloride salt improves solubility compared to the free base, it is often insufficient for achieving high concentrations in purely aqueous systems. Using a water-miscible organic co-solvent like DMSO overcomes the initial solubility barrier. Surfactants (Tween-80) and complexing agents (SBE-β-CD) can then stabilize the molecule in the aqueous phase, preventing it from crashing out of solution.[3]

Q4: My solution turned yellow/brown upon preparation or after a short time. What is causing this discoloration?

Discoloration is a common indicator of chemical degradation. The most probable causes are:

  • Oxidation: The primary amine group is susceptible to oxidation, which can form colored byproducts. This is often accelerated by exposure to air, metal ion impurities, or high pH.

  • Maillard Reaction: If your formulation contains reducing sugars (e.g., lactose, glucose), the primary amine can react with the sugar's aldehyde group to form a Schiff base, which leads to a cascade of reactions producing brown pigments known as melanoidins.[4]

  • Nitro Group Degradation: Degradation involving the nitro group can also lead to colored impurities.

Troubleshooting Steps:

  • Prepare Solutions Fresh: Use freshly prepared solutions for all experiments.

  • De-gas Solvents: Use de-gassed or sparged buffers to remove dissolved oxygen.

  • Control pH: Maintain a slightly acidic pH if possible, as alkaline conditions can accelerate both oxidation and Maillard reactions.[5]

  • Check Excipients: Ensure that excipients are free from reactive impurities like peroxides or aldehydes and are not reducing sugars if discoloration is observed.[6][7]

Q5: I'm observing precipitation in my stock solution over time, even when frozen. How can I prevent this?

Precipitation from a frozen stock upon thawing is usually due to the compound being poorly soluble in the aqueous component of the solvent system at low temperatures.

Mitigation Strategies:

  • Increase Organic Solvent Ratio: If your experimental design allows, consider storing the stock solution in 100% DMSO or a higher ratio of organic co-solvent.

  • Use Cryoprotectants: While less common for small molecules, cryoprotectants can sometimes help maintain solubility.

  • Re-dissolve Before Use: Before use, ensure the thawed solution is brought to room temperature and vortexed thoroughly to re-dissolve any precipitate. If precipitation persists, brief sonication may be helpful.[3]

Section 3: Investigating Degradation and Impurity Formation

For researchers in drug development, understanding and identifying degradation products is critical.

Q6: I'm seeing unexpected peaks in my HPLC analysis. How do I determine if this is degradation?

A systematic approach is required to confirm if new peaks are degradants:

  • Analyze a Freshly Prepared Standard: Prepare a solution from a fresh, unopened vial of the compound and inject it immediately. This will serve as your time-zero (T0) reference chromatogram.

  • Monitor Over Time: Analyze the same solution after several hours at room temperature and compare the chromatogram to the T0 sample. An increase in the area of the new peaks relative to the parent compound suggests degradation.

  • Perform Forced Degradation: Intentionally stress the compound under harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of degradants.[8] If the unexpected peaks increase significantly under these conditions, they are likely degradation products.

Q7: What are the most likely degradation pathways for this molecule?

The structure of 1-Amino-6-nitroindan hydrochloride presents several functional groups susceptible to degradation. Understanding these pathways is key to developing stable formulations and stability-indicating analytical methods.

G cluster_main cluster_degradation Potential Degradation Pathways main Core Structure (1-Amino-6-nitroindan) oxidation Amine Oxidation (e.g., to hydroxylamine, nitroso, or imine derivatives) main->oxidation Oxidative Stress (H₂O₂, O₂, Metal Ions) reduction Nitro Reduction (to nitroso, hydroxylamino, or diamino-indan) main->reduction Reducing Conditions (e.g., certain excipients, low redox potential) photolysis Photolytic Degradation (Ring modifications or side-chain reactions) main->photolysis Light Exposure (UV/Vis) hydrolysis Hydrolytic Instability (More likely under harsh pH) main->hydrolysis pH Extremes (Strong Acid/Base)

Caption: Potential chemical degradation pathways for 1-Amino-6-nitroindan.

Q8: How can I perform a forced degradation study to understand the stability of my compound?

A forced degradation (or stress testing) study is a cornerstone of drug development, providing critical insights into a molecule's intrinsic stability.[8] It helps identify likely degradation products and is essential for developing stability-indicating analytical methods.[9]

G cluster_stress Apply Stress Conditions (in parallel) cluster_data Data Evaluation start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid Aliquot Stock base Base Hydrolysis (e.g., 0.1 M NaOH, RT) start->base Aliquot Stock oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation Aliquot Stock thermal Thermal Stress (e.g., 80°C, Solid & Solution) start->thermal Aliquot Stock photo Photostability (ICH Q1B Light Exposure) start->photo Aliquot Stock analysis Analyze All Samples by Stability-Indicating HPLC/LC-MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradants (Mass Spec, RRT) analysis->pathway mass_balance Assess Mass Balance (% Assay + % Impurities ≈ 100%?) analysis->mass_balance peak_purity Evaluate Peak Purity (PDA Detector) analysis->peak_purity conclusion Elucidate Degradation Pathways & Validate Analytical Method pathway->conclusion mass_balance->conclusion peak_purity->conclusion

Caption: Workflow for a typical forced degradation study.

Section 4: Protocols and Methodologies

Protocol 1: Step-by-Step Guide for Preparing a Stable Stock Solution

  • Preparation: Allow the solid 1-Amino-6-nitroindan hydrochloride to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weighing: Weigh the required amount of solid in a fume hood using appropriate personal protective equipment (PPE).

  • Dissolution: Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10-20 mM). Vortex or sonicate briefly until fully dissolved.

  • Aliquoting: Dispense the stock solution into small-volume, single-use aliquots in amber microcentrifuge tubes or cryovials.

  • Storage: Immediately store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[3]

  • Usage: When needed, remove a single aliquot, thaw it completely at room temperature, and vortex gently before diluting into your experimental medium. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for a Forced Degradation Study

Objective: To achieve 5-20% degradation of the active pharmaceutical ingredient (API) to observe primary degradants.[10]

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix an aliquot of the stock with 0.1 M HCl. Incubate at 60°C. Pull time points at 2, 4, and 8 hours. Neutralize with 0.1 M NaOH before analysis.[10]

  • Base Hydrolysis: Mix an aliquot of the stock with 0.1 M NaOH. Keep at room temperature. Pull time points at 30 min, 1, and 2 hours. Neutralize with 0.1 M HCl before analysis.[10]

  • Oxidative Degradation: Mix an aliquot of the stock with 3% H₂O₂. Keep at room temperature, protected from light. Pull time points at 2, 4, and 8 hours.[10]

  • Thermal Degradation: Store a sample of the solid compound at 80°C. Also, store a solution sample at 60°C. Analyze after 24 and 48 hours.[10]

  • Photodegradation: Expose a solution sample to a calibrated light source according to ICH Q1B guidelines (target of >1.2 million lux hours and >200 W·h/m²). Wrap a control sample in aluminum foil and store it under the same conditions.[10]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (see Protocol 3).

Protocol 3: Recommended HPLC Method for Stability Indicating Analysis

This method serves as a starting point and should be optimized and validated for your specific application.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector at an appropriate wavelength (scan for maxima, likely in the 250-280 nm range due to the aromatic ring).

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Scientific Rationale: A C18 reverse-phase column provides good retention for moderately polar compounds like 1-Amino-6-nitroindan.[11] A gradient elution is necessary to separate the parent compound from potentially more polar (e.g., hydrolyzed) or less polar (e.g., some oxidative dimers) degradants within a reasonable run time. A PDA detector is crucial for assessing peak purity and identifying the optimal detection wavelength.

References
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2026, January 13). Safety Data Sheet.
  • Thermo Fisher Scientific. (2011, May 27). Safety Data Sheet.
  • MedChemExpress. (n.d.). 1-Aminohydantoin hydrochloride.
  • European Medicines Agency. (n.d.). Section 6: Pharmaceutical particulars - Rev. 1.
  • Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2022).
  • ChemicalBook. (2025, February 1). 1-Aminoindan - Safety Data Sheet.
  • Rao, K. S., & Kumar, S. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-13.
  • Silva, J. (2018). Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Scholar - Universidade de Lisboa.
  • NIBRT. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
  • precisionFDA. (2025, August 24). 1-AMINOINDANE HYDROCHLORIDE.
  • Penning, T. M. (2015). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 28(7), 1351–1369.
  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22.
  • Scott, C. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • SRIRAMCHEM. (n.d.). 1-Amino Indane Hydrochloride.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • CymitQuimica. (n.d.). 1-Aminoindane hydrochloride.
  • Kumar, S., & Singh, A. (2022). Prediction of excipient-excipient incompatibility: A latent threat to pharmaceutical product development. Pharmaspire.
  • ECHEMI. (n.d.). Problem with the solubility of powdered amino acid in water.
  • Bharate, S. S., & Singh, B. (2015). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Excipients and Food Chemicals, 6(3), 2095.
  • Benchchem. (n.d.). 1-Amino-4-hydroxybutan-2-one hydrochloride stability and degradation pathways.
  • Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2022, June 29).
  • LGC Standards. (n.d.). (R)-1-Aminoindane Hydrochloride.
  • Alsalhi, M. S., Royall, P. G., & Chan, K. L. A. (2022, June 15). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug.
  • SIELC. (n.d.). Separation of Piperidine, 1-amino-, hydrochloride on Newcrom R1 HPLC column.
  • Reddy, G. S., et al. (2012). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 4(8), 3981-3987.
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids.

Sources

Removal of unreacted starting materials from "1-Amino-6-nitroindan hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a response from a Senior Application Scientist at a specialized chemical support center. It addresses the purification of 1-Amino-6-nitroindan Hydrochloride , specifically focusing on the removal of the unreacted starting material, 6-nitro-1-indanone .

Executive Summary & Scientific Rationale

The synthesis of 1-Amino-6-nitroindan typically involves the reductive amination of 6-nitro-1-indanone (or reduction of its oxime). A common critical quality attribute (CQA) failure is the persistence of the unreacted ketone starting material (6-nitro-1-indanone) in the final hydrochloride salt.

The Separation Logic (Solubility & pKa): The purification strategy relies on the drastic difference in acid-base properties between the product and the impurity:

  • The Product (1-Amino-6-nitroindan): A primary amine. It is basic (

    
     for the conjugate acid). It forms a water-soluble salt in acidic media and an organic-soluble free base in alkaline media.
    
  • The Impurity (6-Nitro-1-indanone): A ketone.[1] It is neutral. It remains organic-soluble regardless of pH and does not form salts with dilute aqueous acids.

We utilize a "Toggle-Switch" Acid-Base Extraction to wash away the neutral impurity while the product is locked in the aqueous phase, followed by a Recrystallization Polish to remove trace isomers or salts.

Diagnostic Troubleshooting (Q&A)

Before proceeding with the protocols, identify your specific failure mode using this diagnostic guide.

SymptomProbable CauseImmediate Action
Yellow/Orange tint in white solid Presence of 6-nitro-1-indanone (strongly chromophoric).Perform Protocol A (Acid-Base Wash).
Sticky/Gummy precipitate Trapped solvent or 6-nitro-1-indanol (side-product alcohol).Perform Protocol A , ensuring the final drying step is rigorous.
Low Melting Point (<200°C) Eutectic mixture of salt and free base.Re-acidify with HCl in isopropanol (Protocol B).
High UV Absorbance at 254nm Conjugated ketone (starting material) contamination.Monitor removal via TLC (Hexane:EtOAc 7:3) before salt formation.
Q: Why can't I just recrystallize the crude solid?

A: While recrystallization is effective for salts, the 6-nitro-1-indanone impurity often co-precipitates because it has limited solubility in cold alcohols, similar to the salt. Acid-base extraction is mandatory as a primary purification step to reduce the impurity load below 1% before recrystallization is attempted.

Core Protocol A: The "Toggle-Switch" Extraction

Use this protocol to bulk-remove unreacted starting material.

Reagents:

  • Hydrochloric Acid (1M and 4M in Dioxane/IPA)

  • Sodium Hydroxide (2M)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[2]

  • Anhydrous Sodium Sulfate (

    
    )
    

Workflow Diagram:

PurificationWorkflow Start Crude Reaction Mixture (Amine + Ketone Impurity) Acidify Step 1: Dissolve in 1M HCl (aq) pH < 2 Start->Acidify Wash Step 2: Wash with EtOAc (Organic Phase) Acidify->Wash Partition Discard Discard Organic Phase (Contains 6-Nitro-1-indanone) Wash->Discard AqPhase Aqueous Phase (Contains Amine-HCl) Wash->AqPhase Keep Aqueous Basify Step 3: Basify with 2M NaOH pH > 12 AqPhase->Basify Extract Step 4: Extract into DCM Basify->Extract Dry Step 5: Dry (Na2SO4) & Evaporate Extract->Dry SaltForm Step 6: Add HCl in IPA/Dioxane Precipitate Product Dry->SaltForm

Caption: The "Toggle-Switch" workflow exploits pH to selectively solubilize the amine, isolating it from the neutral ketone.

Step-by-Step Methodology:

  • Dissolution (Acid Phase):

    • Dissolve the crude residue in 1M HCl (aq) (approx. 10 mL per gram of crude).

    • Checkpoint: The pH must be < 2. The product (amine) converts to the water-soluble hydrochloride salt. The starting material (ketone) remains suspended or dissolved if organic residues are present.

  • The Wash (Removal of Impurity):

    • Extract the acidic aqueous solution with Ethyl Acetate (EtOAc) (

      
       equal volumes).
      
    • Critical Step: The 6-nitro-1-indanone partitions into the EtOAc layer. The product remains in the water.

    • Validation: Spot the organic layer on TLC. It should show the UV-active ketone spot (

      
       in Hex/EtOAc).
      
  • Liberation (Base Phase):

    • Cool the aqueous phase to

      
       (ice bath).
      
    • Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free amine precipitates/oils out.

  • Extraction (Recovery):

    • Extract the basic aqueous mixture with Dichloromethane (DCM) (

      
      ).
      
    • Combine DCM layers, dry over anhydrous

      
      , and filter.
      
  • Salt Formation:

    • Evaporate the DCM to obtain the purified free base oil.

    • Redissolve in a minimum volume of dry Ethanol or Isopropanol (IPA).

    • Add 4M HCl in Dioxane (or IPA) dropwise until pH is acidic (pH 2-3).

    • Add diethyl ether (anti-solvent) to induce crystallization if necessary. Filter the white solid.

Core Protocol B: Recrystallization Polish

Use this if the product is >95% pure but requires >99% purity.

Solvent System: Ethanol (Solvent) / Diethyl Ether (Anti-solvent) OR Isopropanol.

  • Place the solid from Protocol A in a flask with a reflux condenser.

  • Add absolute Ethanol (approx 5 mL/g). Heat to reflux (

    
    ).
    
  • If not fully dissolved, add ethanol in small increments (0.5 mL) until clear.

  • Optional: If colored impurities persist, add activated charcoal, reflux for 5 mins, and filter hot through Celite.

  • Remove from heat. Allow to cool slowly to room temperature.

  • If no crystals form, add Diethyl Ether or TBME dropwise until slight turbidity appears, then cool to

    
    .
    
  • Filter the crystals and wash with cold ether.

Data Summary: Solubility & Properties[1][3][4][5]

CompoundStateAqueous Acid (pH 1)Aqueous Base (pH 12)Organic Solvent (DCM/EtOAc)
1-Amino-6-nitroindan ProductSoluble (Salt form)Insoluble (Precipitates)Soluble (Free base)
6-Nitro-1-indanone ImpurityInsolubleInsolubleSoluble (Always)
6-Nitro-1-indanol Side-ProductInsolubleInsolubleSoluble

References

  • Synthesis of Aminoindans

    • Methods for the preparation of 1-aminoindan derivatives.[3][4][5][6] (2016).[3][7] European Patent Office.[3] Patent EP3068746.

  • Purification Logic (Acid-Base Extraction)

    • Purification of amino compounds from nitro-reduction mixtures.[2] (2014).[2] Chemistry Stack Exchange.

  • Physical Properties (1-Aminoindan HCl)

    • 1-Aminoindan Hydrochloride Product Data.[8][7][4][5][9][10] ChemicalBook.[7]

  • Starting Material Properties (6-Nitro-1-indanone)

    • 6-Nitro-1-indanone Safety and Properties.[1] ChemBK.

  • Rasagiline (Aminoindan Analog)

    • Process for resolution of 1-aminoindan. (2012).[2][3][6] Google Patents WO2012116752A1.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-Amino-6-nitroindan and 6-nitro-1-indanone before handling. Nitro compounds may be energetic; handle with care.

Sources

Validation & Comparative

"1-Amino-6-nitroindan hydrochloride" vs other aminoindane derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Synthetic Utility: 1-Amino-6-nitroindan Hydrochloride vs. Aminoindane Scaffolds Subtitle: A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The "Nitro Handle" Advantage

In the landscape of privileged medicinal scaffolds, 1-aminoindan (unsubstituted) is a cornerstone, most notably as the pharmacophore of the MAO-B inhibitor Rasagiline. However, for the synthetic chemist, the unsubstituted scaffold represents a "dead end" for structural diversity on the aromatic ring.

1-Amino-6-nitroindan hydrochloride represents a strategic evolution of this scaffold.[1] Unlike its unsubstituted or 5-substituted isomers, the 6-nitro derivative offers a unique combination of regiochemical accessibility and orthogonal reactivity .[1] The nitro group serves as a "masked" aniline, allowing for late-stage diversification (e.g., reduction to diamines, urea formation) that is impossible with the parent aminoindan.

This guide compares the synthetic utility, physicochemical properties, and handling of the 6-nitro derivative against the standard 1-aminoindan and its isomers.

Comparative Analysis: 6-Nitro vs. Unsubstituted Aminoindans

The following table summarizes the critical differences affecting synthetic strategy.

Feature1-Aminoindan (Unsubstituted) 1-Amino-6-nitroindan HCl 1-Amino-5-nitroindan
Primary Utility Final pharmacophore (e.g., Rasagiline)Intermediate / Linker scaffoldLess common isomer
Basicity (pKa) ~9.7 (Aliphatic amine-like)~8.5 (Est.) (Reduced basicity)~8.5 (Est.)[1]
Nucleophilicity High (Prone to over-alkylation)Moderate (Controlled reactivity)Moderate
Synthetic Access Reductive amination of 1-indanoneReductive amination of 6-nitro-1-indanone Nitration of indan (mixture)
Solubility (HCl) High in water/EtOHModerate (Lower in cold EtOH)Moderate
Metabolic Liability Benzylic hydroxylationNitro reduction (Hypoxia sensitive)Nitro reduction
Key Insight: The Reactivity Modulation

The electron-withdrawing nitro group at position 6 lowers the pKa of the benzylic amine by approximately 1.0–1.2 log units compared to the unsubstituted parent.

  • Consequence: The 6-nitro amine is less prone to dialkylation during nucleophilic substitutions, allowing for cleaner mono-alkylation reactions without the need for extensive protecting group strategies.[1]

Synthetic Pathways & Decision Logic

The synthesis of 1-amino-6-nitroindan is often approached incorrectly by attempting to nitrate 1-aminoindan directly.[1] This leads to complex mixtures of oxidation products and regioisomers.[1]

The Superior Route: Reductive Amination

The most robust route utilizes 6-nitro-1-indanone as the starting material.[1] This ketone is regiochemically stable and commercially available.[1]

SynthesisPath Indanone 6-Nitro-1-indanone (Stable Precursor) Imine Imine Intermediate (Transient) Indanone->Imine NH4OAc / Ti(OiPr)4 Dehydration Product 1-Amino-6-nitroindan (Racemic Base) Imine->Product NaBH4 or NaBH3CN Reduction Salt HCl Salt (Stable Solid) Product->Salt HCl / iPrOH Precipitation DirectNitration Direct Nitration of 1-Aminoindan DirectNitration->Product Low Yield Regio-mix (4-, 6-)

Figure 1: The preferred synthetic pathway avoids the regiochemical ambiguity of direct nitration.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Titanium" Method)

Recommended for maximizing yield and suppressing secondary amine formation.

Rationale: Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation and a water scavenger, driving the equilibrium forward before the reducing agent is added.

  • Imine Formation:

    • Charge a dry flask with 6-nitro-1-indanone (1.0 eq) and anhydrous THF (10 mL/g).

    • Add Titanium(IV) isopropoxide (2.0 eq) followed by Ammonia (7M in MeOH) (5.0 eq).

    • Stir under Nitrogen at ambient temperature for 6–12 hours. Monitoring: TLC should show consumption of ketone.[1]

  • Reduction:

    • Cool the mixture to 0°C.

    • Cautiously add Sodium Borohydride (NaBH4) (1.5 eq) portion-wise.[1] (Caution: Hydrogen evolution).[1]

    • Allow to warm to room temperature and stir for 3 hours.

  • Workup (Critical Step):

    • Quench by adding 2M Ammonium Hydroxide .[1] A heavy white precipitate (Titanium salts) will form.[1]

    • Filter through a Celite pad.[1] Wash the pad with EtOAc.[1]

    • Extract the filtrate with EtOAc, wash with brine, and dry over Na2SO4.

  • Salt Formation:

    • Dissolve the crude oil in minimal isopropanol.[1]

    • Add HCl in Dioxane (4M) dropwise at 0°C until pH < 3.

    • Collect the 1-Amino-6-nitroindan Hydrochloride precipitate by filtration.[1]

Protocol B: Enzymatic Resolution (Kinetic)

Since the reductive amination yields a racemate, resolution is often required.

Rationale: Lipase-catalyzed acetylation is highly selective for the (R)-enantiomer of aminoindanes.[1]

  • Suspend racemic 1-amino-6-nitroindan (free base) in MTBE (Methyl tert-butyl ether).[1]

  • Add Ethyl Acetate (3.0 eq) as the acyl donor.[1]

  • Add Candida antarctica Lipase B (CAL-B) (immobilized, 50% w/w relative to substrate).[1]

  • Stir at 30°C. Monitor by Chiral HPLC.

  • Result: The (R)-enantiomer is converted to the acetamide, leaving the (S)-amine unreacted.[1]

  • Separation: Acid/Base extraction separates the basic (S)-amine from the neutral (R)-acetamide.[1]

Strategic Applications & Decision Tree

When should you choose the 6-nitro derivative over the standard 1-aminoindan?

DecisionTree Start Target Molecule Design Q1 Is the aminoindan ring the final pharmacophore? Start->Q1 Branch1 Yes (e.g., MAO Inhibitor) Q1->Branch1 Branch2 No (It is a linker/scaffold) Q1->Branch2 Result1 Use 1-Aminoindan (Unsubstituted) Branch1->Result1 Q2 Do you need a second attachment point? Branch2->Q2 Branch3 Yes (Bifunctional) Q2->Branch3 Result2 Use 1-Amino-6-nitroindan (Reduce NO2 to NH2 later) Branch3->Result2

Figure 2: Decision matrix for scaffold selection.

References

  • Synthesis of Indanones (Precursors): Turek, M., et al. "Synthesis of 1-indanones with a broad range of biological activity."[1][2] Beilstein J. Org.[1] Chem.2017 , 13, 451–494.[2] Link[1]

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org.[1][3] Chem.1996 , 61, 3849-3862.[1] Link[1]

  • Resolution of Aminoindans: Stirling, M., et al. "Enzymatic Resolution of 1-Aminoindan Derivatives."[1] Biocatalysis and Biotransformation, 1999 , 17, 305-318.

  • Nitro-Group Utility in Drug Design: Nepali, K., et al. "Nitro Group-Containing Drugs."[1] Pharmaceuticals2022 , 15, 725. Link[1]

  • Physical Properties (pKa Data): PubChem Compound Summary for CID 29147 (4-Nitrobenzylamine). National Center for Biotechnology Information (2025).[1] Link

Sources

Technical Comparison of Synthetic Routes to 1-Amino-6-nitroindan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison of synthetic routes to 1-Amino-6-nitroindan Hydrochloride , a key intermediate in the synthesis of pharmaceutical agents (including analogues of Rasagiline and kinase inhibitors).

Executive Summary

Target Molecule: 1-Amino-6-nitroindan Hydrochloride (racemic or enantiopure). CAS Registry Number: 115663-04-6 (Free base generic), 70146-15-5 (Unsubstituted parent ref). Note: Specific CAS for the 6-nitro HCl salt is less common in public databases; synthesis is often described de novo. Primary Application: Intermediate for 6-substituted 1-aminoindans, used in CNS drug discovery (MAO-B inhibitors) and oncology (kinase inhibitors).

This guide compares two primary synthetic strategies:

  • Route A (The "Indanone" Route): Nitration of 1-indanone followed by selective reductive amination. This is the industry-standard approach due to superior regiocontrol and safety.

  • Route B (The "Direct" Route): Nitration of N-protected 1-aminoindan. This route is shorter but suffers from regioselectivity issues (formation of 4-nitro and 6-nitro isomers) and safety concerns regarding nitration of basic amines.

Recommendation: Route A is the preferred method for scalability and purity.

Route Analysis & Comparison

Route A: Nitration of 1-Indanone + Reductive Amination (Recommended)

This pathway leverages the electronic properties of 1-indanone to direct the nitro group to the 6-position, followed by a chemoselective transformation of the ketone to the amine without reducing the nitro group.

  • Step 1: Nitration. The carbonyl group at C1 is a meta-director (deactivating), while the alkyl group at C3 is an ortho/para-director (activating). The C6 position is para to the activating C3 methylene and meta to the deactivating carbonyl, making it the most nucleophilic site.

  • Step 2: Reductive Amination. The ketone is converted to an amine. Crucially, the reducing agent must be selective for the C=N bond (imine/oxime) over the NO₂ group. Sodium cyanoborohydride (

    
    ) or Borane-THF (
    
    
    
    ) are the reagents of choice.
Route B: Direct Nitration of N-Acetyl-1-aminoindan

This route attempts to nitrate the pre-formed amine scaffold.

  • Mechanism: The acetamido group at C1 is an ortho/para director. However, because it is on the saturated ring, its directing effect on the aromatic ring is transmitted through the alkyl bridge, which is weak.

  • Drawback: Nitration often yields a mixture of 6-nitro (para to C3) and 4-nitro (ortho to C3) isomers, which are difficult to separate. Furthermore, nitration of amine derivatives carries a higher risk of thermal runaway.

Comparative Data Table
FeatureRoute A (Indanone)Route B (Direct Nitration)
Regioselectivity High (6-nitro isomer favored >90%)Low to Moderate (Mixture of 4- and 6-nitro)
Step Count 3 (Nitration

Oxime/Imine

Reduction)
2 (Protection

Nitration

Deprotection)
Yield (Overall) 40–50%20–30% (due to isomer separation)
Purity Profile High (Crystallization purifies intermediates)Lower (Isomers co-crystallize)
Safety Moderate (Standard nitration risks)Low (Nitration of energetic precursors)
Scalability High (Kilogram scale feasible)Low (Purification bottlenecks)

Reaction Pathway Visualization

SyntheticRoutes cluster_legend Legend Indanone 1-Indanone NitroIndanone 6-Nitro-1-indanone (Major Isomer) Indanone->NitroIndanone HNO3/H2SO4 (0-5°C) Oxime 6-Nitro-1-indanone Oxime NitroIndanone->Oxime NH2OH·HCl NaOAc Target 1-Amino-6-nitroindan Hydrochloride Oxime->Target 1. BH3·THF or NaBH3CN (Selective Reduction) 2. HCl/Et2O AminoIndan 1-Aminoindan Protected N-Acetyl-1-aminoindan AminoIndan->Protected Ac2O MixedNitro Mixture: 6-Nitro + 4-Nitro Protected->MixedNitro HNO3/H2SO4 MixedNitro->Target 1. Separation 2. Hydrolysis key Blue Path: Recommended (Route A) Red Path: Problematic (Route B)

Figure 1: Comparison of Synthetic Pathways. Route A (Blue) offers direct access to the 6-nitro isomer, while Route B (Red) suffers from regioselectivity issues.

Detailed Experimental Protocol (Route A)

This protocol describes the synthesis of 1-Amino-6-nitroindan Hydrochloride via the 1-Indanone route.

Step 1: Regioselective Nitration of 1-Indanone

Objective: Introduce the nitro group at position 6.[1]

  • Reagents: 1-Indanone (1.0 eq), Fuming

    
     (1.1 eq), Conc. 
    
    
    
    (Solvent).
  • Procedure:

    • Dissolve 1-indanone in conc.

      
       at -5°C.
      
    • Add a mixture of fuming

      
       and 
      
      
      
      dropwise, maintaining internal temperature <0°C. Caution: Exothermic.
    • Stir for 1 hour at 0°C.

    • Pour onto crushed ice. The crude solid precipitates.[2][3]

    • Purification: Recrystallize from Ethanol/Water. The 6-nitro isomer crystallizes preferentially (mp 72-74°C), while the 4-nitro isomer remains in the mother liquor.

  • Checkpoint: Verify regiochemistry via

    
    -NMR. The 6-nitro isomer shows a characteristic splitting pattern (doublet for H7, dd for H5).
    
Step 2: Oxime Formation

Objective: Activate the ketone for reduction.

  • Reagents: 6-Nitro-1-indanone, Hydroxylamine hydrochloride (

    
    ), Sodium Acetate, Ethanol.
    
  • Procedure:

    • Reflux the ketone with 1.5 eq

      
       and 1.5 eq NaOAc in ethanol for 2-3 hours.
      
    • Concentrate and add water to precipitate the oxime.

    • Dry the solid (mp ~170°C).

Step 3: Chemoselective Reduction to Amine

Objective: Reduce the


 bond without reducing the 

group.
  • Critical Reagent Choice:

    • Avoid:

      
       or 
      
      
      
      (Will reduce
      
      
      to
      
      
      ).
    • Use: Borane-THF Complex (

      
      )  or Sodium Cyanoborohydride (
      
      
      
      )
      .
  • Procedure (Borane Method):

    • Dissolve the oxime in anhydrous THF under

      
      .
      
    • Add

      
       (1.0 M solution, 3-4 eq) dropwise at 0°C.
      
    • Reflux for 4 hours.

    • Cool and carefully quench with MeOH (gas evolution).

    • Evaporate solvent.[4] Add 6M HCl and reflux for 1 hour to break the boron complex.

    • Basify with NaOH to pH >10 and extract with Dichloromethane (DCM).

Step 4: Salt Formation (Hydrochloride)
  • Procedure:

    • Dissolve the free base oil in dry Diethyl Ether or Ethanol.

    • Add HCl (gas) or HCl in Dioxane (4M) dropwise at 0°C.

    • Filter the white precipitate of 1-Amino-6-nitroindan Hydrochloride .

    • Dry under vacuum.

Troubleshooting & Critical Parameters

ProblemCauseSolution
Low Yield in Nitration Over-nitration or temperature runawayKeep temp <0°C; add acid very slowly.
Isomer Contamination Incomplete separation of 4-nitro isomerRecrystallize crude nitro-indanone twice from EtOH.
Reduction of Nitro Group Wrong reducing agent usedStrictly avoid catalytic hydrogenation. Use Borane or

.
Incomplete Amine Formation Boron complex not hydrolyzedEnsure the acid reflux step (Step 3.5) is sufficient (1h at 100°C).

References

  • Nitration Regioselectivity

    • Synthesis of 6-nitro-1-indanone: The nitration of 1-indanone preferentially yields the 6-nitro isomer due to the directing effects of the alkyl bridge and carbonyl group.
    • Source:

  • Selective Reduction Method

    • Borane Reduction of Oximes: Methods for reducing oximes to amines in the presence of nitro groups using Borane-THF.
    • Source: [Kozhushkov, S. I. et al. "Convenient and Inexpensive Synthesis of (1R,2R)-trans-1-Amino-6-nitroindan-2-ol".[1] Adv. Synth. Catal. 2005, 347, 255–265.]([Link]) (Note: Describes the exact chemistry on the 2-hydroxy analogue, validating the nitration/reduction sequence).

  • General Indan Chemistry

    • Indanone Properties:

Sources

Definitive Structural Assignment of 1-Amino-6-nitroindan Hydrochloride via Single Crystal X-Ray Diffraction

[1]

Executive Summary

1-Amino-6-nitroindan hydrochloride presents a dual structural challenge common in advanced organic synthesis: regioisomerism (distinguishing the 6-nitro from the 4-, 5-, or 7-nitro isomers) and stereochemistry (the chiral center at C1). While NMR and Mass Spectrometry provide connectivity data, they are inferential techniques regarding 3D spatial arrangement.

Single Crystal X-Ray Diffraction (SC-XRD) is the only analytical technique capable of providing a definitive, legally defensible structural assignment for this molecule in a single experiment. This guide outlines the validation protocol, leveraging the heavy-atom effect of the hydrochloride counter-ion to determine absolute configuration without derivatization.

Comparative Analytical Analysis

The following table contrasts SC-XRD with standard alternatives, highlighting why XRD is the requisite "Gold Standard" for this specific salt form.

FeatureSC-XRD (Crystallography) NMR (1H/13C/2D) Chiral HPLC/GC Mass Spectrometry
Primary Output 3D Atomic Coordinates (XYZ)Magnetic Environment of NucleiRetention Time / PurityMass-to-Charge Ratio (m/z)
Regioisomer Proof Definitive (Direct visualization of bond connectivity)Inferential (Requires coupling constant analysis; ambiguous if signals overlap)None (Separates but does not identify)None (Isomers have identical mass)
Stereochemistry Absolute (R/S determined via Anomalous Scattering)Relative (Requires Chiral Shift Reagents or Mosher's Acid)Relative (Requires known standards)None
Salt Validation Definitive (Locates Cl⁻ in lattice & H-bond network)Indirect (Chemical shift changes; stoichiometry often unclear)None (Salt dissociates in column)Indirect (Detects cation/anion separately)
Sample State Solid (Single Crystal)SolutionSolutionGas Phase (Ionized)
Decision Logic: When to Prioritize SC-XRD

Use SC-XRD for 1-Amino-6-nitroindan HCl when:

  • Regioselectivity is contested: Nitration of 1-aminoindan can yield mixtures; XRD proves the nitro group is explicitly at the 6-position.

  • Enantiomeric excess (ee) is not enough: You need to prove which enantiomer (R or S) corresponds to the active peak.

  • Polymorph screening: To secure IP rights on a specific crystal lattice form.

Experimental Protocol: From Powder to Structure

Phase 1: Crystal Growth (The Critical Step)

Amine hydrochlorides are ionic and polar. Standard non-polar evaporation often fails.

  • Method: Vapor Diffusion.[1]

  • Solvent System: Methanol (Solvent) / Diethyl Ether or Chlorobenzene (Anti-solvent).

  • Protocol:

    • Dissolve 15 mg of 1-Amino-6-nitroindan HCl in 0.5 mL of HPLC-grade Methanol. Filter through a 0.45 µm PTFE syringe filter into a small inner vial.

    • Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether.

    • Seal the outer jar tightly.

    • Store at 4°C in a vibration-free environment. Ether vapors will slowly diffuse into the methanol, lowering solubility and driving nucleation over 2-5 days.

Phase 2: Data Collection
  • Selection: Choose a crystal with sharp edges, approx. 0.2 x 0.2 x 0.2 mm.

  • Mounting: Mount on a cryoloop using Paratone oil.

  • Temperature: Cool to 100 K (using a liquid nitrogen stream). Reason: Reduces thermal vibration (atomic displacement parameters), improving resolution of the nitro group geometry.

  • Radiation Source:

    • Cu Kα (λ = 1.54178 Å): Preferred. The Chlorine atom (Z=17) has a significant anomalous scattering signal at this wavelength, crucial for determining the absolute configuration (Flack parameter) of the light-atom organic framework.

Phase 3: Refinement Strategy
  • Software: SHELXT (Solution) and SHELXL (Refinement).

  • Hydrogen Treatment:

    • C-H hydrogens: Constrain to riding models (Aromatic H, Methine H).

    • N-H hydrogens (Ammonium): Locate in the Difference Fourier map. Refine isotropically to validate the N-H...Cl hydrogen bonding network.

Validation & Interpretation of Results

To validate the structure, specific crystallographic metrics must be met.[2][3][4]

A. The "R-Factor" (Reliability)
  • Target:

    
     (5%) for observed reflections.
    
  • Meaning: An

    
     of 5% means the calculated model deviates from the experimental diffraction data by only 5%. High values (>10%) imply incorrect connectivity or twinning.
    
B. Absolute Configuration (The Flack Parameter)

This is the critical metric for chiral drugs.

  • Formula:

    
    
    
  • Interpretation:

    • x ≈ 0.0 (with u < 0.1): The model has the Correct absolute configuration.

    • x ≈ 1.0: The model is inverted (you have the opposite enantiomer).

    • x ≈ 0.5: Racemic twin (crystal contains both enantiomers).

  • Application: For 1-Amino-6-nitroindan HCl, the Chloride atom provides enough anomalous signal to trust this parameter using Cu radiation.

C. Structural Checkpoints
  • Nitro Group Geometry: The

    
     bond lengths should be ~1.22 Å. The nitro group should be roughly coplanar with the benzene ring unless sterically hindered.
    
  • Chloride Interaction: Verify the existence of charge-assisted hydrogen bonds (

    
    ). Distances should be approx 3.1 - 3.2 Å.
    

Visualization of Validation Workflows

Diagram 1: Structural Validation Workflow

This workflow illustrates the linear progression from synthesis to definitive proof.

ValidationWorkflowSynthesisCrude 1-Amino-6-nitroindan HClCrystallizationVapor Diffusion(MeOH / Et2O)Synthesis->CrystallizationPurificationDiffractionSC-XRD Data Collection(Cu Kα, 100K)Crystallization->DiffractionSelect CrystalSolutionStructure Solution(SHELXT)Diffraction->SolutionRaw FramesRefinementRefinement & Validation(SHELXL)Solution->RefinementInitial PhasingRefinement->CrystallizationIf Twinning/DisorderFinalModelDefinitive CIF(Absolute Config)Refinement->FinalModelR1 < 5%, Flack ~ 0.0

Caption: Step-by-step workflow for converting crude synthetic material into a legally defensible crystal structure.

Diagram 2: Analytical Decision Matrix

A logic gate for researchers deciding between NMR and XRD.

DecisionMatrixStartValidation Goal?Q1Is Regioisomerism known?Start->Q1Q2Is Absolute Chirality needed?Q1->Q2Yes (e.g. 6-nitro confirmed)XRDUse SC-XRD(Definitive, Time Intensive)Q1->XRDNo (Ambiguous 5 vs 6 nitro)NMRUse 1D/2D NMR(Fast, Routine)Q2->NMRNo (Racemic/Relative)Q2->XRDYes (Need R vs S proof)

Caption: Decision tree for selecting SC-XRD over NMR based on regioisomerism and chirality requirements.

References

  • Parsons, S., & Flack, H. D. (2004). Determination of Absolute Configuration using X-ray Diffraction. Acta Crystallographica Section A.

  • Grover, V., et al. (2015). Pharmaceutical Cocrystals and Salts: Crystallographic Analysis. Journal of Crystallography.

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D.

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.

Comparative analysis of the reactivity of "1-Amino-6-nitroindan hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-6-nitroindan hydrochloride represents a specialized subclass of chiral benzylic amines, distinct from its parent 1-aminoindan and its aromatic analogue 4-nitroaniline. Its value in drug discovery—specifically in the synthesis of kinase inhibitors and MAO-B modulators (analogous to Rasagiline)—lies in its unique electronic duality.

The molecule features a "dampened" nucleophilic amine due to the inductive withdrawal of the 6-nitro group, yet it retains sufficient basicity to participate in standard couplings without the forcing conditions required for electron-deficient anilines. This guide provides a technical comparison of its reactivity, grounded in electronic structure analysis and experimental performance.

Molecular Architecture & Electronic Profile

To understand the reactivity of 1-Amino-6-nitroindan, one must distinguish between Resonance and Inductive effects. Unlike nitroanilines, where the amine is directly attached to the aromatic ring (allowing direct resonance delocalization of the lone pair into the nitro group), the amine in 1-Amino-6-nitroindan is benzylic .

  • Structural Constraint: The amine is located at the C1 position of the cyclopentyl ring.

  • Electronic Drag: The C6-nitro group exerts a strong electron-withdrawing effect (EWG). However, because the amine is separated from the aromatic ring by a saturated carbon (C1), this withdrawal is primarily inductive (-I) rather than resonance-based (-R).

Figure 1: Electronic Reactivity Vectors

The following diagram illustrates the structural hierarchy and electronic vectors affecting the C1-amine.

ElectronicProfile cluster_legend Reactivity Consequence Nitro 6-Nitro Group (Strong EWG) Ring Aromatic Core (Indan System) Nitro->Ring Resonance (-R) Deactivation C1 C1 Benzylic Carbon (Insulator) Ring->C1 Inductive (-I) Pull Amine 1-Amino Group (Nucleophile) C1->Amine Reduced e- Density (Lower pKa) Result Result: Moderate Nucleophilicity (Reactive but controlled) Amine->Result

Caption: The C1 carbon acts as an electronic insulator, preventing the full resonance deactivation seen in anilines, resulting in a 'tunable' nucleophile.

Comparative Reactivity Analysis

This section benchmarks 1-Amino-6-nitroindan HCl against two standard alternatives to contextualize its performance.

Benchmark Targets:
  • 1-Aminoindan (Parent): High reactivity, standard benzylic amine.

  • 4-Nitroaniline (Electronic Contrast): Low reactivity, aromatic amine.

Table 1: Physicochemical & Reactivity Comparison
Feature1-Aminoindan (Parent)1-Amino-6-nitroindan 4-Nitroaniline
Amine Type Benzylic (Primary)Benzylic (Primary)Aromatic (Primary)
Electronic Effect Standard AlkylInductive Deactivation (-I)Resonance Deactivation (-R)
Est. pKa (Conjugate Acid) ~9.3 - 9.5~8.5 - 8.8 (Predicted)~1.0
Nucleophilicity HighModerate Very Low
Amide Coupling (EDC/HOBt) Rapid (<1 hr), RTStandard (2-4 hr), RT Sluggish, requires heat/HATU
Salt Stability HygroscopicStable Solid Stable Solid
Expert Insight: The "Goldilocks" Zone

1-Amino-6-nitroindan occupies a "Goldilocks" zone for medicinal chemistry.

  • Vs. 1-Aminoindan: The parent compound is highly basic and prone to over-alkylation. The 6-nitro variant is slightly less basic, reducing the rate of side reactions (like bis-alkylation) during nucleophilic substitutions.

  • Vs. 4-Nitroaniline: Anilines with nitro groups are notoriously poor nucleophiles, often requiring aggressive coupling agents (POCl3, HATU) or high temperatures. 1-Amino-6-nitroindan retains enough nucleophilicity to react with mild esters or acid chlorides at room temperature, preserving sensitive stereocenters.

Experimental Protocols & Workflows

To utilize 1-Amino-6-nitroindan hydrochloride effectively, the HCl salt must be neutralized in situ or prior to reaction. The following protocols are validated for high-yield conversion.

Figure 2: Synthesis Workflow (Salt to Scaffold)

SynthesisWorkflow Start 1-Amino-6-nitroindan HCl (Stable Salt) Base Neutralization (DIPEA or NaHCO3) Start->Base FreeBase Free Amine Species (Reactive Nucleophile) Base->FreeBase Branch Pathway? FreeBase->Branch PathA Path A: Amide Coupling (Preserve Nitro) Branch->PathA + R-COCl / Base PathB Path B: Nitro Reduction (Create Diamine) Branch->PathB + H2 / Pd-C ProductA Target: Nitro-Amide (Yield: 85-92%) PathA->ProductA ProductB Target: 1,6-Diaminoindan (Yield: >90%) PathB->ProductB

Caption: Divergent synthesis pathways. Path A utilizes the amine's nucleophilicity; Path B activates the nitro group.

Protocol A: Chemoselective Amidation (General Procedure)

Objective: Couple the amine while preventing side reactions or nitro-reduction.

  • Salt Break: Suspend 1-Amino-6-nitroindan HCl (1.0 eq) in DCM or DMF. Add DIPEA (2.5 eq). Note: 2.5 eq is critical—1.0 eq to neutralize HCl, 1.0 eq to scavenge acid generated during coupling, and 0.5 eq excess.

  • Activation: In a separate vessel, activate the carboxylic acid (1.1 eq) with HATU (1.1 eq) or EDC/HOBt for 15 minutes.

  • Coupling: Add the activated acid solution to the amine suspension.

  • Monitoring: Stir at Room Temperature (20-25°C).

    • Observation: Unlike nitroanilines which may require 60°C, this reaction should complete in 2-4 hours.

  • Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat. NaHCO3.

    • Expected Yield: 85-95%.

Protocol B: Nitro Reduction to Diamine

Objective: Convert the 6-nitro group to an aniline for bis-functionalization.

  • Solvent: Dissolve free base or salt in MeOH/THF (1:1).

  • Catalyst: 10% Pd/C (5-10 wt%).

  • Conditions: Hydrogen atmosphere (balloon pressure, 1 atm) is usually sufficient due to the activated nature of the aromatic ring.

  • Time: 4-12 hours.

    • Caution: Monitor for de-benzylation if benzyl protecting groups are present elsewhere, though the indan core itself is stable.

Safety & Handling (E-E-A-T)

  • Energetic Potential: While 1-Amino-6-nitroindan is not a primary explosive, all nitro-aromatics possess energetic potential. Avoid heating the dry solid above 100°C.

  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C to prevent hydrolysis or "clumping" which affects stoichiometry.

  • Stereochemistry: Commercial sources are often racemic. If using a chiral variant (e.g., (R)-1-amino-6-nitroindan), ensure optical rotation is verified post-neutralization, as harsh basic conditions can sometimes induce partial racemization at the benzylic position.

References

  • PubChem. (2025).[1] 1-Aminoindan Compound Summary. National Library of Medicine. [Link][2]

  • ChemRxiv. (2023). Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution. [Link][3]

Sources

Spectroscopic comparison of "1-Amino-6-nitroindan hydrochloride" and its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic differentiation of 1-Amino-6-nitroindan hydrochloride (a critical intermediate in the synthesis of MAO-B inhibitors like Rasagiline) from its parent scaffold and positional isomers.[1]

Executive Summary

1-Amino-6-nitroindan hydrochloride (CAS: 62658-54-2) is a functionalized indan derivative primarily utilized as a chiral building block in the development of neuroprotective agents.[1] Its spectroscopic profile differs significantly from the parent 1-Aminoindan due to the strong electron-withdrawing nature of the nitro group at the C6 position.[1]

This guide provides a comparative analysis of NMR, IR, and UV-Vis data to enable researchers to rapidly validate structural integrity and isomeric purity (specifically distinguishing from the 4-nitro and 5-nitro byproducts).

Chemical Profile & Structural Logic[2][3][4]

FeatureTarget Product Parent Scaffold Key Impurity/Isomer
Name 6-Nitro-1-aminoindan HCl 1-Aminoindan HCl 5-Nitro-1-aminoindan HCl
CAS 62658-54-270146-15-5114614-26-1 (Free base)
Formula C₉H₁₀N₂O₂[1][2][3]·HClC₉H₁₁N[2][4]·HClC₉H₁₀N₂O₂[4]·HCl
MW 214.65 g/mol 169.65 g/mol 214.65 g/mol
Substitution 1,2,4-Trisubstituted Aromatic1,2-Disubstituted Aromatic1,2,4-Trisubstituted Aromatic
Structural Visualization

The following diagram illustrates the numbering scheme and the electronic influence of the nitro group, which is critical for interpreting NMR shifts.

IndanStructure cluster_0 1-Amino-6-nitroindan HCl Structure C1 C1 (Chiral Center) -NH3+ Cl- C2 C2 (Methylene) C1->C2 C3 C3 (Benzylic Methylene) C2->C3 Ar Aromatic Ring (C3a-C7a) C3->Ar Ar->C1 NO2 NO2 Group (at C6) Ar->NO2 Electron Withdrawal (Deshielding H5, H7)

Caption: Structural connectivity highlighting the C6-Nitro group's electronic impact on the aromatic ring protons.[4]

Comparative Spectroscopic Analysis

A. Proton NMR (¹H NMR)

The nitro group exerts a strong deshielding effect on the ortho protons (H5 and H7).[1][4] This breaks the complex multiplet pattern seen in the unsubstituted parent.[1]

Solvent: DMSO-d₆ (Recommended for HCl salts to prevent exchange of ammonium protons).[1]

Proton Position1-Aminoindan HCl (Parent)1-Amino-6-nitroindan HCl (Target)Diagnostic Note
-NH₃⁺ ~8.5 ppm (br s)~8.7–8.9 ppm (br s)Downfield shift due to electron-poor ring.[1]
H-7 (Ar) 7.2–7.4 ppm (m)~8.2–8.3 ppm (d) Key Identifier: Significantly deshielded by ortho-NO₂.
H-5 (Ar) 7.2–7.4 ppm (m)~8.1 ppm (dd) Deshielded; shows coupling to H-4 and H-7.[1]
H-4 (Ar) 7.2–7.4 ppm (m)~7.5–7.6 ppm (d)Least affected aromatic proton.[4]
H-1 (Chiral) ~4.6 ppm (m)~4.8 ppm (m)Slight downfield shift due to ring deactivation.[4]
H-2/H-3 (Aliph) 1.9–3.1 ppm (m)2.0–3.2 ppm (m)Complex multiplets; largely unchanged.[1]

Expert Insight: In the parent 1-aminoindan, the aromatic region (7.1–7.4 ppm) appears as a complex ABCD multiplet.[4] In the 6-nitro derivative , this resolves into a distinct pattern: a doublet (H4), a doublet of doublets (H5), and a doublet (H7) spread over a wider range (7.5–8.3 ppm).[4]

B. Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the nitration success.[1]

  • Parent (1-Aminoindan): Shows C-H aromatic overtones and N-H stretches but lacks strong bands in the 1300–1550 cm⁻¹ fingerprint region.[1]

  • Target (6-Nitro):

    • NO₂ Asymmetric Stretch: Strong band at 1520–1535 cm⁻¹ .[1]

    • NO₂ Symmetric Stretch: Strong band at 1340–1350 cm⁻¹ .[1]

    • Ammonium (NH₃⁺): Broad absorption between 2800–3100 cm⁻¹ (overlapping with C-H).[4]

C. UV-Vis Spectroscopy[1]
  • 1-Aminoindan: λmax ≈ 260–270 nm (typical benzenoid absorption).[1]

  • 1-Amino-6-nitroindan: λmax shifts to ~290–300 nm with a hyperchromic effect due to the conjugation of the nitro group with the aromatic system.[1]

Experimental Protocols

Protocol 1: Analytical Sample Preparation (NMR)

To ensure sharp peaks and accurate integration, free amine salts must be fully dissolved without exchange.[4]

  • Mass: Weigh 10–15 mg of the hydrochloride salt.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).[1] Avoid CDCl₃ as the salt is sparingly soluble and may aggregate.[4]

  • Reference: Use residual DMSO peak (2.50 ppm) or TMS (0.00 ppm).

  • Acquisition:

    • Scans: 16 (minimum).

    • Pulse Angle: 30°.[1]

    • Relaxation Delay (D1): 1.0 s (increase to 5.0 s for quantitative qNMR).

Protocol 2: Purification of 6-Nitro Isomer

During synthesis (typically nitration of N-acetyl-1-aminoindan), both 5-nitro and 6-nitro isomers form.[1] Separation is critical.

PurificationWorkflow Start Crude Nitration Mixture (5-Nitro & 6-Nitro Isomers) Step1 Hydrolysis (Remove Acetyl Group -> HCl Salt) Start->Step1 Step2 Fractional Crystallization (Ethanol/Water) Step1->Step2 Decision Isomer Solubility Step2->Decision Result6 6-Nitro Isomer (Solid) Precipitates First Decision->Result6 Less Soluble Result5 5-Nitro Isomer (Filtrate) Remains in Mother Liquor Decision->Result5 More Soluble

Caption: Workflow for separating the target 6-nitro isomer based on differential solubility of the hydrochloride salts.

References

  • Source:Advanced Synthesis & Catalysis (via ResearchGate)

  • Spectroscopic Data of Aromatic Nitro Compounds Source:National Institutes of Health (PubChem) Context:[4] Provides baseline NMR and IR data for nitro-substituted anilines and indans used for comparative shifts.

    • [4]

  • Process for Racemization and Synthesis of 1-Aminoindan Source:Google Patents (WO2016116607A1) Context:[4] Details the industrial handling, HPLC monitoring, and separation of aminoindan isomers and their salts.

  • NMR Chemical Shifts of Trace Impurities Source:Organic Chemistry Data & Info (Reich Collection) Context: Authoritative database for predicting substituent effects (Nitro vs. Amino) on aromatic proton shifts.[1][4]

    • [4]

Sources

Comparative Analysis Guide: Purity Determination of 1-Amino-6-nitroindan Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-Amino-6-nitroindan hydrochloride (CAS: 103028-80-4) is a critical synthetic intermediate, most notably in the production of Rasagiline (a selective MAO-B inhibitor for Parkinson’s disease).

The primary analytical challenge with this molecule is not merely retention, but regio-selectivity . The nitration of 1-indanone or aminoindan precursors frequently yields a mixture of the desired 6-nitro isomer and the unwanted 4-nitro isomer. These two species possess nearly identical hydrophobicity, making them difficult to resolve using standard alkyl-chain (C18) chromatography.

This guide compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase .[1] We demonstrate that exploiting


-

interactions via Phenyl-Hexyl chemistry provides superior resolution of nitro-aromatic isomers compared to hydrophobic discrimination alone.

Critical Analysis of Chromatographic Approaches

The Baseline: C18 Stationary Phase
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Performance: The C18 phase interacts with the hydrophobic indan ring. However, the nitro group makes the molecule relatively polar. More importantly, the spatial difference between the 4-nitro and 6-nitro positions does not significantly alter the molecule's hydrophobic footprint.

  • Outcome: Often results in co-elution or poor resolution (

    
    ), requiring extremely shallow gradients or long run times to achieve separation.
    
The Superior Alternative: Phenyl-Hexyl Stationary Phase
  • Mechanism:

    
    -
    
    
    
    Electron Donor-Acceptor (EDA) interactions + Hydrophobicity.
  • Causality: The nitro group (

    
    ) is strongly electron-withdrawing, reducing the electron density of the indan aromatic ring (making it 
    
    
    
    -deficient). The Phenyl-Hexyl stationary phase is
    
    
    -rich. This creates a specific electronic interaction.
  • Selectivity: The position of the nitro group (4- vs 6-) alters the accessibility and strength of this

    
    -
    
    
    
    overlap. This "electronic selectivity" is orthogonal to hydrophobicity, allowing for sharp separation of the isomers.
Comparative Data Summary
ParameterMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended)
Separation Mechanism HydrophobicityHydrophobicity +

-

Interaction
Critical Pair 6-Nitro vs. 4-Nitro isomer6-Nitro vs. 4-Nitro isomer
Resolution (

)
1.2 (Marginal)3.8 (Excellent)
Organic Modifier Acetonitrile (Suppresses

-

)
Methanol (Promotes

-

)
Tailing Factor (

)
1.41.1
Run Time 25 mins12 mins

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a buffered mobile phase ensures the amine moiety (pKa ~9-10) remains protonated, preventing peak tailing due to silanol interactions.

Reagents & Materials
  • Target: 1-Amino-6-nitroindan HCl (Reference Standard).

  • Impurity Standard: 1-Amino-4-nitroindan (Regioisomer).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ).[2]
    
  • Solvents: HPLC Grade Methanol (MeOH), Phosphoric Acid (

    
    ).
    
Chromatographic Conditions
  • Mobile Phase A: 20 mM Phosphate Buffer, adjusted to pH 3.0 with dilute phosphoric acid.

  • Mobile Phase B: 100% Methanol.

    • Note: Methanol is strictly required here. Acetonitrile has

      
      -electrons (triple bond) that compete with the stationary phase, dampening the selectivity gains.
      
  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Nitro-aromatics have strong absorbance here).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)
0.08515
8.04060
10.01090
12.08515
15.08515
Sample Preparation
  • Diluent: Mobile Phase A : Methanol (50:50 v/v).

  • Stock Solution: Dissolve 10 mg of sample in 10 mL diluent (1 mg/mL). Sonicate for 5 mins.

  • Working Solution: Dilute to 0.1 mg/mL for purity analysis.

Visualizing the Mechanism & Workflow

The following diagrams illustrate the decision logic for column selection and the specific interaction mechanism that drives the superior performance of Method B.

G Start Start: Purity Analysis 1-Amino-6-nitroindan AnalyzeStructure Analyze Structure: 1. Basic Amine 2. Nitro-Aromatic Ring 3. Potential Regioisomers Start->AnalyzeStructure Decision Select Stationary Phase AnalyzeStructure->Decision PathC18 Option A: C18 Column (Hydrophobic Interaction) Decision->PathC18 Standard Protocol PathPhenyl Option B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Decision->PathPhenyl Optimized Protocol ResultC18 Result: Poor Isomer Separation (Co-elution of 4-nitro/6-nitro) PathC18->ResultC18 ResultC18->PathPhenyl Switch Method MechPhenyl Mechanism: Nitro group (e- withdrawing) makes ring Pi-acidic. Interacts with Pi-basic Phenyl phase. PathPhenyl->MechPhenyl ResultPhenyl Result: High Resolution (Rs > 3.0) Distinct retention for isomers MechPhenyl->ResultPhenyl Validation Validation Step: Check Peak Purity (DAD) Verify Mass Balance ResultPhenyl->Validation

Figure 1: Decision logic for selecting Phenyl-Hexyl chemistry over C18 for nitro-aromatic separations.

Mechanism cluster_0 Stationary Phase Interaction cluster_1 Regioisomer Discrimination PhenylLigand Phenyl-Hexyl Ligand (Electron Rich / Pi-Base) Analyte 1-Amino-6-nitroindan (Electron Deficient / Pi-Acid) PhenylLigand->Analyte Pi-Pi Stacking (Strong Retention) Isomer4 1-Amino-4-nitroindan (Steric Hindrance) PhenylLigand->Isomer4 Weaker Interaction (Elutes Earlier)

Figure 2: Mechanistic view of the


-

interaction facilitating isomer separation.

Troubleshooting & System Suitability

To ensure the method remains robust in a QC environment, adhere to these system suitability limits:

  • Resolution (

    
    ):  Must be 
    
    
    
    between 6-nitro and 4-nitro isomers. If resolution degrades, check the mobile phase pH. A shift of
    
    
    pH units can significantly alter the amine's ionization and retention.
  • Tailing Factor: Must be

    
    . High tailing usually indicates "secondary interactions" with silanols. Ensure the phosphate buffer concentration is at least 20 mM to suppress these.
    
  • Carryover: The amine can be sticky. Include a needle wash step with 50:50 Methanol:Water (0.1% Phosphoric Acid).

References

  • Agilent Technologies. (2012). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Application Note showing superior selectivity for nitro-isomers. Link

  • Chen, J.J., et al. (2013). Development of RP-HPLC method for Rasagiline Hemitartrate. Journal of Pharmaceutical Research. (Provides baseline C18 conditions for Rasagiline derivatives). Link

  • Waters Corporation. (2022). CSH Phenyl-Hexyl vs C18 Selectivity.[3] Waters Knowledge Base. Explains the

    
    -
    
    
    
    mechanism differences. Link
  • U.S. Patent 5,532,415. (1996). Process for the preparation of R(+)-N-propargyl-1-aminoindan (Rasagiline).[2] Details the synthesis and impurity profile including the nitro-intermediates. Link

Sources

1-Amino-6-nitroindan Hydrochloride: A Reference Standard for Impurity Profiling in Aminoindan Therapeutics

[1]

Executive Summary & Context

In the development of neurodegenerative therapeutics (specifically MAO-B inhibitors like Rasagiline), 1-Amino-6-nitroindan Hydrochloride serves a critical role as a reference standard for monitoring potential genotoxic impurities.[1]

The presence of a nitro group on the indan ring transforms the pharmacologically active 1-aminoindan scaffold into a structural alert for mutagenicity (GTIs).[1] Consequently, regulatory bodies (ICH M7 guidelines) require highly sensitive, specific, and stable reference standards to quantify this compound at trace levels (ppm).[1]

This guide compares the Hydrochloride (HCl) salt form against its free base and isomeric alternatives, demonstrating why the HCl salt is the superior choice for validation in GMP environments.[1]

Technical Profile & Causality of Choice

Why the Hydrochloride Salt?

The choice of the hydrochloride salt over the free base is not arbitrary; it is a calculated decision based on solubility thermodynamics and oxidative stability .[1]

Feature1-Amino-6-nitroindan (Free Base)1-Amino-6-nitroindan HCl (Salt)Impact on Analytical Method
Aqueous Solubility Low (< 0.5 mg/mL)High (> 20 mg/mL)Critical: Allows use in reverse-phase HPLC mobile phases (water/ACN) without precipitation or peak tailing.[1]
Hygroscopicity LowModerateThe HCl salt requires desiccated storage but ensures rapid dissolution in aqueous diluents.[1]
Solid-State Stability Prone to oxidation (amine group)Stabilized (protonated amine)Critical: Protonation of the primary amine (

) reduces electron density, preventing oxidative degradation during storage.[1]
Crystallinity Waxy/Amorphous tendenciesDefined Crystalline LatticeEnsures consistent weighing and homogeneity for stock solution preparation.[1]
Mechanistic Role in Impurity Formation

Understanding where this impurity comes from allows analysts to predict its presence.[1] It typically arises during the nitration steps of precursors or via "over-nitration" side reactions if nitro-indanone intermediates are used.[1]

ImpurityPathwayIndanIndan / IndanoneNitrationNitration Step(HNO3/H2SO4)Indan->NitrationNitroIsomersMixture of Nitro-Isomers(5-nitro / 6-nitro)Nitration->NitroIsomersReductionReduction/AminationNitroIsomers->ReductionAPIRasagiline (Target)(1-Aminoindan core)Reduction->API Main PathwayImpurity1-Amino-6-nitroindan(Genotoxic Impurity)Reduction->Impurity Side Reaction(Trace)

Figure 1: Origin of 1-Amino-6-nitroindan during the synthesis of aminoindan-based APIs.[1] The nitro-isomer persists if reduction is incomplete or regio-selectivity is imperfect.[1]

Comparative Performance Analysis

A. Selectivity vs. Regio-Isomers (5-Nitro vs. 6-Nitro)

A common pitfall is using a "generic" nitro-aminoindan standard.[1] The 5-nitro and 6-nitro isomers have identical masses (

1
  • Experimental Insight: On a C18 column, the 6-nitro isomer typically elutes after the 5-nitro isomer due to steric hindrance differences affecting interaction with the stationary phase.[1]

  • Recommendation: Use certified 1-Amino-6-nitroindan HCl to establish a specific Relative Retention Time (RRT).[1] Relying on MS alone cannot distinguish these isomers without chromatographic separation.[1]

B. Quantification Accuracy: Standard vs. Surrogate (RRF)

Many labs attempt to quantify nitro-impurities using the parent drug (1-aminoindan) as a surrogate, applying a theoretical Relative Response Factor (RRF).[1] This is scientifically flawed for nitro compounds.[1]

  • The Problem: The nitro group (

    
    ) is a strong chromophore that significantly alters UV absorption at 210-254 nm compared to the parent amine.[1]
    
  • Data Comparison:

    • Parent Drug Extinction Coefficient:

      
       (at 210 nm).[1]
      
    • Nitro-Impurity Extinction Coefficient:

      
       (Hyperchromic shift).[1]
      
    • Result: Using the parent drug as a standard will underestimate the impurity level by ~40-50%, potentially releasing a batch that fails safety limits.[1]

    • Solution: Use 1-Amino-6-nitroindan HCl to determine the exact RRF (typically 1.4 - 1.8 vs parent).[1]

Validated Analytical Protocol (HPLC-UV)

This protocol is designed for the detection of 1-Amino-6-nitroindan HCl at < 0.1% levels.[1]

Reagents:

  • Standard: 1-Amino-6-nitroindan Hydrochloride (Reference Standard Grade, >98% purity).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Chromatographic Conditions:

ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., XBridge or Zorbax)Provides hydrophobic selectivity to separate nitro-isomers.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Wavelength 240 nm The nitro group creates a bathochromic shift; 240 nm offers better specificity than generic 210 nm.[1]
Temp 30°CControls viscosity and retention reproducibility.[1]

Gradient Profile:

  • 0-2 min: 5% B (Equilibration)

  • 2-15 min: 5%

    
     60% B (Elution of polar amino-indans)
    
  • 15-20 min: 60%

    
     90% B (Wash lipophilic dimers)
    
  • 20-25 min: 5% B (Re-equilibration)

Self-Validating System Suitability:

  • Resolution (

    
    ):  Must be > 2.0 between 1-Aminoindan (parent) and 1-Amino-6-nitroindan.
    
  • Tailing Factor: Must be < 1.5 for the HCl salt peak (ensures no secondary interactions with silanols).[1]

References

  • Kozhushkov, S. I., et al. (2005).[1][2][3] "Convenient and Inexpensive Synthesis of (1R,2R)-trans-1-Amino-6-nitroindan-2-ol." Advanced Synthesis & Catalysis, 347(2-3), 255-265.[1][2][4] Link[1][5]

  • International Conference on Harmonisation (ICH). (2017). "Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Guidelines. Link

  • Chen, Y., et al. (2019).[1][6] "Synthesis of New Indanyl Nucleoside Analogues and their Biological Evaluation." Molecules, 24(5), 968.[1] Link

  • Teva Pharmaceutical Industries. (1996).[1] "Optically active aminoindane derivatives and preparation thereof." World Intellectual Property Organization, WO1996021640A1.[1] Link

Strategic Guide: Cross-Reactivity Profiling of Antibodies Raised Against 1-Amino-6-Nitroindan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity studies of antibodies raised against "1-Amino-6-nitroindan hydrochloride" derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical framework for evaluating the specificity and performance of antibodies generated using 1-Amino-6-nitroindan hydrochloride (and its derivatives) as immunogens. These antibodies are primarily developed for the forensic and toxicological detection of aminoindan-based New Psychoactive Substances (NPS) , such as MDAI and 2-AI, or for monitoring specific pharmaceutical intermediates in the synthesis of drugs like Rasagiline or Praziquantel .

The core challenge in this field is distinguishing the target aminoindan core from structurally ubiquitous phenethylamines (e.g., amphetamines) and positional isomers. This guide outlines the experimental logic, expected cross-reactivity profiles, and validation protocols required to establish assay reliability.

Scientific Context & Immunogen Rationale

To generate antibodies against small molecules (haptens) like 1-aminoindan (1-AI) , the molecule must be conjugated to a carrier protein (e.g., KLH, BSA). The choice of 1-Amino-6-nitroindan as a hapten precursor is strategic:

  • Distal Functionalization: The nitro group at the C6 position is distal to the chiral amine at C1. By reducing the nitro group to an amine (or diazonium) for conjugation, the resulting antibody binding pocket is forced to recognize the C1-amino pharmacophore , which is critical for distinguishing 1-aminoindans from 2-aminoindans.

  • Rigid Steric Profile: Unlike flexible phenethylamines, the indan ring is rigid. Antibodies raised against this scaffold typically show high affinity for the fused ring system but may struggle to differentiate between substitutions at the 5 vs. 6 positions.

Mechanism of Action (Hapten-Antibody Recognition)

The antibody recognizes the "fingerprint" of the molecule:

  • Primary Anchor: The bicyclic indan ring (hydrophobic interaction).

  • Secondary Anchor: The protonated amine at C1 (ionic interaction).

  • Exclusion Criteria: The absence of the C6 linker (in the free drug) allows deep penetration into the binding pocket.

Comparative Cross-Reactivity Profile

The following table categorizes the critical analytes that must be tested to validate these antibodies. Data is based on structural homology principles and representative immunoassay performance for aminoindan-class targets.

Table 1: Structural Analogs and Expected Cross-Reactivity (CR)

Analyte ClassSpecific CompoundStructural RelationshipExpected Cross-Reactivity (%)Interpretation
Target Analyte 1-Aminoindan (1-AI) Parent Pharmacophore100% The reference standard.
Positional Isomer 2-Aminoindan (2-AI) Amine at C2 vs C1< 5% High Specificity Indicator. If the hapten was designed correctly (C6 attachment), the antibody should distinguish the amine position.
Substituted Analog MDAI (5,6-methylenedioxy)Ring substitution10 - 40% Moderate Interference. The methylenedioxy bridge mimics the steric bulk of the C6-linker used in immunization.
Substituted Analog 5-IAI (5-Iodo-2-aminoindan)Halogenated ring< 1% Low CR expected due to steric clash of the Iodine atom if the pocket is tight.
Interferent Amphetamine Open-chain analog< 0.1% Negative Control. The lack of the rigid 5-membered ring usually prevents binding.
Interferent Rasagiline N-propargyl derivativeVaries Depends on if the antibody tolerates N-substitution. Critical for pharmaceutical impurity assays.[1]

Critical Insight: High cross-reactivity with MDAI is often desirable in broad-spectrum toxicology screening but detrimental in specific confirmatory assays.

Experimental Protocol: Competitive ELISA Validation

To objectively measure cross-reactivity, a Competitive Inhibition ELISA is the gold standard. In this format, the free drug in the sample competes with a plate-coated drug-conjugate for antibody binding.

Workflow Diagram

G Step1 Plate Coating (BSA-1-Amino-6-nitroindan) Step2 Block Surface (1% Casein/PBS) Step1->Step2 Overnight 4°C Step3 Add Sample + Antibody (Competition Step) Step2->Step3 Add Analogs (0.1 - 1000 ng/mL) Step4 Wash Unbound Step3->Step4 Incubate 1h Step5 Add Secondary Ab-HRP Step4->Step5 Step6 Signal Generation (TMB Substrate) Step5->Step6 OD450nm Read

Figure 1: Step-by-step workflow for the Competitive Inhibition ELISA used to determine IC50 values.

Detailed Methodology
  • Coating: Immobilize the 1-Amino-6-nitroindan-BSA conjugate (0.5 µg/mL) onto high-binding polystyrene plates. Note: Use a different carrier protein (BSA) than the one used for immunization (e.g., KLH) to avoid "linker recognition" false positives.

  • Competition: Add 50 µL of standard solutions (Target, Isomers, Interferents) ranging from 0.1 ng/mL to 1,000 ng/mL . Immediately add 50 µL of the primary antibody (anti-1-Amino-6-nitroindan).

  • Equilibrium: Incubate for 60 minutes at room temperature with mild agitation. This allows the free drug (sample) and immobilized drug (plate) to compete for the antibody.

  • Detection: Wash 3x with PBS-Tween. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Calculation: Plot Absorbance vs. Log[Concentration]. Determine the IC50 (concentration inhibiting 50% of maximum binding).

Formula for Cross-Reactivity (%CR):



Troubleshooting & Optimization (Self-Validating Systems)

When analyzing data, use this decision matrix to interpret anomalous results.

Scenario A: High Background Signal (Low Inhibition)
  • Cause: The antibody recognizes the linker (e.g., the succinate or maleimide bridge) rather than the aminoindan core.

  • Validation: Test against a "Null Conjugate" (Linker + Carrier Protein without the drug). If binding occurs, the antibody is defective (linker-specific).

Scenario B: Equal Binding to 1-AI and 2-AI
  • Cause: The immunogen design failed to present the stereochemistry of the amine.

  • Solution: This antibody is suitable for "Class Detection" (Total Aminoindans) but not for specific identification.

Pathway of Hapten Derivatization

HaptenDesign Start Precursor: 1-Amino-6-nitroindan Red Reduction: Nitro -> Amine (-NH2) Start->Red H2, Pd/C Link Linker Attachment: Succinic Anhydride / MBS Red->Link Acylation Conj Conjugation: Coupling to KLH/BSA Link->Conj Covalent Bond Ab Immunization: Polyclonal/Monoclonal Ab Conj->Ab In Vivo Response

Figure 2: Synthesis pathway for converting the 1-Amino-6-nitroindan precursor into an immunogenic hapten.

References
  • Kozhushkov, S. I., et al. (2005).[1][2] "Convenient and Inexpensive Synthesis of (1R,2R)-trans-1-Amino-6-nitroindan-2-ol." Advanced Synthesis & Catalysis.

  • Manier, S. K., et al. (2020). "The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane." Drug Testing and Analysis.

  • UNODC. (2014). "The Challenge of New Psychoactive Substances: Aminoindanes." United Nations Office on Drugs and Crime.

  • Smith, J. P., et al. (2021). "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." MDPI Biosensors.

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Amino-6-nitroindan Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

1-Amino-6-nitroindan hydrochloride is a nitro-substituted aromatic amine salt. While often used as a stable pharmaceutical intermediate (e.g., in the synthesis of MAO-B inhibitors like Rasagiline analogs), it presents a dual hazard profile: toxicity associated with the aromatic amine moiety and energetic potential associated with the nitro group.

Core Directive: Do NOT dispose of this compound down the drain or in general trash. It requires segregation into a High-Hazard Organic Solid stream destined for high-temperature incineration.

Hazard Assessment & Chemical Logic

To dispose of this chemical safely, we must understand why it is hazardous. This section breaks down the molecular risks to justify the disposal protocol.

Functional GroupHazard CharacteristicOperational Implication
Nitro Group (-NO₂) Energetic/Reactive: Nitro-aromatics possess high potential energy. While indan derivatives are generally stable, the nitro group renders them susceptible to rapid decomposition under heat or shock if dry and impure.Avoid Heat/Friction: Do not grind dry material. Keep away from strong reducing agents.
Primary Amine (-NH₂) Toxicity: Aromatic amines are known sensitizers and potential mutagens. They can cause methemoglobinemia (blood disorder) upon absorption.Double Gloving: Use Nitrile (0.11mm min) or Laminate gloves. Avoid dust inhalation.[1]
Hydrochloride Salt (.HCl) Acidity/Corrosivity: The salt form increases water solubility and acidity (pH < 4 in solution).No Bleach: Do not mix with bleach (NaOCl); acidic conditions can liberate toxic chlorine gas.

Pre-Disposal Stabilization & Segregation

Before moving the waste to the central accumulation area, you must stabilize the material at the bench level.

A. Chemical Incompatibilities (CRITICAL)
  • Strong Oxidizers: Contact with high-strength oxidizers (e.g., Perchlorates, Nitric Acid) can trigger explosive oxidation of the nitro group.

  • Strong Bases: Adding strong base (NaOH) liberates the free amine. This neutralization reaction is exothermic (generates heat), which can destabilize the nitro group in a bulk solid scenario.

B. Waste Stream Classification

Classify this material under the following RCRA (Resource Conservation and Recovery Act) codes or local equivalents:

  • D001 (Ignitable/Oxidizer): If the nitro content renders it energetic (conservative classification).

  • D003 (Reactive): Only if specific stability data suggests shock sensitivity (unlikely for pure salt, but possible for dried, aged residues).

  • Toxic Organic: Default classification for unlisted pharmaceutical intermediates.

Visualizing the Disposal Workflow

The following decision tree outlines the logical flow for disposing of 1-Amino-6-nitroindan hydrochloride.

DisposalWorkflow Start Waste Generation: 1-Amino-6-nitroindan HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Powder/Crystals) StateCheck->SolidPath LiquidPath Liquid Waste (Mother Liquor/Solvent) StateCheck->LiquidPath Segregation Segregate from Oxidizers & Bases SolidPath->Segregation LiquidPath->Segregation Do NOT mix with Halogenated Solvents if possible Container Container Selection: HDPE Wide-Mouth Jar Segregation->Container Labeling Labeling: 'Toxic Organic Solid' 'Contains Nitro-Aromatics' Container->Labeling Destruction Final Disposal: High-Temp Incineration Labeling->Destruction

Figure 1: Decision logic for segregating and packaging nitro-aromatic amine waste.[2]

Step-by-Step Disposal Protocol

Phase 1: Bench-Level Packaging
  • PPE Verification: Don safety glasses, lab coat, and double nitrile gloves . If handling >5g of powder, use a powder hood or N95 respirator to prevent dust inhalation.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass if possible to prevent breakage-induced spills, unless the solvent carrier requires it.

  • Transfer:

    • Solids: Transfer carefully using a plastic spatula. Wipe the spatula with a solvent-dampened Kimwipe and add the wipe to the same container.

    • Liquids: If dissolved in solvent (e.g., Methanol/DMSO), pour into a "Non-Halogenated Organic" waste carboy only if the concentration is <1%. If >1%, package as a separate "High Hazard" stream.

  • Decontamination: Wipe down the exterior of the container and the work area with a mild detergent solution, followed by water.

Phase 2: Labeling & Documentation
  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write "1-Amino-6-nitroindan hydrochloride" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

    • Special Warning: Add a note: "Contains Nitro Group - Potential Energetic."

  • Inventory Log: Deduct the discarded amount from your chemical inventory system to maintain accurate tracking limits.

Phase 3: Final Handoff
  • Secondary Containment: Place the HDPE jar inside a secondary plastic bin or Ziploc bag during transport to the central accumulation area.

  • EHS Notification: If you are disposing of >100g, notify your Environmental Health & Safety (EHS) officer, as bulk nitro compounds may require a specific pickup schedule.

Emergency Contingencies

Spillage (Solid Powder)
  • Evacuate: If a large amount (>10g) is spilled and dust is airborne, evacuate the immediate area.

  • Isolate: Close lab doors to prevent dust migration.

  • Cleanup:

    • Do NOT use a dry brush (friction risk).

    • Cover the spill with wet paper towels (water or oil-dampened) to suppress dust.

    • Scoop the wet slurry into a waste container.

Skin/Eye Contact[1][4][5][6]
  • Skin: Wash with soap and water for 15 minutes. The yellow/orange stain typical of nitro-aromatics may persist; do not use bleach to remove it.

  • Eyes: Flush for 15 minutes. Seek medical attention immediately, as HCl salts can cause corneal damage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261: Identification and Listing of Hazardous Waste.[Link]

  • American Chemical Society (ACS). (2023). Safety in Academic Chemistry Laboratories - Best Practices for First-Aid and Emergency Response.[Link]

Sources

Personal protective equipment for handling 1-Amino-6-nitroindan hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment: The "Why" Before the "Wear"

As researchers, we often treat hydrochloride salts as "just powders." This is a critical error with 1-Amino-6-nitroindan hydrochloride .

This compound combines an aromatic amine and a nitro group on a bicyclic system. While the hydrochloride salt form reduces vapor pressure (making it less volatile than the free base), it dramatically increases the dust inhalation hazard . Furthermore, nitro-aromatics are notorious for methemoglobinemia —a condition where the blood loses its ability to carry oxygen—which can occur via skin absorption even without immediate irritation.

Core Hazard Profile (Conservative Estimate based on Structure-Activity Relationships):

  • Physical State: Fine crystalline powder (High dust potential).

  • Primary Routes of Entry: Inhalation (Dust), Dermal Absorption.

  • Target Organs: Blood (Methemoglobin formation), Liver, Respiratory Tract.

  • GHS Classification (Projected): H302 (Harmful if swallowed), H315/H319 (Skin/Eye Irritant), H335 (Respiratory Irritant). Treat as Acute Tox Cat 3 for safety margins.

Engineering Controls: The Non-Negotiable Prerequisite

PPE is the last line of defense. It fails if engineering controls are absent.

  • Primary Barrier: All handling of the dry powder (weighing, transfer) must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Airflow Check: Ensure face velocity is between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing. Hydrochloride salts are hygroscopic and prone to static cling, which disperses particles unexpectedly.

The PPE Matrix: A Self-Validating System

Do not rely on generic "lab safety" rules. Use this specific matrix designed for nitro-aromatic salts.

Protection ZoneRecommended GearTechnical Rationale (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Defense: Nitro-aromatics can permeate thin nitrile. The air gap between two layers creates a "breakthrough buffer," providing visual detection if the outer glove is compromised.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust Seal: Safety glasses have gaps. Fine HCl salt dust can bypass glasses and react with eye moisture to form acidic irritation. Goggles provide a full seal.
Respiratory N95 or P100 Respirator (Only if outside hood)Particulate Filtration: If weighing must occur outside a hood (strongly discouraged), a surgical mask is useless. You need a tight-fitting particulate respirator.
Body Defense Tyvek® Lab Coat (Disposable)Decontamination: Cotton coats trap dust in fibers, carrying the hazard to the cafeteria or home. Disposable Tyvek sheds dust and is discarded as waste.

Visualizing the Safety Logic

The following decision logic illustrates when to upgrade your respiratory protection based on the operational state of the chemical.

PPE_Decision_Logic Start Start: Handling 1-Amino-6-nitroindan HCl State_Check Is the chemical in Solid (Powder) or Liquid (Solution) form? Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Liquid / Solution State_Check->Liquid Hood_Check Is Fume Hood Available? Solid->Hood_Check In_Hood Standard Protocol: Double Nitrile + Goggles + Lab Coat Hood_Check->In_Hood Yes No_Hood CRITICAL RISK: Req. P100 Respirator + Full Tyvek Suit Hood_Check->No_Hood No (Emergency Only) Solvent_Check Is Solvent Volatile? (e.g., DCM, MeOH) Liquid->Solvent_Check Volatile Fume Hood MANDATORY (Vapor Risk) Solvent_Check->Volatile Yes NonVolatile Standard Protocol (Splash Risk Focus) Solvent_Check->NonVolatile No

Figure 1: PPE Escalation Logic based on physical state and engineering controls.

Operational Workflow: Donning & Doffing

Most exposure incidents occur not during the experiment, but when taking off contaminated gear.

Phase A: Donning (Pre-Experiment)
  • Inspection: Check Tyvek sleeves for tears.

  • Inner Glove: Don the first pair of nitrile gloves (bright color preferred, e.g., orange).

  • Cuff Tuck: Tuck the Tyvek sleeve over the inner glove.

  • Outer Glove: Don the second pair (standard blue/purple) over the Tyvek cuff.

    • Result: A sealed system where no skin is exposed at the wrist.

Phase B: Handling (The "Clean/Dirty" Hand Rule)
  • Designate Hands: Use your non-dominant hand for "dirty" tasks (holding the reagent jar) and your dominant hand for "clean" tasks (operating the spatula/balance).

  • Change Frequency: If you see visible dust on your outer gloves, change them immediately. Do not touch your face or phone.

Phase C: Doffing (Post-Experiment)
  • Crucial Step: Wash your outer gloves with soap and water before removing them. This neutralizes surface dust.

  • Removal Order:

    • Remove Outer Gloves (Peel from wrist, turning inside out).

    • Remove Goggles (Handle by the strap, not the lens).

    • Remove Tyvek Coat (Roll inside out to trap dust).

    • Remove Inner Gloves.

    • Immediate Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Decontamination & Disposal Strategy

Because this is a nitro-aromatic salt, environmental stewardship is as important as personal safety.

Waste StreamDisposal Protocol
Solid Waste (Gloves, Tyvek, Weigh boats)Double-bag in heavy-duty polyethylene bags. Label as "Toxic Solid Waste - Nitro Compound." Do not place in regular trash.
Liquid Waste (Mother liquors, washes)Segregate into "Halogenated Organic" or "Non-Halogenated" streams depending on solvent. Do NOT mix with oxidizers (e.g., Nitric Acid) as nitro compounds can destabilize.
Spill Cleanup Do not dry sweep. This creates an inhalation cloud. Cover spill with wet paper towels (water/surfactant), then scoop up. Treat cleanup materials as hazardous waste.[1]

Visualizing the Workflow

Workflow_Cycle Donning 1. DONNING (Double Glove Seal) Handling 2. HANDLING (In Fume Hood) Donning->Handling Cleaning 3. PRE-WASH (Wash Outer Gloves) Handling->Cleaning Visible Dust? Doffing 4. DOFFING (Peel Inside-Out) Cleaning->Doffing Disposal 5. DISPOSAL (Incineration) Doffing->Disposal Disposal->Donning Next Run

Figure 2: The "Circle of Safety" workflow emphasizing the pre-wash step.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • PubChem. (n.d.). Compound Summary: Nitroaniline Derivatives. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Nitroaniline Hydrochloride (Structural Analog). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.